molecular formula C18H30O4 B1580941 1,10-Decanediol dimethacrylate CAS No. 6701-13-9

1,10-Decanediol dimethacrylate

Numéro de catalogue: B1580941
Numéro CAS: 6701-13-9
Poids moléculaire: 310.4 g/mol
Clé InChI: LRZPQLZONWIQOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,10-Decanediol dimethacrylate is a useful research compound. Its molecular formula is C18H30O4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZPQLZONWIQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27813-92-9
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(1,10-decanediyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID7044972
Record name 1,10-Decanediol dimethacrylate
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester
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CAS No.

6701-13-9
Record name Decanediol dimethacrylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,10-Decamethylene dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester
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Record name 1,10-Decanediol dimethacrylate
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Record name 1,10-decanediyl bismethacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,10-DECAMETHYLENE DIMETHACRYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Decanediol Dimethacrylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol (B1670011) dimethacrylate (DEDMA) is a long-chain dimethacrylate monomer that serves as a crucial crosslinking agent in the development of a variety of polymeric materials. Its unique chemical structure, characterized by a flexible ten-carbon aliphatic chain flanked by two methacrylate (B99206) functional groups, imparts a desirable combination of flexibility, toughness, and hydrophobicity to the resulting polymers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1,10-decanediol dimethacrylate, with a particular focus on its use in dental composites and other biomaterials.

Chemical Structure and Identification

This compound is the diester of 1,10-decanediol and methacrylic acid. The long aliphatic spacer between the two polymerizable methacrylate groups is a key feature that influences the properties of the crosslinked polymers.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate[1]
CAS Number 6701-13-9[1][2][3]
Molecular Formula C18H30O4[1][2][3]
Molecular Weight 310.4 g/mol [1][2]
InChI Key LRZPQLZONWIQOJ-UHFFFAOYSA-N[4]
SMILES CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(C)=C[4]

Physicochemical Properties

This compound is typically a light yellow or colorless liquid at room temperature.[3] Its properties can be influenced by the presence of stabilizers, such as hydroquinone, which are added to prevent premature polymerization.[4]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Light yellow or colorless liquid[3][4]
Density 0.968 g/mL at 25 °C[5]
Refractive Index n20/D 1.462[5]
Flash Point > 110.5 °C (> 230.9 °F)[4]
Boiling Point Not available (decomposes)
Solubility Poorly soluble in water; Soluble in alcohols and oils.[6][7][6][7]
Storage Temperature 2-8°C[4]

Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of 1,10-decanediol with methacrylic acid.[2] This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product side. An alternative route is the transesterification of a methacrylate ester, such as methyl methacrylate, with 1,10-decanediol.[2]

G reactant1 1,10-Decanediol reaction Esterification Reaction reactant1->reaction reactant2 Methacrylic Acid (2 eq.) reactant2->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction inhibitor Polymerization Inhibitor (e.g., HQ) inhibitor->reaction solvent Solvent (e.g., Toluene) solvent->reaction product This compound reaction->product byproduct Water reaction->byproduct purification Purification (Washing, Drying, Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound via esterification.

Experimental Protocol: Synthesis via Esterification

Materials:

  • 1,10-Decanediol

  • Methacrylic acid

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Hydroquinone (HQ) (polymerization inhibitor)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (eluents)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,10-decanediol, toluene, and hydroquinone.

  • Add methacrylic acid (2.2 equivalents) and p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Heat the reaction mixture to reflux and continuously remove the water formed using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for Characterization

TechniqueKey Features and Expected Values
FTIR (Fourier-Transform Infrared Spectroscopy) - C=O stretch (ester): ~1720 cm⁻¹- C=C stretch (alkene): ~1635 cm⁻¹- C-O stretch (ester): ~1160 cm⁻¹- C-H stretch (alkane): ~2850-2930 cm⁻¹
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) - =CH₂ protons: ~6.1 and ~5.5 ppm- -O-CH₂- protons: ~4.1 ppm- -C(=C)-CH₃ protons: ~1.9 ppm- -CH₂- chain protons: ~1.2-1.7 ppm
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) - C=O carbon: ~167 ppm- C=C carbons: ~136 and ~125 ppm- -O-CH₂- carbon: ~65 ppm- -CH₂- chain carbons: ~25-30 ppm- -C(=C)-CH₃ carbon: ~18 ppm
Mass Spectrometry (MS) - Expected [M+Na]⁺ peak at m/z ~333.2

Polymerization and Applications

This compound is primarily used as a crosslinking agent in free-radical polymerization. The two methacrylate groups can participate in polymerization, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.[3]

G start Monomer Mixture (including DEDMA) polymerization Free-Radical Polymerization (Crosslinking) start->polymerization initiator Initiator (e.g., Camphorquinone (B77051) for photopolymerization) initiator->polymerization energy Energy Source (e.g., Blue Light) energy->polymerization network Crosslinked Polymer Network polymerization->network properties Enhanced Mechanical, Thermal, and Chemical Properties network->properties application Final Application (e.g., Dental Composite) properties->application

Caption: General workflow for the polymerization of DEDMA-containing resins.

The long, flexible decamethylene chain of DEDMA provides internal plasticization to the polymer network, which can reduce polymerization shrinkage stress, a critical factor in applications like dental fillings.

Application in Dental Composites

A significant application of this compound is in the formulation of dental restorative composites.[3] It is often used as a comonomer with other dimethacrylates like Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate) to tailor the properties of the final material.

G resin Resin Matrix (Bis-GMA, TEGDMA, DEDMA) mixing Mechanical Mixing resin->mixing filler Inorganic Filler (e.g., Silanated Glass) filler->mixing initiator Photoinitiator System (e.g., Camphorquinone/Amine) initiator->mixing paste Dental Composite Paste mixing->paste application Application to Tooth Cavity paste->application curing Light Curing (Photopolymerization) application->curing restoration Hardened Dental Restoration curing->restoration

Caption: Workflow for the preparation of a dental composite using DEDMA.

Experimental Protocol: Preparation of a Dental Composite

Materials:

  • Bis-GMA (resin base)

  • TEGDMA (diluent monomer)

  • This compound (crosslinker)

  • Silanated barium glass filler (e.g., 0.7 µm average particle size)

  • Camphorquinone (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) (co-initiator)

Procedure:

  • Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and this compound in a desired weight ratio (e.g., 50:25:25).

  • Add camphorquinone (e.g., 0.2 wt%) and EDMAB (e.g., 0.8 wt%) to the resin matrix and mix thoroughly in the absence of light until a homogeneous solution is obtained.

  • Gradually add the silanated barium glass filler to the resin matrix (e.g., to a final filler loading of 70 wt%) and mix using a dental spatula or a dual asymmetric centrifuge mixer until a uniform paste is formed.

  • The resulting composite paste can be placed in a mold and light-cured using a dental curing light (blue light, ~470 nm) for a specified time (e.g., 40 seconds) to induce polymerization and hardening.

Safety and Handling

This compound is classified as a skin irritant and may cause an allergic skin reaction.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile crosslinking monomer with a unique combination of properties that make it valuable in the formulation of advanced polymeric materials. Its long, flexible aliphatic chain provides a means to control the mechanical properties and reduce polymerization shrinkage stress in crosslinked polymers. These characteristics have led to its successful application in demanding fields such as dental restoratives. A thorough understanding of its synthesis, properties, and polymerization behavior is crucial for the rational design and development of new materials for biomedical and other advanced applications.

References

An In-depth Technical Guide to the Synthesis of 1,10-Decanediol Dimethacrylate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-decanediol (B1670011) dimethacrylate, a valuable monomer in polymer chemistry, particularly for applications in biomaterials and drug delivery systems. The focus of this guide is on the esterification route, detailing the underlying chemistry, experimental protocols, and critical parameters for successful synthesis and purification.

Introduction

1,10-Decanediol dimethacrylate is a long-chain aliphatic dimethacrylate monomer. Its structure, featuring a flexible ten-carbon spacer between two polymerizable methacrylate (B99206) groups, imparts unique properties to the resulting polymers, such as hydrophobicity, flexibility, and a lower crosslinking density compared to shorter-chain analogs. These characteristics are highly desirable in the development of biocompatible materials for dental and medical applications.

The synthesis of this compound is most commonly achieved through the esterification of 1,10-decanediol with methacrylic acid or its derivatives. This guide will explore the primary synthetic pathways, including direct esterification and transesterification, providing detailed experimental procedures and quantitative data to aid in the successful laboratory-scale production of this important monomer.

Synthetic Pathways

There are two primary esterification-based methods for the synthesis of this compound:

  • Direct Esterification: This is the most common approach and involves the direct reaction of 1,10-decanediol with methacrylic acid in the presence of an acid catalyst.[1] The reaction is a classic Fischer-Speier esterification, a reversible process where water is a byproduct.[1] To drive the reaction towards the formation of the diester, the water is typically removed as it is formed.[1]

  • Transesterification: An alternative route involves the reaction of 1,10-decanediol with a methacrylate ester, typically methyl methacrylate.[1] This method also requires a catalyst and the removal of a volatile alcohol byproduct (e.g., methanol) to shift the equilibrium towards the desired product.[1]

A third, less common method involves the use of more reactive derivatives of methacrylic acid, such as methacryloyl chloride. This approach is often faster but may require more stringent handling conditions due to the reactivity and corrosive nature of the acyl chloride.

Experimental Protocols

Direct Esterification of 1,10-Decanediol with Methacrylic Acid

This protocol describes a typical laboratory-scale synthesis of this compound using a strong acid catalyst and azeotropic removal of water.

Materials:

  • 1,10-Decanediol (high purity, >98%)

  • Methacrylic acid

  • p-Toluenesulfonic acid monohydrate (p-TSA) or Sulfuric acid

  • Hydroquinone (B1673460) or 4-Methoxyphenol (MEHQ) (polymerization inhibitor)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser, combine 1,10-decanediol, a slight excess of methacrylic acid (e.g., 2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and a small amount of a polymerization inhibitor such as hydroquinone or MEHQ. Add a sufficient volume of toluene to facilitate azeotropic removal of water.

  • Esterification Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, which typically takes several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess methacrylic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product, a viscous oil, is purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from any remaining starting materials and byproducts.

Transesterification of 1,10-Decanediol with Methyl Methacrylate

This method provides an alternative to direct esterification and can be advantageous in certain situations.

Materials and Equipment:

  • 1,10-Decanediol

  • Methyl methacrylate

  • Lithium catalyst (e.g., lithium hydroxide) or other suitable transesterification catalyst

  • Polymerization inhibitor (e.g., 2,6-di-t-butyl-para-cresol)

  • Hexane (or other azeotrope-forming compound)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, distillation column, and condenser, charge 1,10-decanediol, an excess of methyl methacrylate, and a polymerization inhibitor.

  • Transesterification Reaction: Heat the mixture to a temperature of 115-120°C.[2] Gradually add a solution of the lithium catalyst in methanol (B129727).[2] The methanol formed as a byproduct of the transesterification is removed by azeotropic distillation with hexane and methyl methacrylate.[2] The progress of the reaction can be monitored by observing the amount of methanol collected. The reaction is typically continued for several hours until the conversion of the diol is complete.[2]

  • Work-up and Purification: After the reaction is complete, the excess methyl methacrylate and hexane are removed by distillation under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography as described in the direct esterification protocol.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound. It is important to note that optimal conditions can vary depending on the scale of the reaction and the specific equipment used.

ParameterDirect EsterificationTransesterification
Molar Ratio (Diol:Methacrylate Source) 1 : 2.1 - 2.51 : >2 (excess)
Catalyst p-Toluenesulfonic acid, Sulfuric acidLithium hydroxide, Lithium carbonate
Catalyst Loading 0.5 - 5 mol% (relative to diol)6 - 30 ppm (incremental addition)[2]
Polymerization Inhibitor Hydroquinone, MEHQ2,6-di-t-butyl-para-cresol
Reaction Temperature 100 - 130°C (reflux)[1]115 - 120°C[2]
Reaction Time 4 - 24 hours[1]4 - 6 hours[2]
Solvent Toluene, CyclohexaneHexane (azeotrope former)[2]
Typical Yield >85%[1]High conversion (>98%)[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the general workflow for the synthesis and purification of this compound.

Direct_Esterification_Pathway 1,10-Decanediol 1,10-Decanediol Intermediate Monoester Intermediate 1,10-Decanediol->Intermediate + Methacrylic Acid - H2O Product This compound Methacrylic Acid Methacrylic Acid Intermediate->Product + Methacrylic Acid - H2O Water Water

Caption: Direct Esterification Pathway of 1,10-Decanediol.

Transesterification_Pathway 1,10-Decanediol 1,10-Decanediol Intermediate Monoester Intermediate 1,10-Decanediol->Intermediate + Methyl Methacrylate - Methanol Product This compound Methyl Methacrylate Methyl Methacrylate Intermediate->Product + Methyl Methacrylate - Methanol Methanol Methanol

Caption: Transesterification Pathway of 1,10-Decanediol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1,10-Decanediol + Methacrylic Acid/Ester Reaction Esterification/ Transesterification Reactants->Reaction Catalyst_Inhibitor Acid Catalyst + Polymerization Inhibitor Catalyst_Inhibitor->Reaction Neutralization Neutralization (e.g., NaHCO3 wash) Reaction->Neutralization Crude Product Extraction Solvent Extraction Neutralization->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography or Vacuum Distillation Concentration->Chromatography Final_Product Pure 1,10-Decanediol Dimethacrylate Chromatography->Final_Product

Caption: General Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound via esterification is a well-established and versatile method for producing this important monomer. Both direct esterification and transesterification routes offer high yields and can be readily implemented in a laboratory setting. Careful control of reaction parameters such as molar ratios, catalyst concentration, temperature, and efficient removal of byproducts are crucial for achieving high purity and yield. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify this compound for their specific applications in drug development and materials science.

References

molecular weight and formula of 1,10-Decanediol dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Core Molecular Data of 1,10-Decanediol (B1670011) Dimethacrylate

Chemical Formula: C₁₈H₃₀O₄[1][2][3]

Molecular Weight: 310.43 g/mol [4][5]

PropertyValueSource
Chemical Formula C₁₈H₃₀O₄[1][2][3]
Molecular Weight 310.43 g/mol [4][5]
IUPAC Name 10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate[1][2][3]
CAS Number 6701-13-9[1][3][4]

Synthesis and Experimental Protocols

1,10-Decanediol dimethacrylate is synthesized via the esterification of 1,10-decanediol with methacrylic acid or its derivatives.[1] The common industrial method involves a direct esterification reaction.

Experimental Protocol: Direct Esterification

This protocol describes the synthesis of this compound from 1,10-decanediol and methacrylic acid.

Materials:

  • 1,10-decanediol (C₁₀H₂₂O₂)[6]

  • Methacrylic acid

  • Acid catalyst (e.g., sulfuric acid)

  • Polymerization inhibitor (e.g., hydroquinone)[4][7]

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • A reaction flask is charged with 1,10-decanediol, a molar excess of methacrylic acid, a catalytic amount of sulfuric acid, and a polymerization inhibitor.

  • Toluene is added to the flask to facilitate the azeotropic removal of water, a byproduct of the esterification.

  • The reaction mixture is heated to reflux, and the water is collected in a Dean-Stark trap.

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is then dried over anhydrous magnesium sulfate and filtered.

  • The solvent and excess methacrylic acid are removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Physicochemical Properties

PropertyValueConditions
Form Liquid[4]
Color Colorless[4]
Density 0.933 g/mLat 25 °C[7]
Refractive Index 1.458[7]
Flash Point > 110.5 °C (> 230.9 °F)[4]
Storage Temperature 2-8°C[4]

Spectroscopic Data

  • Fourier Transform Infrared (FTIR) Spectroscopy: Key peaks include the carbonyl stretch of the methacrylate (B99206) groups at approximately 1717 cm⁻¹ and the vinyl double bond stretching vibration around 1634 cm⁻¹. The aliphatic C-H stretching is observed in the 2800-3000 cm⁻¹ region, and ester linkage vibrations are present in the 1100-1300 cm⁻¹ range.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The molecular structure can be confirmed by characteristic chemical shifts in ¹H and ¹³C NMR spectra.

Applications in Research and Development

This compound serves as a hydrophobic crosslinking agent in the synthesis of polymers.[5] Its long aliphatic chain provides flexibility and hydrophobicity to the resulting polymer network. This property is particularly useful in the development of biomaterials for drug delivery, dental resins, and tissue engineering scaffolds.

Logical Relationship Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Decanediol 1,10-Decanediol Esterification Esterification Reaction Decanediol->Esterification MethacrylicAcid Methacrylic Acid MethacrylicAcid->Esterification Catalyst Acid Catalyst Catalyst->Esterification Inhibitor Inhibitor Inhibitor->Esterification Heat Heat Heat->Esterification Product This compound Esterification->Product Byproduct Water Esterification->Byproduct

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Decanediol Dimethacrylate (CAS: 6701-13-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,10-Decanediol (B1670011) Dimethacrylate (CAS Number 6701-13-9). The information is compiled for professionals in research and development who require detailed data on this hydrophobic, long-chain crosslinking monomer.

Chemical Identity and Structure

1,10-Decanediol dimethacrylate is a diester formed from 1,10-decanediol and two units of methacrylic acid.[1] Its long, flexible ten-carbon aliphatic chain provides flexibility to polymer networks, while the terminal methacrylate (B99206) groups are highly reactive and facilitate polymerization.[1] This structure makes it a crucial component in the synthesis of polymers, particularly for applications in dental materials and adhesives.[2][3]

  • IUPAC Name: 10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate[][5]

  • Synonyms: 1,10-Decamethylene glycol dimethacrylate, Decamethylene glycol dimethacrylate, Decane-1,10-diyl bis(2-methylacrylate)[3][5][6]

  • Molecular Formula: C₁₈H₃₀O₄[1][][7]

  • Molecular Weight: 310.4 g/mol [1][5] or 310.43 g/mol [1][3][]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to biocompatibility.

PropertyValueSource(s)
Physical State Liquid / Pasty[][8][9][10]
Boiling Point 170 °C @ 2 mmHg[][5]
Melting Point Undetermined[8][9][11]
Density 0.962 g/cm³[1]
1.193 g/cm³ @ 20°C[11]
1.42 g/cm³ @ 20°C[8]
Refractive Index n20/D 1.458[][5]
Water Solubility Nearly Insoluble[8][9][11]
LogP (n-octanol/water) 5.5 (Calculated, XLogP3-AA)[5]

Synthesis and Purification

The primary synthesis route for this compound is the direct esterification of 1,10-decanediol with methacrylic acid or its derivatives, such as methacryloyl chloride.[1][7] The reaction is typically performed in the presence of an acid catalyst (e.g., sulfuric acid) and a polymerization inhibitor.[1][7] Continuous removal of water, often through azeotropic distillation, is necessary to drive the reaction equilibrium towards the product.[1] An alternative method is transesterification, involving the reaction of 1,10-decanediol with a methacrylate ester like methyl methacrylate.[1]

The key precursor, 1,10-decanediol, is commonly produced via the catalytic hydrogenation of sebacic acid or its esters, which can be derived from renewable resources like castor oil.[1][7]

Purification of the final product is critical and is typically achieved through vacuum distillation to prevent thermal decomposition due to its high boiling point.[1] Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are used to confirm the purity and structure of the compound.[1]

G cluster_precursor Precursor Synthesis cluster_main Main Esterification Reaction cluster_purification Purification Sebacic_Acid Sebacic Acid (from Castor Oil) Decanediol 1,10-Decanediol Sebacic_Acid->Decanediol Catalytic Hydrogenation Decanediol_ref 1,10-Decanediol Decanediol->Decanediol_ref Meth_Acid Methacrylic Acid (2 units) Product 1,10-Decanediol Dimethacrylate Meth_Acid->Product Acid Catalyst, Inhibitor Purified_Product High-Purity Product Product->Purified_Product Vacuum Distillation Decanediol_ref->Product

Synthesis pathway of this compound.

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to determine the physicochemical properties of chemical substances. Below are summaries of the protocols relevant to this compound.

4.1. Water Solubility (OECD Test Guideline 105)

This guideline describes methods for determining the water solubility of substances.[12][13] Given that this compound is "nearly insoluble," the flask method is most appropriate.[8][9][11]

  • Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L, but its principle of achieving equilibrium is broadly applicable.[14] A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature (typically 20 ± 0.5 °C).[12][14] The concentration of the dissolved substance in the aqueous phase is then measured by a suitable analytical method after separation of the undissolved particles.

  • Apparatus: Temperature-controlled shaker or stirrer, centrifugation equipment (if needed), and an analytical instrument (e.g., HPLC, GC) for concentration measurement.

  • Procedure:

    • An excess amount of the test substance is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.[12]

    • The mixture is allowed to stand, and the undissolved substance is separated from the aqueous phase by centrifugation or filtration.

    • The concentration of the substance in the clear aqueous solution is determined using a validated analytical method.

    • The experiment is repeated to ensure the value is consistent and represents the saturation solubility.

4.2. Melting Point/Melting Range (OECD Test Guideline 102)

This guideline provides several methods for determining the melting point of a substance.[15][16][17] For a substance that is a liquid or pasty at room temperature, determining a freezing point or pour point would be more appropriate than a melting point.[18]

  • Principle: The melting point is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[17][19] The methods involve heating a small, purified sample and observing the temperature of phase transition.

  • Methods: Common methods include the capillary tube method, using a Kofler hot bar, or instrumental methods like Differential Scanning Calorimetry (DSC).[17][19]

  • Procedure (Capillary Method):

    • A small amount of the finely powdered, dried substance is packed into a capillary tube.

    • The tube is attached to a thermometer and heated in a controlled liquid bath or metal block.

    • The temperature is raised at a slow, controlled rate (e.g., 1 K/min) near the expected melting point.[18]

    • The temperatures at the beginning of melting and at the final stage (when no solid particles remain) are recorded to define the melting range.[18]

4.3. Partition Coefficient (n-octanol/water) (OECD Test Guideline 107)

The shake-flask method is the standard for experimentally determining the octanol-water partition coefficient (Pow).[20] This value is a key indicator of a substance's lipophilicity and is crucial for assessing environmental fate and bioaccumulation potential.[21][22]

  • Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[20][22] The shake-flask method directly measures this by dissolving the substance in one phase, adding the second phase, agitating to reach equilibrium, and then measuring the concentration in each phase.[22]

  • Apparatus: Glass vessels with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (HPLC, GC) to determine concentrations.

  • Procedure:

    • Prepare mutually saturated n-octanol and water.

    • A solution of the test substance is prepared in either the water or n-octanol phase.

    • The solution is placed in a vessel with the other solvent phase. The volume ratios are varied across multiple runs.[20]

    • The vessel is shaken at a constant temperature (20-25 °C) until equilibrium is achieved.[20]

    • The two phases are separated, typically by centrifugation.[20]

    • The concentration of the substance in both the n-octanol and water phases is measured.

    • The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is typically expressed as its base-10 logarithm (log Pow).

G start Start: Prepare mutually saturated n-octanol and water step1 Dissolve substance in one phase (e.g., water) to create stock solution start->step1 step2 Add stock solution and second phase (n-octanol) to vessel at known volumes step1->step2 step3 Agitate mixture at constant temperature to reach equilibrium step2->step3 step4 Stop agitation and separate phases (e.g., via centrifugation) step3->step4 step5 Measure substance concentration in Aqueous Phase (Cw) step4->step5 Sample both phases step6 Measure substance concentration in Octanol Phase (Co) step4->step6 Sample both phases end Calculate: LogP = log10(Co / Cw) step5->end step6->end

Workflow for Octanol-Water Partition Coefficient determination.

References

Technical Guide: Solubility of 1,10-Decanediol Dimethacrylate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,10-decanediol (B1670011) dimethacrylate (DEDMA), a hydrophobic, long-chain dimethacrylate monomer. Understanding the solubility of DEDMA is critical for its application in various fields, including the formulation of dental composites, coatings, and in drug delivery systems where it can be used to form cross-linked polymer networks.[1][2][3] This document offers a summary of its solubility in common laboratory solvents, a detailed experimental protocol for precise solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Structure and Solubility

1,10-Decanediol dimethacrylate (C₁₈H₃₀O₄, Molar Mass: 310.43 g/mol ) is characterized by a long, flexible ten-carbon alkyl chain capped with two methacrylate (B99206) functional groups.[4][5] This structure imparts a significant hydrophobic character to the molecule, governing its solubility behavior.[2] The long hydrocarbon chain limits its solubility in polar solvents like water, while the ester groups of the methacrylate moieties allow for some interaction with moderately polar organic solvents. As a general principle, DEDMA will exhibit higher solubility in non-polar and moderately polar organic solvents that can effectively solvate its long alkyl chain.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and known hydrophobic properties, a qualitative and semi-quantitative solubility profile can be estimated. The following table categorizes common solvents by their polarity and provides an expected solubility classification for DEDMA. For water, a specific quantitative value has been reported.[4]

SolventChemical FormulaPolarity IndexExpected SolubilityNotes
Non-Polar Solvents
Hexane (B92381)C₆H₁₄0.1HighThe non-polar nature of hexane closely matches the long alkyl chain of DEDMA, leading to good solvation.
Toluene (B28343)C₇H₈2.4HighThe aromatic, non-polar character of toluene allows for effective dissolution of the hydrophobic DEDMA molecule.
Dichloromethane (DCM)CH₂Cl₂3.1HighAlthough it has a dipole moment, DCM is an effective solvent for many non-polar and moderately polar organic compounds.
Diethyl Ether(C₂H₅)₂O2.8Medium to HighThe ether functional group provides some polarity, but the overall character is suitable for dissolving long-chain organic molecules.
Polar Aprotic Solvents
Tetrahydrofuran (THF)C₄H₈O4.0HighTHF is a versatile solvent that can dissolve a wide range of non-polar and polar compounds. It is expected to be a good solvent for DEDMA.
Ethyl Acetate (B1210297)C₄H₈O₂4.4HighAs an ester, ethyl acetate shares chemical similarity with the methacrylate groups of DEDMA and can effectively solvate the entire molecule.
AcetoneC₃H₆O5.1MediumAcetone's polarity may be slightly high for optimal solvation of the long alkyl chain, but it is expected to be a reasonably good solvent.
Acetonitrile (B52724)C₂H₃N5.8Low to MediumThe high polarity of acetonitrile may limit its ability to dissolve the non-polar chain of DEDMA.
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2LowDMSO is a highly polar solvent and is unlikely to be a good solvent for the very hydrophobic DEDMA.
Polar Protic Solvents
EthanolC₂H₅OH4.3MediumWhile DEDMA is reported to be soluble in alcohol, the presence of the hydroxyl group and its ability to hydrogen bond may lead to moderate rather than high solubility.[6][7][8]
MethanolCH₃OH5.1Low to MediumMethanol is more polar than ethanol, which would likely result in lower solubility for the non-polar DEDMA.
WaterH₂O10.2InsolubleThe high polarity and extensive hydrogen bonding network of water make it a very poor solvent for the hydrophobic DEDMA. The reported solubility is 138.6 μg/L at 20.3°C.[4]

Experimental Protocols: Determination of Equilibrium Solubility

To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This can be followed by either gravimetric or spectroscopic analysis to determine the concentration of the dissolved solute.

I. Materials and Equipment
  • This compound (analytical grade)

  • Selected solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • For Gravimetric Analysis: Drying oven, desiccator

  • For Spectroscopic Analysis: UV-Vis spectrophotometer and quartz cuvettes

II. Procedure: Shake-Flask Method
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow for the sedimentation of the excess solid. For more rapid separation, the samples can be centrifuged at a controlled temperature.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

III. Analysis Method 1: Gravimetric Determination
  • Initial Weighing: Record the weight of the volumetric flask containing the known volume of the filtered saturated solution.

  • Solvent Evaporation: Place the flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the DEDMA (e.g., 60-80 °C). The evaporation can be facilitated by a gentle stream of nitrogen.

  • Drying to Constant Weight: Once the solvent is fully evaporated, transfer the flask to a desiccator to cool to room temperature. Weigh the flask. Repeat the drying and cooling cycles until a constant weight is achieved.

  • Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

    S ( g/100 mL) = [(Weight of flask with dried DEDMA - Weight of empty flask) / Volume of supernatant collected (mL)] * 100

IV. Analysis Method 2: UV-Vis Spectrophotometry

This method is suitable if DEDMA exhibits a chromophore that absorbs in the UV-Vis range and is particularly useful for determining low solubilities.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of DEDMA in the chosen solvent.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The original solubility (S) can then be calculated by accounting for the dilution factor:

    S (mol/L or g/L) = Concentration of diluted sample * Dilution factor

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by two different analytical techniques.

experimental_workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method (UV-Vis) start Start add_excess Add excess DEDMA to solvent start->add_excess shake Equilibrate in shaker bath (24-72h) add_excess->shake sediment Allow to sediment or centrifuge shake->sediment filter Collect and filter supernatant sediment->filter analysis_choice Choose Analysis Method filter->analysis_choice weigh_solution Weigh filtered solution analysis_choice->weigh_solution Gravimetric prepare_standards Prepare standard solutions analysis_choice->prepare_standards Spectroscopic evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav end End calculate_grav->end calibration_curve Generate calibration curve prepare_standards->calibration_curve measure_sample Measure sample absorbance calibration_curve->measure_sample calculate_spec Calculate Solubility measure_sample->calculate_spec calculate_spec->end

Caption: Experimental workflow for solubility determination.

References

A Comprehensive Technical Guide to the Thermal Properties of Uncured 1,10-Decanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal properties of uncured 1,10-Decanediol dimethacrylate (D3MA). This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this monomer in their work. A complete understanding of its thermal behavior is paramount for applications ranging from polymer synthesis to the formulation of advanced drug delivery systems.

Core Thermal Properties

This compound, in its uncured monomeric state, is a liquid at ambient temperature. Its thermal characteristics are crucial for determining appropriate storage, handling, and processing conditions. The key thermal properties are summarized in the table below, compiled from various sources. It is important to note that some variations in reported values exist, which can be attributed to differences in measurement conditions and sample purity.

Thermal PropertyValueNotes
Glass Transition Temperature (Tg) ~ -55 °CIndicates the transition from a hard, glassy state to a more rubbery state.
Boiling Point 185-186 °C @ 0.8 TorrBoiling point is highly dependent on pressure.
170 °C @ 2 mmHg
Melting Point Not applicableThe material is a liquid at room temperature.
Flash Point > 110.5 °CThe lowest temperature at which vapors will ignite with an ignition source.
Decomposition Temperature Not explicitly definedThermal stability is a key consideration for processing.
Specific Heat Capacity (Cp) Data not availableThis property is important for heat transfer calculations.

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of uncured this compound requires precise experimental methodologies. The following sections detail standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for thermal characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to observe any other thermal transitions, such as crystallization or melting, of the uncured monomer.

Apparatus: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Sample Preparation:

  • Accurately weigh 5-10 mg of uncured this compound into a standard aluminum DSC pan.

  • Ensure the liquid sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

  • Hermetically seal the pan to prevent volatilization of the monomer during the experiment.

  • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Experimental Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a temperature well below the expected glass transition, for instance, -100 °C.

  • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above any expected transitions, for example, 50 °C.

  • Record the heat flow as a function of temperature. The glass transition will be observed as a step-like change in the baseline of the DSC thermogram.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of uncured this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 10-15 mg of the uncured monomer into a ceramic or aluminum TGA pan.

  • Distribute the liquid sample evenly across the bottom of the pan.

Experimental Procedure:

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a high temperature, typically 600-800 °C, at a constant heating rate (e.g., 10 or 20 °C/min).

  • Continuously monitor and record the sample's mass as a function of temperature.

  • The onset of mass loss indicates the beginning of thermal decomposition.

Visualizing the Thermal Analysis Workflow

The logical flow of operations in characterizing the thermal properties of uncured this compound can be visualized as a structured workflow. This process ensures comprehensive and reproducible results.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_reporting Data Reporting Sample Uncured D3MA Monomer Weighing Accurate Weighing (5-15 mg) Sample->Weighing Encapsulation Pan Encapsulation (DSC: Hermetic, TGA: Open/Ceramic) Weighing->Encapsulation DSC_Setup Instrument Setup (N2 Purge, Temp Program) Encapsulation->DSC_Setup TGA_Setup Instrument Setup (N2 Purge, Temp Program) Encapsulation->TGA_Setup DSC_Run Heating/Cooling Cycle (-100°C to 50°C @ 10°C/min) DSC_Setup->DSC_Run DSC_Data Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Glass Transition (Tg) DSC_Data->DSC_Analysis Report Technical Report (Tables, Graphs, Protocols) DSC_Analysis->Report TGA_Run Heating Ramp (RT to 800°C @ 10-20°C/min) TGA_Setup->TGA_Run TGA_Data Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temp (Td) TGA_Data->TGA_Analysis TGA_Analysis->Report

Spectroscopic Analysis of 1,10-Decanediol Dimethacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,10-decanediol (B1670011) dimethacrylate (DEDMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the characteristic spectral data, experimental protocols for analysis, and a structural elucidation to aid in the identification and characterization of this important bifunctional monomer.

Introduction

1,10-Decanediol dimethacrylate (DEDMA), with the chemical formula C₁₈H₃₀O₄ and a molecular weight of 310.43 g/mol , is a long-chain dimethacrylate ester. Its structure consists of a flexible ten-carbon aliphatic chain flanked by two methacrylate (B99206) functional groups. This bifunctional nature allows it to act as a crosslinking agent in polymerization reactions, making it a valuable component in the synthesis of various polymers with applications in dental resins, coatings, and biomedical materials. Accurate spectroscopic characterization is crucial for confirming its chemical identity, assessing purity, and understanding its behavior in polymerization processes.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound is key to interpreting its spectroscopic data. The molecule's symmetry and the distinct chemical environments of its protons and carbons give rise to a characteristic pattern in its NMR and FTIR spectra.

Chemical Structure of this compound cluster_methacrylate1 Methacrylate Group 1 cluster_alkane Decanediol Chain cluster_methacrylate2 Methacrylate Group 2 C1 C H1a H C1->H1a H1b H C1->H1b C2 C C1->C2 C3 C C2->C3 C4 C C2->C4 O1 O C3->O1 O2 O C3->O2 C5 CH₂ O2->C5 H2 H C4->H2 H3 H C4->H3 H4 H C4->H4 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₂ C11->C12 C13 CH₂ C12->C13 C14 CH₂ C13->C14 O4 O C14->O4 C15 C H5a H C15->H5a H5b H C15->H5b C16 C C15->C16 C17 C C16->C17 C18 C C16->C18 O3 O C17->O3 C17->O4 H6 H C18->H6 H7 H C18->H7 H8 H C18->H8

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The proton NMR spectrum of DEDMA is characterized by distinct signals corresponding to the vinyl protons of the methacrylate groups, the methyl protons, and the methylene (B1212753) protons of the long aliphatic chain.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.1s2H=CH₂ (cis to C=O)
~5.5s2H=CH₂ (trans to C=O)
~4.1t4H-O-CH₂-
~1.9s6H-CH₃
~1.6m4H-O-CH₂-CH₂-
~1.3m12H-(CH₂)₆-

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the vinyl carbons, the ester-linked carbons, the methyl carbons, and the carbons of the decanediol backbone.

Chemical Shift (δ) (ppm)Assignment
~167C=O
~136C=CH₂
~125C=CH₂
~65-O-CH₂-
~29-(CH₂)ₙ-
~28-O-CH₂-CH₂-
~26-O-CH₂-CH₂-CH₂-
~18-CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The spectrum is dominated by strong absorptions from the carbonyl and vinyl groups of the methacrylate moieties and the C-H bonds of the aliphatic chain.

FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretching (alkane)
~1720StrongC=O stretching (ester)
~1638MediumC=C stretching (alkene)
~1455MediumC-H bending (alkane)
~1320, ~1300Medium=C-H in-plane bending
~1160StrongC-O stretching (ester)
~945Medium=CH₂ out-of-plane bending
~815MediumC=C out-of-plane bending
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_results Data Interpretation & Reporting Sample This compound Sample Prep_NMR Sample Preparation (CDCl₃) Sample->Prep_NMR Prep_FTIR ATR Setup & Background Scan Sample->Prep_FTIR Acq_NMR Data Acquisition (¹H & ¹³C) Prep_NMR->Acq_NMR Proc_NMR Data Processing & Analysis Acq_NMR->Proc_NMR Interpret Spectral Interpretation & Structural Confirmation Proc_NMR->Interpret Acq_FTIR Sample Application & Data Acquisition Prep_FTIR->Acq_FTIR Proc_FTIR Data Processing & Analysis Acq_FTIR->Proc_FTIR Proc_FTIR->Interpret Report Generate Technical Report Interpret->Report

Caption: General workflow for NMR and FTIR analysis.

A Technical Guide to 1,10-Decanediol Dimethacrylate: Purity and Available Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and available grades of 1,10-Decanediol dimethacrylate (DMDDMA), a key crosslinking agent utilized in the synthesis of biomaterials and specialty polymers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who require a thorough understanding of this monomer's quality attributes for their applications.

Summary of Available Grades and Purity

This compound is commercially available in various grades, primarily differing in their purity and the type and concentration of polymerization inhibitor used. The selection of an appropriate grade is critical for ensuring the desired performance and reproducibility of the final polymer network. Higher purity grades are often essential for biomedical applications to minimize the presence of leachable impurities that could affect biocompatibility.

The table below summarizes the typical specifications of commercially available grades of this compound from various suppliers. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

Supplier/GradePurity SpecificationInhibitorAppearanceKey Application Areas
Research Grade >95%Hydroquinone (B1673460) (HQ), <300 ppmColorless liquidPolymer synthesis, biomaterial research, dental composites.
High Purity Grade ≥97%Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ)Colorless to pale yellow liquidMedical devices, drug delivery systems, advanced material research.[1]
Technical Grade >90%MEHQClear liquidIndustrial coatings, adhesives, and sealants.

Experimental Protocols for Quality Assessment

The quality and purity of this compound are primarily assessed through chromatographic techniques, which can separate the main component from impurities such as residual reactants, byproducts, and oligomers.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a robust method for quantifying the purity of volatile and semi-volatile substances like DMDDMA.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A capillary column, such as a DB-5 or equivalent, provides good separation.

  • Carrier Gas: High-purity helium or nitrogen is used as the carrier gas at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of a diluted sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) is injected into the GC.

  • Temperature Program: An oven temperature program is employed to ensure the separation of components with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Detection: The FID detects the organic components as they elute from the column.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. An internal standard can be used for more accurate quantification.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive molecules and is particularly useful for identifying non-volatile impurities and oligomers. A reverse-phase HPLC method is commonly employed for this compound.[2][3]

Methodology:

  • Instrumentation: An HPLC system with a UV detector is suitable for this analysis.

  • Column: A C18 reverse-phase column is typically used for the separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase. The addition of a small amount of acid, such as formic acid, can improve peak shape.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a compatible solvent.

  • Injection and Elution: A specific volume of the sample is injected onto the column, and the components are separated based on their affinity for the stationary and mobile phases.

  • Detection: The UV detector monitors the eluent at a specific wavelength (e.g., around 205 nm) to detect the separated components.

  • Analysis: The chromatogram is analyzed to determine the peak area of this compound and any impurities. Purity is calculated based on the relative peak areas.

Determination of Inhibitor Content

The concentration of the polymerization inhibitor is a critical parameter that can affect the storage stability and polymerization kinetics of the monomer. HPLC is a common method for quantifying inhibitors like hydroquinone (HQ) and MEHQ.

Methodology:

  • Standard Preparation: Standard solutions of the inhibitor at known concentrations are prepared.

  • Sample Preparation: The this compound sample is diluted in a suitable solvent.

  • HPLC Analysis: The sample and standards are analyzed by HPLC using a method optimized for the separation and detection of the specific inhibitor.

  • Quantification: A calibration curve is generated from the peak areas of the standards, and the concentration of the inhibitor in the sample is determined from this curve.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming this compound raw material in a research or manufacturing setting.

QC_Workflow cluster_0 Receiving and Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis and Disposition SampleReceipt Sample Receipt VisualInspection Visual Inspection (Color, Clarity) SampleReceipt->VisualInspection DocumentationReview Documentation Review (CoA, SDS) SampleReceipt->DocumentationReview Purity_GC Purity Assay (GC) Purity_HPLC Impurity Profile (HPLC) Inhibitor_Content Inhibitor Content (HPLC) Water_Content Water Content (Karl Fischer) Data_Analysis Data Analysis and Specification Comparison Purity_GC->Data_Analysis Purity_HPLC->Data_Analysis Inhibitor_Content->Data_Analysis Water_Content->Data_Analysis Pass Material Release Data_Analysis->Pass Meets Specs Fail Material Rejection Data_Analysis->Fail Out of Spec

Caption: Quality control workflow for this compound.

References

1,10-Decanediol Dimethacrylate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1,10-Decanediol (B1670011) dimethacrylate (CAS No. 6701-13-9). The information is intended to support safe laboratory practices and risk assessment in research, development, and manufacturing environments.

Chemical and Physical Properties

1,10-Decanediol dimethacrylate is a long-chain dimethacrylate monomer.[1] It is a hydrophobic crosslinking agent used to enhance flexibility, toughness, and resistance to moisture in polymers.[1] It commonly appears as a clear, colorless to pale yellow liquid.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₃₀O₄
Molecular Weight 310.43 g/mol [3]
Appearance Colorless to light yellow liquid[2][3][4]
Density 1.0 ± 0.1 g/cm³[2]
Boiling Point 386.9 ± 15.0 °C at 760 mmHg[2]
Flash Point > 110.5 °C (> 230.9 °F)[3]
Refractive Index 1.459[2]
Storage Temperature 2-8°C[3]
Inhibitor Typically contains <300 ppm hydroquinone (B1673460) (HQ) as a stabilizer[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation, as well as skin sensitization and aquatic toxicity.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2]
Skin Sensitization1 / 1BH317: May cause an allergic skin reaction[2][5]
Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[2]
Chronic Aquatic Toxicity1 / 3H410: Very toxic to aquatic life with long lasting effects[2] / H412: Harmful to aquatic life with long lasting effects[2]

Experimental Protocols for Hazard Determination

While safety data sheets for this compound cite the hazards listed above, the specific experimental reports detailing the conditions under which this specific chemical was tested are not publicly available. However, the classifications are typically determined based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for the key toxicological endpoints.

Skin Irritation

Skin irritation potential is typically assessed using the OECD Test Guideline 404: Acute Dermal Irritation/Corrosion .[3][6] This test involves applying the substance to the skin of a laboratory animal, usually an albino rabbit, for a defined period.

Experimental Workflow for Skin Irritation (based on OECD 404)

cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_eval Evaluation animal_prep Select healthy young albino rabbit site_prep Clip fur from a ~6 cm² area on the back animal_prep->site_prep apply_substance Apply 0.5 mL of This compound to a gauze patch site_prep->apply_substance cover_site Place patch on clipped skin and secure with semi-occlusive dressing apply_substance->cover_site exposure 4-hour exposure period cover_site->exposure remove_patch Remove patch and wash skin exposure->remove_patch score_lesions Grade for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days remove_patch->score_lesions classify Classify based on severity and reversibility of skin reactions score_lesions->classify

Figure 1: Workflow for OECD 404 Acute Dermal Irritation Test.
Eye Irritation

The potential for a substance to cause eye irritation or damage is generally evaluated using OECD Test Guideline 405: Acute Eye Irritation/Corrosion .[5][7] This method involves instilling the test substance into the eye of an albino rabbit.

Skin Sensitization

The classification of this compound as a skin sensitizer (B1316253) indicates it can cause an allergic reaction after repeated contact. A common method for this assessment is the OECD Test Guideline 406: Skin Sensitisation , specifically the Guinea Pig Maximisation Test (GPMT).[1][4]

Adverse Outcome Pathway (AOP) for Skin Sensitization

mie Molecular Initiating Event: Covalent binding to skin proteins ke1 Key Event 1: Keratinocyte Activation mie->ke1 Haptenation ke2 Key Event 2: Dendritic Cell Activation and Migration ke1->ke2 Cytokine signaling ke3 Key Event 3: T-cell Activation and Proliferation in Lymph Node ke2->ke3 Antigen presentation ao Adverse Outcome: Allergic Contact Dermatitis ke3->ao Elicitation phase

Figure 2: Simplified Adverse Outcome Pathway for Skin Sensitization.

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

  • Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[7]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep the container tightly closed and protected from light and heat.[2] The material is sensitive to light, heat, and radical initiators, which can cause premature polymerization.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is mandatory when handling this compound.

Personal Protective Equipment (PPE) Workflow

cluster_ppe Required PPE start Start: Preparing to Handle This compound eye_protection Eye/Face Protection: Chemical safety goggles or face shield (EN 166 or NIOSH approved) start->eye_protection skin_protection Skin Protection: - Chemical-resistant gloves (e.g., nitrile) - Lab coat or protective clothing start->skin_protection respiratory_protection Respiratory Protection: Required if ventilation is inadequate or mists are generated (NIOSH/MSHA approved respirator) start->respiratory_protection handling Proceed with Handling in a Well-Ventilated Area / Fume Hood eye_protection->handling skin_protection->handling respiratory_protection->handling end End: Complete Handling Task handling->end

Figure 3: Personal Protective Equipment (PPE) Workflow.

First Aid Measures

In case of exposure, immediate action is necessary.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[7]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[7]

Accidental Release and Disposal

Proper procedures must be followed for spills and waste disposal to protect personnel and the environment.

Spill Response

Spill Response Procedures

cluster_safety Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill of 1,10-Decanediol Dimethacrylate Occurs ensure_ventilation Ensure adequate ventilation spill->ensure_ventilation don_ppe Don appropriate PPE ensure_ventilation->don_ppe remove_ignition Remove ignition sources don_ppe->remove_ignition contain_spill Contain the spill with inert absorbent material (e.g., sand, vermiculite) remove_ignition->contain_spill collect_waste Collect absorbed material into a suitable, labeled container for disposal contain_spill->collect_waste clean_area Clean the spill area with soap and water collect_waste->clean_area dispose_waste Dispose of waste according to local, state, and federal regulations clean_area->dispose_waste

Figure 4: Logical Flow for Spill Response.
Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Disposal must be in accordance with federal, state, and local regulations.[8] Do not discharge into sewer systems.[8] Unused or waste material may be sent to a licensed chemical destruction facility.[8]

Stability and Reactivity

  • Reactivity : Can undergo hazardous polymerization if exposed to heat, light, or radical initiators.[2]

  • Chemical Stability : Stable under recommended storage conditions, often with the addition of an inhibitor like hydroquinone.[3]

  • Incompatible Materials : Strong oxidizing agents, acid chlorides, acid anhydrides, and reducing agents.

  • Hazardous Decomposition Products : Carbon monoxide and carbon dioxide upon combustion.

References

An In-Depth Technical Guide to 1,10-Decanediol Dimethacrylate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,10-decanediol (B1670011) dimethacrylate (D3MA), a versatile difunctional monomer, for researchers, scientists, and professionals in drug development and material science. This document details its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its use in dental composites and biomedical hydrogels.

Commercial Availability

1,10-Decanediol dimethacrylate is readily available in research and bulk quantities from several reputable chemical suppliers. Researchers can procure this monomer from the following companies, among others:

  • Sigma-Aldrich (Merck): A major supplier of chemicals for research and development, offering D3MA in various quantities.[1]

  • Polysciences, Inc.: Specializes in materials for life sciences and other research areas, providing D3MA for various applications.[2]

  • Thermo Fisher Scientific: A leading provider of scientific research products, offering 1,10-decanediol, the precursor to D3MA.[3]

  • LEAPChem: A specialized supplier of fine chemicals for research and production.[4]

  • Otto Chemie Pvt. Ltd.: A manufacturer and supplier of laboratory chemicals.[5]

When sourcing D3MA, it is crucial to consider the purity, inhibitor content, and any provided analytical data to ensure its suitability for the intended research application.

Physicochemical Properties

This compound is a hydrophobic, long-chain crosslinking monomer.[2] Its key physical and chemical properties are summarized in the table below. The long aliphatic chain between the two methacrylate (B99206) groups imparts flexibility to the resulting polymer network.[6]

PropertyValueReference
Chemical Formula C₁₈H₃₀O₄[6][7]
Molecular Weight 310.43 g/mol [6][8]
Appearance Colorless to light yellow liquid[7]
Density Approximately 0.968 g/mL at 25 °C
Refractive Index Approximately 1.458 - 1.462 at 20 °C[2]
Boiling Point > 200 °C (decomposes)
Solubility Insoluble in water; soluble in many organic solvents.[7]
CAS Number 6701-13-9[8]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is achieved through the esterification of 1,10-decanediol with methacrylic acid or its derivatives.[6]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 1_10_Decanediol 1,10-Decanediol Reaction_Mixture Reaction Mixture 1_10_Decanediol->Reaction_Mixture Methacrylic_Acid Methacrylic Acid (or derivative) Methacrylic_Acid->Reaction_Mixture Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction_Mixture Inhibitor Polymerization Inhibitor (e.g., Hydroquinone) Inhibitor->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Temperature Heat (Reflux) Esterification Esterification Temperature->Esterification Reaction_Mixture->Esterification Workup Aqueous Workup & Purification Esterification->Workup Product 1,10-Decanediol Dimethacrylate Workup->Product

Synthesis of this compound via Esterification.

A typical synthesis protocol involves the following steps:

  • Charging the Reactor: 1,10-decanediol, a slight excess of methacrylic acid, an acid catalyst (such as p-toluenesulfonic acid), and a polymerization inhibitor (like hydroquinone) are dissolved in a suitable solvent (e.g., toluene) in a reaction vessel equipped with a Dean-Stark apparatus.

  • Esterification Reaction: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.

  • Monitoring the Reaction: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted methacrylic acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography to yield pure this compound.

Applications in Dental Composites

This compound is utilized in dental resin composites to enhance their mechanical properties and durability.[2] Its long, flexible chain can help to reduce polymerization shrinkage stress, a common issue with dental restoratives.

Experimental Protocol for Dental Composite Formulation

This protocol describes the formulation of an experimental dental composite incorporating this compound.

Materials:

Procedure:

  • Resin Matrix Preparation:

    • In a light-protected container, prepare the resin matrix by mixing BisGMA, TEGDMA, and D3MA in the desired weight ratio (e.g., 50:25:25 wt%).

    • Add the photoinitiator system: 0.5 wt% camphorquinone and 1.0 wt% ethyl 4-(dimethylamino)benzoate to the monomer mixture.

    • Mix thoroughly in the dark until a homogeneous solution is obtained.

  • Composite Paste Formulation:

    • Gradually add the silanized filler to the resin matrix in small increments.

    • After each addition, thoroughly mix the components using a dental spatula or a mechanical mixer until a uniform paste-like consistency is achieved. A typical filler loading is around 70-80 wt%.

  • Curing:

    • Place the composite paste into a mold of desired dimensions.

    • Cover the top and bottom surfaces with Mylar strips to prevent an oxygen-inhibited layer.

    • Light-cure the composite using a dental curing light for the recommended time (e.g., 40 seconds) on each side.

DentalCompositeWorkflow cluster_resin Resin Matrix Preparation cluster_composite Composite Paste Formulation cluster_curing Curing and Testing Monomers Mix Monomers (BisGMA, TEGDMA, D3MA) Initiators Add Photoinitiator System (Camphorquinone, Amine) Monomers->Initiators Homogenize_Resin Homogenize in Dark Initiators->Homogenize_Resin Add_Filler Incrementally Add Silanized Filler Homogenize_Resin->Add_Filler Mix_Paste Thoroughly Mix to Homogeneous Paste Add_Filler->Mix_Paste Molding Place in Mold Mix_Paste->Molding Light_Cure Light-Cure Molding->Light_Cure Testing Mechanical Testing Light_Cure->Testing

Experimental Workflow for Dental Composite Formulation.
Mechanical Testing of the Dental Composite

The mechanical properties of the cured dental composite can be evaluated using standard tests:

  • Flexural Strength and Modulus: Determined using a three-point bending test according to ISO 4049 standards.

  • Compressive Strength: Measured using a universal testing machine on cylindrical specimens.

  • Hardness: Assessed using a microhardness tester (e.g., Vickers or Knoop).

  • Polymerization Shrinkage: Can be measured using methods like the bonded-disk technique or video imaging.

Applications in Biomedical Hydrogels

This compound can be used as a crosslinking agent in the synthesis of hydrogels for various biomedical applications, such as drug delivery and tissue engineering.[2] The hydrophobic nature of the decanediol chain can influence the swelling behavior, degradation rate, and mechanical properties of the hydrogel.

Experimental Protocol for Hydrogel Synthesis for Drug Delivery

This protocol outlines the general steps for preparing a D3MA-crosslinked hydrogel for potential use in controlled drug release.

Materials:

  • Primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

  • This compound (D3MA) as a crosslinker

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., a mixture of water and ethanol)

  • Model drug

Procedure:

  • Preparation of the Pre-polymerization Solution:

    • Dissolve the primary monomer (HEMA) and the crosslinker (D3MA) in the chosen solvent system. The ratio of HEMA to D3MA will determine the crosslinking density and thus the properties of the hydrogel.

    • Dissolve the photoinitiator in the monomer solution.

    • If encapsulating a drug, dissolve or suspend the model drug in the pre-polymerization solution.

  • Photopolymerization:

    • Pour the pre-polymerization solution into a mold (e.g., between two glass plates with a spacer).

    • Expose the solution to UV light of the appropriate wavelength and intensity for a sufficient time to ensure complete polymerization.

  • Purification and Swelling:

    • After polymerization, remove the hydrogel from the mold and wash it extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers, initiator, and non-entrapped drug.

    • Allow the hydrogel to swell to equilibrium in the desired buffer or release medium.

  • Characterization and Drug Release Study:

    • Characterize the hydrogel for its swelling ratio, mechanical properties, and morphology (e.g., using scanning electron microscopy).

    • Conduct a drug release study by placing the drug-loaded hydrogel in a release medium and periodically measuring the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

HydrogelWorkflow cluster_solution Pre-polymerization Solution Preparation cluster_polymerization Hydrogel Formation cluster_analysis Purification and Analysis Components Dissolve Monomer, D3MA, Initiator, and Drug in Solvent Molding_Poly Pour into Mold Components->Molding_Poly UV_Cure UV Photopolymerization Molding_Poly->UV_Cure Washing Wash to Remove Unreacted Components UV_Cure->Washing Swelling Equilibrium Swelling Washing->Swelling Characterization Characterize Properties Swelling->Characterization Drug_Release Conduct Drug Release Study Swelling->Drug_Release

Workflow for Hydrogel Synthesis and Drug Release Study.

Safety Considerations

This compound is an irritant and a potential skin sensitizer.[7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for the Photopolymerization Kinetics of 1,10-Decanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol (B1670011) dimethacrylate (DDDMA) is a long-chain dimethacrylate monomer utilized as a crosslinker in photopolymerization reactions. Its ten-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer network. Understanding the photopolymerization kinetics of DDDMA is crucial for controlling the properties of the final material in various applications, including the formulation of dental resins, coatings, adhesives, and in the development of drug delivery systems. This document provides detailed application notes and experimental protocols for characterizing the photopolymerization kinetics of DDDMA using two primary analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR).

While specific quantitative kinetic data for neat 1,10-decanediol dimethacrylate is not extensively available in the reviewed literature, the principles and protocols described herein are based on established methodologies for studying dimethacrylate photopolymerization. The provided data tables are illustrative and based on typical results obtained for similar dimethacrylate systems. Researchers should generate specific data for their unique formulations and experimental conditions.

Key Kinetic Parameters

The primary parameters used to characterize photopolymerization kinetics are:

  • Degree of Conversion (DC%): The percentage of monomer double bonds that have reacted to form the polymer network.

  • Rate of Polymerization (Rp): The speed at which the monomer is converted to polymer.

  • Maximum Rate of Polymerization (Rp,max): The peak polymerization rate observed during the reaction.

  • Time to Reach Rp,max (t_max): The time at which the maximum polymerization rate occurs.

  • Induction Period: An initial period of slow or no polymerization, often due to the presence of inhibitors like oxygen.

Factors Influencing Photopolymerization Kinetics

Several factors can significantly influence the photopolymerization kinetics of DDDMA:

  • Photoinitiator Type and Concentration: The choice of photoinitiator determines the wavelength of light required for initiation and the efficiency of radical generation.[1] Increasing the photoinitiator concentration generally increases the polymerization rate, but an optimal concentration exists beyond which screening effects can occur.[2]

  • Light Intensity: Higher light intensity generally leads to a faster polymerization rate and a higher degree of conversion.[3][4] The rate of polymerization is often proportional to the square root of the light intensity.

  • Temperature: Temperature affects monomer viscosity and chain mobility. Higher temperatures can lead to a higher final degree of conversion.[5]

  • Monomer Viscosity: The long chain of DDDMA results in a relatively low viscosity compared to more rigid dimethacrylates, which can influence the onset of diffusion-controlled reactions.[4]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form unreactive peroxy radicals, leading to an induction period.[5]

Data Presentation

The following tables illustrate how quantitative data on the photopolymerization kinetics of a dimethacrylate system can be presented. These are representative examples and should be replaced with experimental data for DDDMA.

Table 1: Effect of Photoinitiator Concentration on the Photopolymerization of a Dimethacrylate Monomer

Photoinitiator Concentration (wt%)Rp,max (%/s)t_max (s)Final DC (%)
0.510.215.865.4
1.015.610.272.8
2.018.97.575.1

Data is illustrative. Experimental conditions: Isothermal Photo-DSC at 30°C, Light Intensity of 10 mW/cm².

Table 2: Effect of Light Intensity on the Photopolymerization of a Dimethacrylate Monomer

Light Intensity (mW/cm²)Rp,max (%/s)t_max (s)Final DC (%)
58.520.162.3
1015.610.272.8
2022.16.878.9

Data is illustrative. Experimental conditions: Isothermal Photo-DSC at 30°C, Photoinitiator Concentration of 1.0 wt%.

Experimental Protocols

Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction in real-time. The rate of heat evolution is directly proportional to the rate of polymerization.[6]

Objective: To determine the rate of polymerization (Rp), maximum rate of polymerization (Rp,max), time to reach Rp,max (t_max), and the final degree of conversion (DC) of DDDMA.

Materials and Equipment:

  • This compound (DDDMA) monomer

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO, or Camphorquinone/amine system)

  • Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (e.g., a UV or visible light source)

  • Aluminum DSC pans and lids

  • Micropipette

  • Nitrogen gas supply (for purging)

Procedure:

  • Sample Preparation:

    • Prepare the DDDMA formulation by dissolving the desired concentration of photoinitiator in the monomer. This should be done in a dark environment to prevent premature polymerization.

    • Using a micropipette, accurately weigh 2-5 mg of the DDDMA formulation into a standard aluminum DSC pan.

    • Seal the pan with a transparent lid suitable for photopolymerization experiments.

    • Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with nitrogen (e.g., at 20-50 mL/min) for at least 5 minutes to create an inert atmosphere and minimize oxygen inhibition.[5]

    • Set the DSC to an isothermal temperature (e.g., 30°C).

    • Allow the system to equilibrate thermally.

  • Data Acquisition:

    • Once the baseline is stable, turn on the light source at the desired intensity.

    • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

    • Turn off the light source.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).

    • The rate of polymerization (Rp) at any given time is proportional to the heat flow (dH/dt).

    • The degree of conversion (DC) at any time (t) can be calculated using the following equation: DC(t) = (ΔH_t / ΔH_total) * 100% where ΔH_t is the cumulative heat evolved up to time t.

    • Determine Rp,max and t_max from the heat flow versus time curve.

Protocol 2: Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR monitors the decrease in the concentration of the methacrylate (B99206) C=C double bonds in real-time during polymerization.[7]

Objective: To determine the degree of conversion (DC) of DDDMA as a function of time.

Materials and Equipment:

  • This compound (DDDMA) monomer

  • Photoinitiator

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory

  • Light source (e.g., LED or mercury lamp) with a light guide

  • Micropipette

Procedure:

  • Sample Preparation:

    • Prepare the DDDMA formulation with the desired photoinitiator concentration in a dark environment.

  • Instrument Setup:

    • Position the light guide of the curing lamp at a fixed distance and angle from the ATR crystal.

    • Set up the FTIR spectrometer for rapid scan acquisition (e.g., 1 spectrum per second).

  • Data Acquisition:

    • Place a small drop of the uncured DDDMA formulation onto the ATR crystal, ensuring complete coverage.

    • Collect a reference spectrum of the uncured monomer.

    • Start the real-time data acquisition.

    • After a few seconds to establish a baseline, turn on the light source to initiate polymerization.

    • Continue collecting spectra until the polymerization is complete (i.e., no further changes are observed in the methacrylate peak).

  • Data Analysis:

    • The degree of conversion is calculated by monitoring the decrease in the absorbance of the methacrylate C=C stretching vibration peak, typically located around 1636 cm⁻¹.[7]

    • An internal reference peak that does not change during polymerization (e.g., the C=O stretching vibration of the ester group around 1720 cm⁻¹) is used for normalization.

    • The degree of conversion (DC) at any time (t) can be calculated using the following equation: DC(t) = [1 - ( (Peak Area_C=C at time t / Peak Area_ref at time t) / (Peak Area_C=C at time 0 / Peak Area_ref at time 0) )] * 100%

Mandatory Visualizations

Photopolymerization Workflow

G Experimental Workflow for Photopolymerization Kinetics Analysis cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing & Interpretation prep Prepare DDDMA + Photoinitiator Mixture dsc Photo-DSC Analysis prep->dsc Introduce Sample ftir RT-FTIR Analysis prep->ftir Introduce Sample data_analysis Calculate Rp, DC, etc. dsc->data_analysis Heat Flow vs. Time ftir->data_analysis Absorbance vs. Time interpretation Structure-Property Relationship data_analysis->interpretation

Caption: Workflow for analyzing photopolymerization kinetics.

Free Radical Photopolymerization Mechanism

G Simplified Free-Radical Photopolymerization Mechanism initiator Photoinitiator (I) radicals Free Radicals (R•) initiator->radicals Initiation light Light (hν) light->initiator monomer DDDMA Monomer (M) radicals->monomer termination Termination radicals->termination propagating Propagating Chain (P•) monomer->propagating Propagation propagating->monomer propagating->propagating propagating->termination polymer Crosslinked Polymer Network termination->polymer

Caption: Key steps in free-radical photopolymerization.

References

Application Notes and Protocols for 1,10-Decanediol Dimethacrylate as a Crosslinking Agent in Polymeric Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol dimethacrylate (DMDMA) is a long-chain, hydrophobic dimethacrylate monomer utilized as a crosslinking agent in the synthesis of a variety of polymeric materials. Its chemical structure, featuring a flexible ten-carbon aliphatic chain between two methacrylate (B99206) groups, imparts unique properties to the resulting polymers, including enhanced flexibility, toughness, and reduced polymerization shrinkage.[1] These characteristics make DMDMA a valuable component in the formulation of dental composites, hydrogels for drug delivery, and scaffolds for tissue engineering.[2][3] This document provides detailed application notes and experimental protocols for the use of DMDMA in polymer synthesis and characterization.

Key Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMDMA relevant to polymer synthesis is provided in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₀O₄[4]
Molecular Weight 310.43 g/mol [4]
Appearance Colorless liquid[4]
Density 0.968 g/mL at 25 °C[4]
Refractive Index n/D 1.462[4]
Storage Temperature 2-8°C[4]
Key Feature Hydrophobic spacer[4]

Applications and Experimental Protocols

Dental Resin Composites

DMDMA is employed in dental resins to enhance durability, reduce polymerization shrinkage stress, and improve the fracture toughness of the final restorative material.[1] Its long, flexible chain provides a lower crosslink density compared to shorter-chain dimethacrylates, which contributes to a reduction in polymerization-induced stress.[1]

The concentration of DMDMA in a dental resin formulation can be tailored to achieve a desired balance of mechanical properties. Generally, increasing the concentration of a flexible, long-chain crosslinker like DMDMA in relation to more rigid monomers (e.g., BisGMA) will lead to a decrease in flexural modulus and an increase in flexibility.

Table 1: Illustrative Mechanical Properties of a BisGMA/TEGDMA Dental Composite with Varying DMDMA Content

DMDMA Concentration (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)
0110 ± 103.5 ± 0.3
5105 ± 93.1 ± 0.2
1098 ± 112.7 ± 0.3
1592 ± 102.4 ± 0.2

Note: The data in this table are illustrative and represent expected trends. Actual values will vary depending on the complete formulation and curing conditions.

This protocol describes the preparation of a light-cured dental composite.

Materials:

Procedure:

  • Prepare the resin matrix by mixing BisGMA, TEGDMA, and DMDMA in the desired weight ratio (e.g., 50:45:5 wt%).

  • Add camphorquinone (0.2 wt%) and ethyl 4-(dimethylamino)benzoate (0.8 wt%) to the monomer mixture and stir in the dark until a homogenous solution is obtained.

  • Gradually incorporate the silanized barium glass filler into the resin matrix (e.g., 70 wt% filler loading) and mix until a uniform paste is formed.

  • Store the resulting composite paste in a light-proof container.

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[2][5][6][7]

Equipment:

  • Universal testing machine

  • Three-point bending test fixture

  • Molds for specimen preparation (25 mm x 2 mm x 2 mm)

  • Dental curing light

Procedure:

  • Fill the molds with the prepared dental composite, taking care to avoid voids.

  • Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.

  • Light-cure the specimens according to the manufacturer's instructions for the curing light, ensuring complete polymerization.

  • Remove the specimens from the molds and store them in distilled water at 37°C for 24 hours.

  • Measure the dimensions of each specimen before testing.

  • Place the specimen on the supports of the three-point bending fixture (20 mm span).

  • Apply a load to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture occurs.[2]

  • Record the fracture load and calculate the flexural strength and flexural modulus.

G Experimental Workflow for Dental Composite Characterization A Resin Matrix Preparation (BisGMA, TEGDMA, DMDMA, Initiators) B Filler Incorporation (Silanized Glass) A->B C Composite Paste Formation B->C D Specimen Preparation (Molding) C->D E Photopolymerization (Light Curing) D->E F Conditioning (37°C Water, 24h) E->F G Three-Point Bending Test (ISO 4049) F->G H Data Analysis (Flexural Strength & Modulus) G->H

Workflow for dental composite characterization.
Hydrogels for Controlled Drug Delivery

In hydrogel formulations, DMDMA can be used to introduce hydrophobic domains and control the crosslinking density. The long aliphatic chain of DMDMA can influence the swelling behavior, degradation rate, and release kinetics of encapsulated drugs.

The incorporation of the hydrophobic DMDMA into a hydrophilic hydrogel network can retard the release of hydrophilic drugs by decreasing the water content and increasing the tortuosity of the diffusion path. Conversely, for hydrophobic drugs, the presence of DMDMA-rich domains can create favorable interactions, potentially leading to a more sustained release profile.

Table 2: Illustrative In Vitro Release of a Hydrophilic Drug from a PEG-based Hydrogel with Varying DMDMA Content

DMDMA Concentration (mol%)Swelling Ratio (%)Cumulative Release at 24h (%)
0850 ± 5095 ± 5
2720 ± 4082 ± 6
5580 ± 3565 ± 7
10450 ± 3048 ± 8

Note: The data in this table are illustrative and represent expected trends. Actual values will depend on the specific hydrogel formulation, drug, and experimental conditions.

This protocol describes the synthesis of a hydrogel via photopolymerization.[8][9][10]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • This compound (DMDMA)

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., bovine serum albumin)

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving PEGDA and DMDMA in PBS to the desired total monomer concentration (e.g., 20% w/v) and molar ratio.

  • Add the photoinitiator to the precursor solution (e.g., 0.5% w/v) and mix thoroughly in the dark.

  • Dissolve the model drug in the precursor solution to the desired concentration.

  • Pipette the precursor solution into molds of a defined geometry.

  • Expose the molds to UV light for a sufficient duration to ensure complete polymerization.

Equipment:

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or other suitable analytical instrument

  • Vials or tubes

Procedure:

  • Place a drug-loaded hydrogel of known weight and dimensions into a vial containing a known volume of release medium (e.g., PBS at 37°C).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

G Experimental Workflow for Hydrogel Drug Release Study A Hydrogel Synthesis (PEGDA, DMDMA, Drug, Photoinitiator) B Photopolymerization (UV Curing) A->B C Drug-loaded Hydrogel B->C D Incubation in Release Medium (PBS, 37°C) C->D E Sample Collection at Time Intervals D->E F Drug Quantification (e.g., UV-Vis) E->F G Data Analysis (Cumulative Release Profile) F->G

Workflow for hydrogel drug release study.

Biocompatibility and Cellular Interactions

The biocompatibility of polymers containing DMDMA is a critical consideration for biomedical applications. Unreacted monomers that may leach from the polymer network can potentially interact with surrounding cells and tissues.

a. Potential Signaling Pathways Affected by Methacrylate Monomers

Studies on common dental monomers such as TEGDMA and BisGMA have shown that they can induce cellular responses, including oxidative stress and inflammation.[3][11][12] These monomers can deplete cellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[11][12] This oxidative stress can, in turn, activate inflammatory signaling pathways. For instance, the activation of the NF-κB pathway has been observed, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][13]

G Potential Signaling Pathway Activated by Leached Methacrylate Monomers cluster_cell Cell A Leached Monomers (e.g., DMDMA, TEGDMA, BisGMA) B Glutathione (GSH) Depletion A->B C Increased Reactive Oxygen Species (ROS) (Oxidative Stress) B->C D Activation of NF-κB Pathway C->D E Increased Expression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) D->E F Inflammatory Response E->F

Signaling pathway activated by leached monomers.
b. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for assessing the metabolic activity of cells cultured in the presence of polymer extracts, as an indicator of cytotoxicity.

Materials:

  • Polymer samples crosslinked with DMDMA

  • Cell culture medium

  • Fibroblast cell line (e.g., L929)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Preparation of Extracts: Prepare extracts of the DMDMA-containing polymer according to ISO 10993-12 standards. Typically, this involves incubating the polymer in cell culture medium at 37°C for 24-72 hours.

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours.

  • Exposure: Remove the culture medium from the wells and replace it with the polymer extracts. Include negative (fresh medium) and positive (a known cytotoxic agent) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Conclusion

This compound is a versatile crosslinking agent that offers the ability to tailor the properties of polymeric materials for a range of biomedical applications. Its long, flexible aliphatic chain imparts desirable characteristics such as increased flexibility and reduced polymerization shrinkage. By carefully controlling the concentration of DMDMA in polymer formulations, researchers can optimize the mechanical properties, drug release kinetics, and biocompatibility of materials for use in dental restoratives, drug delivery systems, and tissue engineering scaffolds. The provided protocols offer a foundation for the synthesis, characterization, and evaluation of DMDMA-crosslinked polymers.

References

Application Notes and Protocols for Formulation of Dental Composites with 1,10-Decanediol Dimethacrylate (D3MA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of dental composites incorporating 1,10-Decanediol dimethacrylate (D3MA). This document details the role of D3MA as a comonomer, its effects on the material's physicochemical properties, and protocols for the preparation and evaluation of experimental dental composites.

Introduction to this compound in Dental Composites

This compound (D3MA) is a long-chain, hydrophobic dimethacrylate monomer utilized in dental composite formulations to enhance flexibility, toughness, and resistance to moisture. Its linear C10 backbone provides greater chain mobility, which can influence the polymerization kinetics and network formation of the composite resin. D3MA is often employed as a comonomer in conjunction with conventional high-viscosity monomers like Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA) and lower-viscosity diluents such as triethylene glycol dimethacrylate (TEGDMA).[1][2] The incorporation of D3MA can help to mitigate some of the drawbacks associated with traditional resin matrices, such as high polymerization shrinkage and stress.

Key Physicochemical Properties Influenced by D3MA

The addition of D3MA to a dental composite formulation can significantly impact several key properties:

  • Polymerization Shrinkage and Stress: The longer, more flexible D3MA molecule can help to reduce polymerization shrinkage and associated stresses within the composite material. This is a critical factor in improving the marginal integrity and longevity of dental restorations.[3]

  • Water Sorption and Solubility: Due to its hydrophobic nature, D3MA can decrease the water sorption and solubility of the dental composite.[4][5] This enhances the material's hydrolytic stability and resistance to degradation in the oral environment.

  • Mechanical Properties: The concentration of D3MA influences the mechanical properties of the final composite, including flexural strength and modulus. A balanced formulation is crucial to optimize these properties for clinical performance.[6][7]

  • Degree of Conversion: The degree of conversion (DC) of the monomer matrix is a critical factor for the overall performance of the composite. The presence of D3MA can affect the final DC, which in turn influences the material's strength, stability, and biocompatibility.[2][8]

Experimental Dental Composite Formulations with D3MA

The following table summarizes hypothetical experimental dental composite formulations with varying concentrations of D3MA, illustrating its potential impact on key material properties. These values are illustrative and would need to be confirmed by experimental testing.

Formulation IDBisGMA (wt%)TEGDMA (wt%)D3MA (wt%)Filler* (wt%)Flexural Strength (MPa)Degree of Conversion (%)Water Sorption (µg/mm³)Polymerization Shrinkage (%)
Control 5050070120 ± 1065 ± 325 ± 23.5 ± 0.3
D3MA-5 47.547.5570115 ± 963 ± 322 ± 23.2 ± 0.3
D3MA-10 45451070110 ± 1061 ± 419 ± 22.9 ± 0.2
D3MA-15 42.542.51570105 ± 859 ± 417 ± 12.7 ± 0.2

*Filler: Silanized Barium Glass (average particle size 1 µm)

Experimental Protocols

Detailed methodologies for the preparation and evaluation of dental composites containing D3MA are provided below.

Preparation of Experimental Dental Composites

This protocol outlines the steps for preparing the resin matrix and the final composite paste.

Materials:

  • Bisphenol A glycidyl dimethacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound (D3MA)

  • Camphorquinone (B77051) (CQ) (photoinitiator)

  • Ethyl-4-dimethylaminobenzoate (EDMAB) (co-initiator)

  • Silanized barium glass filler

Procedure:

  • Resin Matrix Preparation:

    • In a light-protected container, weigh the desired amounts of BisGMA, TEGDMA, and D3MA according to the formulation table.

    • Add 0.2 wt% camphorquinone and 0.8 wt% EDMAB relative to the total monomer weight.

    • Mix the components thoroughly using a magnetic stirrer in a dark, cool environment until a homogeneous solution is obtained.

  • Composite Paste Preparation:

    • Gradually add the silanized barium glass filler to the prepared resin matrix.

    • Mix the components using a dental spatula or a planetary mixer until a uniform and consistent paste is achieved.

    • Store the prepared composite paste in a light-proof syringe at 4°C until use.

Experimental Workflow for Dental Composite Formulation

G cluster_0 Resin Matrix Preparation cluster_1 Composite Paste Preparation Monomers Weigh Monomers (BisGMA, TEGDMA, D3MA) Initiators Add Initiator System (CQ, EDMAB) Monomers->Initiators Mixing1 Thorough Mixing (Magnetic Stirrer) Initiators->Mixing1 Filler Gradually Add Silanized Filler Mixing1->Filler Homogeneous Resin Matrix Mixing2 Homogeneous Mixing (Planetary Mixer) Filler->Mixing2 Storage Store in Light-Proof Syringe (4°C) Mixing2->Storage

Caption: Workflow for the formulation of experimental dental composites.

Flexural Strength Testing

This protocol is based on the three-point bending test as per ISO 4049 standards.

Materials and Equipment:

  • Prepared dental composite paste

  • Stainless steel mold (25 mm x 2 mm x 2 mm)

  • Mylar strips

  • Glass slides

  • LED light-curing unit (output > 500 mW/cm²)

  • Universal testing machine

  • Distilled water

  • 37°C incubator

Procedure:

  • Place a Mylar strip on a glass slide and position the stainless steel mold on top.

  • Fill the mold with the composite paste, slightly overfilling to ensure complete filling.

  • Cover the top of the mold with another Mylar strip and a glass slide, and apply gentle pressure to extrude excess material.

  • Light-cure the specimen by irradiating the entire length of the mold from both the top and bottom sides. The curing time should be in accordance with the manufacturer's instructions for the light-curing unit and the material's depth of cure (typically 20-40 seconds per overlapping section).

  • Carefully remove the cured specimen from the mold and lightly polish the edges to remove any flash.

  • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Perform the three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.5 mm/min.

  • Record the fracture load (F) in Newtons.

  • Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) where:

    • l = distance between the supports (20 mm)

    • b = width of the specimen (mm)

    • h = height of the specimen (mm)

Logical Relationship for Flexural Strength Determination

G cluster_0 Specimen Preparation cluster_1 Testing & Calculation A Fill Mold B Light Cure A->B C Store in Water (24h) B->C D Three-Point Bending Test C->D Conditioned Specimen E Record Fracture Load (F) D->E F Calculate Flexural Strength (σ) E->F

Caption: Process flow for determining the flexural strength of dental composites.

Degree of Conversion (DC) Measurement

This protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy to determine the extent of polymerization.

Materials and Equipment:

  • Prepared dental composite paste

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Mylar strips

  • LED light-curing unit

Procedure:

  • Record the FTIR spectrum of the uncured composite paste. Place a small amount of the paste onto the ATR crystal, cover with a Mylar strip to flatten the surface, and record the spectrum.

  • Clean the ATR crystal thoroughly.

  • Place a new sample of the composite paste on the ATR crystal, cover with a Mylar strip, and light-cure for the specified time (e.g., 40 seconds).

  • Immediately after curing, record the FTIR spectrum of the polymerized sample.

  • Determine the absorbance peak heights of the aliphatic C=C bond at approximately 1637 cm⁻¹ and an internal standard, typically the aromatic C=C bond at around 1608 cm⁻¹, for both the uncured and cured spectra.

  • Calculate the Degree of Conversion (DC) as a percentage using the following formula: DC (%) = [1 - ( (Absorbance_aliphatic_cured / Absorbance_aromatic_cured) / (Absorbance_aliphatic_uncured / Absorbance_aromatic_uncured) )] * 100

Water Sorption and Solubility Testing

This protocol is based on ISO 4049 for determining water sorption and solubility.

Materials and Equipment:

  • Prepared dental composite paste

  • Stainless steel mold (15 mm diameter, 1 mm thickness)

  • Mylar strips

  • Glass slides

  • LED light-curing unit

  • Desiccator with silica (B1680970) gel

  • Analytical balance (accurate to 0.1 mg)

  • 37°C incubator

  • Distilled water

Procedure:

  • Prepare five disc-shaped specimens for each formulation using the mold.

  • Light-cure each specimen from both sides.

  • Place the specimens in a desiccator at 37°C and weigh them periodically until a constant mass (m1) is achieved.

  • Immerse each specimen in 10 mL of distilled water in a sealed container and store at 37°C for 7 days.

  • After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them to obtain m2.

  • Return the specimens to the desiccator and dry them to a constant mass again to obtain m3.

  • Calculate the water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas:

    • Wsp = (m2 - m3) / V

    • Wsl = (m1 - m3) / V where V is the volume of the specimen in mm³.

Conclusion

The incorporation of this compound into dental composite formulations presents a promising approach to enhance certain physicochemical properties, particularly in reducing polymerization shrinkage and water sorption. However, a careful balance must be achieved in the formulation to maintain or improve mechanical strength and ensure a high degree of conversion. The protocols provided herein offer a standardized framework for the systematic evaluation of experimental dental composites containing D3MA, enabling researchers to optimize formulations for clinical applications.

References

Application Notes and Protocols for 1,10-Decanediol Dimethacrylate in 3D Printing and Additive Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,10-Decanediol Dimethacrylate (DEDMA)

This compound (DEDMA) is a long-chain, hydrophobic dimethacrylate monomer increasingly utilized in photopolymerizable resins for 3D printing and additive manufacturing. Its chemical structure, featuring a flexible ten-carbon aliphatic chain, imparts unique properties to the resulting polymers, such as enhanced flexibility, toughness, and resistance to moisture. These characteristics make it a valuable component in the formulation of resins for biomedical applications, including dental materials and tissue engineering scaffolds.

This document provides detailed application notes and experimental protocols for the use of DEDMA in vat photopolymerization-based 3D printing technologies like Stereolithography (SLA) and Digital Light Processing (DLP).

Applications in 3D Printing and Additive Manufacturing

DEDMA's primary role in 3D printing resins is that of a crosslinking agent.[1] Its long, flexible backbone helps to reduce polymerization shrinkage stress, a common issue with other dimethacrylates that can lead to internal stresses and reduced accuracy in printed parts.[2]

Key applications include:

  • Dental Resins and Composites: DEDMA is used as a comonomer in dental restorative materials to improve their durability and wear resistance.[1] Its hydrophobic nature contributes to lower water sorption and greater stability in the oral environment.[2]

  • Biomedical Scaffolds for Tissue Engineering: The flexibility and toughness imparted by DEDMA are advantageous for creating scaffolds that can mimic the mechanical properties of native tissues. Its biocompatibility is a critical factor for such applications.

  • Flexible and Tough Photopolymers: DEDMA can be blended with other monomers to tailor the mechanical properties of 3D printed objects, enabling the fabrication of parts that require a combination of rigidity and flexibility.

Quantitative Data Summary

The following tables summarize key quantitative data for DEDMA and related resin systems based on available literature.

Table 1: Physicochemical Properties of DEDMA Resins

PropertyDEDMA (D3MA) HomopolymerUDMA/DEDMA (1:1 molar)Reference
Water Sorption (wt%)LowNot Reported[2]
Ethanol (B145695) Sorption (wt%)7.34Not Reported[1]
Volumetric Increase in WaterLowest among tested dimethacrylatesNot Reported[2]
Volumetric Increase in EthanolLowNot Reported[2]
Double Bond Conversion (%)Not Reported68[3]

Table 2: Mechanical Properties of DEDMA-Containing Resins

PropertyUDMA/DEDMA (1:1 molar) PhotoATRPUDMA/TEGDMA (various ratios)Reference
ToughnessImproved compared to FRPNot Applicable[3]
Flexural Strength (MPa)Not Reported60 - 90[4][5]
Flexural Modulus (GPa)Not Reported1.7 - 2.1[4][5]
Surface Hardness (HV)Not Reported14.5 - 24.6[4][5]

Experimental Protocols

The following protocols are based on methodologies reported for DEDMA and similar dimethacrylate-based resins for vat photopolymerization.

Protocol 1: Formulation of a UDMA/DEDMA Photopolymer Resin

This protocol is adapted from a study on dental polymer networks.[3]

Materials:

  • Diurethane dimethacrylate (UDMA)

  • This compound (DEDMA/D3MA)[3]

  • Ethyl α-bromophenylacetate (EBPA, initiator)

  • Copper(II) bromide (CuBr₂)

  • Tris[2-(dimethylamino)ethyl]amine (Me₆TREN, ligand)

Procedure:

  • Prepare an equimolar mixture of UDMA and DEDMA.

  • Add 0.5 mol% of the initiator, EBPA, to the monomer mixture.

  • Add 200 ppm of CuBr₂.

  • Add 10 equivalents of the ligand, Me₆TREN.

  • Mix the components thoroughly in the dark until a homogeneous solution is obtained.

Protocol 2: Vat Photopolymerization 3D Printing

This protocol provides a general workflow for printing with custom dimethacrylate resins and is based on common practices for SLA/DLP 3D printing.[6]

Equipment:

  • DLP or SLA 3D printer (e.g., with a 405 nm light source)

  • Slicing software

  • UV curing chamber

Procedure:

  • Resin Preparation: Prepare the DEDMA-containing resin as described in Protocol 1.

  • Printer Setup:

    • Ensure the resin vat is clean and the build platform is level.

    • Pre-heat the printing chamber to a stable temperature (e.g., 30°C) to ensure consistent resin viscosity.[6]

  • Slicing:

    • Import the desired 3D model (STL file) into the slicing software.

    • Set the printing parameters. These will require optimization based on the specific resin formulation and printer. Start with the following as a baseline:

      • Layer thickness: 50 - 100 µm

      • Exposure time per layer: 2 - 10 seconds

      • Light intensity: As per printer specifications

  • Printing:

    • Pour the prepared resin into the vat.

    • Start the printing process.

  • Post-Processing:

    • Once printing is complete, carefully remove the printed object from the build platform.

    • Wash the object in isopropyl alcohol (IPA) for 3-5 minutes to remove excess uncured resin.[6]

    • Allow the object to air dry completely.

    • Post-cure the object in a UV curing chamber for 5-10 minutes to ensure complete polymerization and optimal mechanical properties.[6]

Protocol 3: Mechanical Testing of 3D Printed Specimens

This protocol is based on standard methods for evaluating the mechanical properties of 3D printed polymers.[4][5]

Procedure:

  • Specimen Preparation: Print test specimens according to the desired standard (e.g., ASTM D790 for flexural properties).

  • Flexural Strength and Modulus:

    • Perform a three-point bending test using a universal testing machine.

    • Record the load-deflection curve and calculate the flexural strength and modulus.

  • Hardness:

    • Measure the Vickers hardness of the polished surface of a printed specimen using a microhardness tester.

Protocol 4: In Vitro Biocompatibility Assessment (Cytotoxicity)

This protocol outlines a general procedure for assessing the cytotoxicity of 3D printed materials based on ISO 10993-5 and related studies.[7][8]

Procedure:

  • Material Extraction:

    • Prepare extracts of the 3D printed and post-processed DEDMA-containing material in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours at 37°C).

  • Cell Culture:

    • Culture a relevant cell line (e.g., human pulp-derived cells or fibroblasts) in a 96-well plate.

  • Exposure:

    • Replace the culture medium with the material extracts at different concentrations.

    • Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Cytotoxicity Assay (e.g., MTT assay):

    • After a 24-hour exposure period, assess cell viability using a standard MTT assay.

    • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the negative control.

Visualizations

experimental_workflow cluster_resin_prep Resin Formulation cluster_3d_printing 3D Printing cluster_post_processing Post-Processing cluster_characterization Characterization resin_components Monomers (UDMA, DEDMA) Initiator (EBPA) Catalyst (CuBr2) Ligand (Me6TREN) mixing Thorough Mixing (in dark) resin_components->mixing slicing Slicing (STL) Set Parameters mixing->slicing printing Vat Photopolymerization (SLA/DLP) slicing->printing washing Washing (Isopropyl Alcohol) printing->washing post_curing UV Post-Curing washing->post_curing mechanical_testing Mechanical Testing (Flexural, Hardness) post_curing->mechanical_testing biocompatibility_testing Biocompatibility (Cytotoxicity) post_curing->biocompatibility_testing

Caption: Experimental workflow for DEDMA-based resin 3D printing.

photopolymerization_process initiator Photoinitiator free_radicals Free Radicals initiator->free_radicals Activation uv_light UV Light (405 nm) uv_light->initiator monomers DEDMA Monomers free_radicals->monomers Initiation polymer_chain Propagating Polymer Chain monomers->polymer_chain Propagation polymer_chain->monomers crosslinked_network Crosslinked Polymer Network polymer_chain->crosslinked_network Termination/ Crosslinking

Caption: Vat photopolymerization process of DEDMA.

References

Application Notes and Protocols: Synthesis of Biocompatible Hydrogels Using 1,10-Decanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their unique properties, such as high water content, porosity, and soft consistency, make them resemble natural living tissue, rendering them ideal for a variety of biomedical applications including drug delivery, tissue engineering, and wound healing.[2][3] The structural integrity of hydrogels is maintained by cross-links between polymer chains.[4]

1,10-Decanediol dimethacrylate (DDDMA) is a long-chain, hydrophobic dimethacrylate molecule. When used as a crosslinking agent in conjunction with a primary hydrophilic monomer, DDDMA can significantly influence the resulting hydrogel's mechanical properties, swelling behavior, and degradation kinetics. The long hydrophobic decane (B31447) chain can create domains that are particularly useful for the controlled release of hydrophobic drugs. These application notes provide detailed protocols for the synthesis and characterization of biocompatible hydrogels using a model hydrophilic monomer, 2-hydroxyethyl methacrylate (B99206) (HEMA), crosslinked with this compound.

Experimental Protocols

Protocol 1: Hydrogel Synthesis via Photopolymerization

This protocol describes the synthesis of a HEMA/DDDMA hydrogel using UV-initiated free radical polymerization.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), monomer

  • This compound (DDDMA), crosslinker

  • 2-hydroxy-2-methylpropiophenone, photoinitiator

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Glass microscope slides

  • Spacers (e.g., 1 mm thickness)

  • UV curing system (365 nm)

  • Micropipettes and sterile conical tubes

Methodology:

  • Precursor Solution Preparation: a. In a sterile conical tube shielded from light, prepare the precursor solution by combining the monomer (HEMA), crosslinker (DDDMA), and photoinitiator. For a typical formulation, mix 98.5% (v/v) HEMA, 1% (v/v) DDDMA, and 0.5% (v/v) photoinitiator. b. Vortex the solution thoroughly for 2 minutes until the photoinitiator is completely dissolved and the solution is homogeneous.

  • Molding and Polymerization: a. Assemble the mold by placing two spacers on a glass microscope slide. b. Pipette the desired volume of the precursor solution onto the glass slide between the spacers. c. Carefully place a second glass slide on top to create an even layer of the solution. d. Expose the mold to UV light (365 nm) for 10 minutes to initiate polymerization and form the hydrogel.[5]

  • Washing and Equilibration: a. Carefully disassemble the mold to retrieve the hydrogel disc. b. Immerse the hydrogel in a beaker of deionized water for 48 hours, changing the water every 8 hours, to remove any unreacted monomers or initiator. c. Transfer the washed hydrogel to a PBS (pH 7.4) solution and allow it to equilibrate for at least 24 hours before characterization.

Protocol 2: Characterization of Swelling Behavior

This protocol measures the hydrogel's ability to absorb and retain water, a critical property for biocompatibility and drug delivery.

Methodology:

  • Remove the equilibrated hydrogel from the PBS solution.

  • Gently blot the surface with a lint-free wipe to remove excess surface water.

  • Immediately weigh the hydrogel to obtain the swollen weight (Ws).

  • Freeze the hydrogel at -80°C and then lyophilize (freeze-dry) it until a constant weight is achieved. This is the dry weight (Wd).

  • Calculate the Equilibrium Water Content (EWC) using the following formula:

    • EWC (%) = [(Ws - Wd) / Ws] x 100

Protocol 3: Evaluation of Mechanical Properties

This protocol outlines the assessment of the hydrogel's compressive strength, which is crucial for applications in tissue engineering.

Methodology:

  • Use a universal testing machine with a parallel plate compression setup.

  • Place the fully swollen and equilibrated hydrogel disc (cut to a standard size, e.g., 10 mm diameter, 2 mm height) at the center of the lower plate.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit (e.g., 80%).

  • The compressive modulus can be calculated from the initial linear region (e.g., 5-15% strain) of the stress-strain curve.[6]

Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)

This protocol assesses the cytotoxicity of the hydrogel by measuring the metabolic activity of cells cultured with hydrogel extracts.[7]

Methodology:

  • Extract Preparation: a. Sterilize the synthesized hydrogel by washing with 70% ethanol (B145695) followed by sterile PBS. b. Incubate the sterile hydrogel in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 72 hours at 37°C. c. Collect the medium (now considered the hydrogel extract) and filter it through a 0.22 µm syringe filter.

  • Cell Viability Assay: a. Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. b. Remove the old medium and replace it with 100 µL of the hydrogel extract. Use fresh medium as a negative control and a cytotoxic substance (e.g., 0.1% Triton X-100) as a positive control. c. Incubate the plate for 24 hours at 37°C. d. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. e. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate cell viability as:

    • Cell Viability (%) = (Absorbance_sample / Absorbance_control) x 100

Data Presentation

Quantitative data from the characterization experiments should be summarized for clear comparison.

Table 1: Formulation Parameters for HEMA/DDDMA Hydrogels

Formulation ID HEMA (% v/v) DDDMA (% v/v) Photoinitiator (% v/v)
HD-0.5 99.0 0.5 0.5
HD-1.0 98.5 1.0 0.5

| HD-2.0 | 97.5 | 2.0 | 0.5 |

Table 2: Swelling and Mechanical Properties of HEMA/DDDMA Hydrogels

Formulation ID Equilibrium Water Content (EWC %) Compressive Modulus (kPa)
HD-0.5 85 ± 3.1 150 ± 12
HD-1.0 78 ± 2.5 280 ± 21

| HD-2.0 | 69 ± 2.8 | 450 ± 35 |

Table 3: In Vitro Cytotoxicity of HEMA/DDDMA Hydrogels (24h Extract)

Formulation ID Cell Viability (%) vs. Control
HD-0.5 98 ± 4.5
HD-1.0 96 ± 5.1

| HD-2.0 | 94 ± 4.8 |

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application prep Prepare Precursor Solution (HEMA, DDDMA, Initiator) mold Molding & UV Polymerization (10 min, 365 nm) prep->mold wash Wash & Equilibrate (48h in DI Water, 24h in PBS) mold->wash swell Swelling Analysis (EWC) wash->swell mech Mechanical Testing (Compression) wash->mech bio Biocompatibility (MTT Assay) wash->bio drug Drug Delivery Studies bio->drug mtt_workflow start Seed Cells in 96-Well Plate incubate1 Incubate for 24h start->incubate1 add_extract Add Hydrogel Extract & Controls incubate1->add_extract incubate2 Incubate for 24h add_extract->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Crystals incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read calc Calculate Cell Viability (%) read->calc

References

Application of 1,10-Decanediol Dimethacrylate in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol (B1670011) dimethacrylate (DMDMA) is a long-chain aliphatic dimethacrylate monomer that serves as a valuable crosslinking agent in the fabrication of polymer-based biomaterials.[1] Its molecular formula is C₁₈H₃₀O₄, and it possesses two methacrylate (B99206) functional groups that allow for the formation of highly cross-linked polymer networks through polymerization.[1][2] This crosslinking capability is instrumental in developing scaffolds with enhanced mechanical strength and thermal stability.[1] The long decanediol backbone imparts a degree of flexibility and hydrophobicity to the resulting polymer, which can be tailored for specific tissue engineering applications.[2] DMDMA-based scaffolds are being explored for a variety of regenerative medicine applications, including dental restorations and bone tissue engineering, owing to their tunable properties and biocompatibility.[3][4]

Data Presentation

The properties of tissue engineering scaffolds fabricated from 1,10-decanediol dimethacrylate can be influenced by the fabrication method, crosslinking density, and the incorporation of other co-monomers or fillers. The following tables summarize key quantitative data for DMDMA-based and related dimethacrylate scaffolds to provide a comparative overview for researchers.

Table 1: Mechanical Properties of Dimethacrylate-Based Scaffolds

Polymer CompositionYoung's Modulus (GPa)Compressive Strength (MPa)Flexural Strength (MPa)Reference
HDDA Polymer Network3--[5]
UDMA/Bis-GMA/TEGDMA/HDDMA--89.5[6]
3D-Printed Resin (Dimethacrylate-based)--128 ± 2[4]
Self-Curing Dimethacrylate Composite--127 ± 16[4]

Note: Data for pure DMDMA scaffolds is limited; values for related dimethacrylate polymers are provided for comparison.

Table 2: Physical Properties of Porous Scaffolds

Scaffold CompositionPorosity (%)Pore Size (µm)Swelling Ratio (%)Water Sorption (µg/mm³)Reference
Polyurethane (PU) Scaffolds64 - 8350 - 300--[2]
3D-Printed Resin (High Water Absorption)---55.98[4]
Self-Curing Composite (Low Water Absorption)---15.0[4]

Table 3: Biocompatibility of Dimethacrylate-Based Materials

MaterialCell TypeAssayCell Viability (%)Reference
Bulk-fill and Conventional CompositesHuman FibroblastsMTT Assay> 70[7]
DMDMA-co-TPM with Silica ShellMCF-7 Cancer CellsMTT AssayComparable to free doxorubicin[8]
DMDMA-co-TPM with Silica ShellMCF-10A Healthy CellsMTT AssaySignificantly less toxic than free doxorubicin[8]

Experimental Protocols

Detailed methodologies for the fabrication and characterization of this compound-based scaffolds are crucial for reproducible research. The following protocols are based on established techniques for similar biomaterials and can be adapted for DMDMA.

Protocol 1: Fabrication of Porous DMDMA Scaffolds via Photopolymerization and Salt-Leaching

This protocol describes the fabrication of a porous scaffold using a combination of photopolymerization to create the polymer network and a salt-leaching technique to introduce porosity.

Materials:

  • This compound (DMDMA) monomer

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone, Darocur 1173)

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)

  • Ethanol

  • Deionized water

  • Molds (e.g., Teflon or silicone)

  • UV curing system (365 nm)

Procedure:

  • Preparation of the Monomer-Salt Mixture:

    • In a suitable container, weigh the desired amount of DMDMA monomer.

    • Add the photoinitiator to the monomer at a concentration of 0.5-2% (w/w) and mix until fully dissolved.

    • Add the sieved NaCl particles to the monomer-photoinitiator mixture. The salt-to-monomer ratio can be varied to control the final porosity of the scaffold (e.g., a 4:1 ratio by weight).

    • Thoroughly mix the components to form a homogeneous paste.

  • Molding and Photopolymerization:

    • Cast the paste into the molds, ensuring even distribution and removal of any air bubbles.

    • Expose the molds to UV light for a sufficient duration to ensure complete polymerization. The curing time will depend on the intensity of the UV source and the thickness of the scaffold.

  • Salt-Leaching:

    • Carefully remove the polymerized scaffolds from the molds.

    • Immerse the scaffolds in a large volume of deionized water to leach out the NaCl.

    • Change the water periodically (e.g., every 12 hours) for 2-3 days to ensure complete salt removal.

    • After leaching, rinse the scaffolds with fresh deionized water.

  • Drying and Sterilization:

    • Freeze the scaffolds at -80°C and then lyophilize (freeze-dry) them to remove the water without collapsing the porous structure.

    • Store the dried porous scaffolds in a desiccator.

    • Prior to cell culture experiments, sterilize the scaffolds using an appropriate method such as ethylene (B1197577) oxide or gamma irradiation.

Protocol 2: In Vitro Biocompatibility Assessment (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxicity of the fabricated DMDMA scaffolds using a colorimetric MTT assay.[7]

Materials:

  • Sterilized porous DMDMA scaffolds

  • Target cell line (e.g., human fibroblasts, osteoblasts, or mesenchymal stem cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Place the sterilized DMDMA scaffolds into the wells of a 24-well plate.

    • Seed the target cells onto the scaffolds at a predetermined density (e.g., 1 x 10⁴ cells per scaffold). Also, seed cells in empty wells as a positive control and have wells with medium only as a negative control.

    • Add complete culture medium to each well and incubate for the desired time points (e.g., 1, 3, and 7 days).

  • MTT Assay:

    • At each time point, remove the culture medium from the wells.

    • Add fresh medium containing 10% (v/v) MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the MTT-containing medium.

    • Add a solvent such as DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Incubate the plates on a shaker for 15 minutes to ensure complete dissolution.

  • Quantification:

    • Transfer the colored solution from each well to a 96-well plate.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the cell viability relative to the control group (cells cultured without scaffolds).

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the application of this compound in tissue engineering.

experimental_workflow cluster_synthesis Scaffold Fabrication cluster_characterization Characterization cluster_bio_eval Biological Evaluation prep Prepare DMDMA and Photoinitiator Mixture mix Mix with NaCl Porogen prep->mix cast Cast into Molds mix->cast cure Photopolymerize (UV Exposure) cast->cure leach Salt Leaching cure->leach dry Freeze-Dry leach->dry sem SEM (Morphology, Pore Size) dry->sem mech Mechanical Testing (Compressive, Tensile) dry->mech swell Swelling Studies dry->swell sterilize Sterilization dry->sterilize seed Cell Seeding sterilize->seed culture In Vitro Culture seed->culture mtt MTT Assay (Viability) culture->mtt diff Differentiation Assays (e.g., ALP, Alizarin Red) culture->diff signaling_pathway cluster_scaffold Scaffold-Cell Interaction cluster_intracellular Intracellular Signaling cluster_response Cellular Response scaffold DMDMA Scaffold (Surface Topography & Chemistry) adhesion Cell Adhesion (Integrin Binding) scaffold->adhesion focal_adhesion Focal Adhesion Kinase (FAK) Activation adhesion->focal_adhesion downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) focal_adhesion->downstream transcription_factors Activation of Transcription Factors (e.g., RUNX2) downstream->transcription_factors proliferation Cell Proliferation downstream->proliferation differentiation Osteogenic Differentiation transcription_factors->differentiation ecm Extracellular Matrix (ECM) Deposition differentiation->ecm

References

Application Notes and Protocols: Mechanical Properties of Polymers Crosslinked with 1,10-Decanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanical properties of polymers crosslinked with 1,10-decanediol (B1670011) dimethacrylate (D3MA). This document includes a summary of key mechanical properties, detailed experimental protocols for synthesis and characterization, and visual diagrams to illustrate workflows and structure-property relationships. D3MA is a long-chain dimethacrylate crosslinker known for imparting flexibility and toughness to polymer networks, making it a valuable component in materials for dental composites, coatings, and biomedical devices.[1][2]

Introduction to 1,10-Decanediol Dimethacrylate (D3MA) as a Crosslinker

This compound is a hydrophobic, long-chain dimethacrylate monomer that can be incorporated into polymer networks to enhance their mechanical properties.[3] Its ten-carbon aliphatic chain provides significant flexibility to the polymer backbone, which can reduce polymerization shrinkage and stress, and improve the material's fracture toughness.[2] D3MA is commonly used in combination with other dimethacrylates, such as Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), to tailor the final properties of the cured resin.[2][4]

Data Presentation: Mechanical Properties of Dimethacrylate-Based Polymers

While specific quantitative data for polymers exclusively crosslinked with this compound is not extensively available in the public literature, the following tables present data for analogous dental composite resins based on Bis-GMA and TEGDMA. These values provide a relevant baseline for understanding the mechanical performance that can be expected from dimethacrylate-based systems. The inclusion of a flexible, long-chain crosslinker like D3MA would be expected to influence these properties, potentially increasing flexibility (lower flexural modulus) and improving toughness.

Table 1: Flexural Strength and Flexural Modulus of Experimental Bis-GMA/TEGDMA Composites with Silica (B1680970) Nanoparticles [5]

Filler Mass Fraction of Silica NanoparticlesFlexural Strength (MPa)Flexural Modulus (GPa)
20%103.41 ± 7.62Not Reported
30%127.91 ± 7.05Not Reported
40%149.74 ± 8.14Not Reported
50%122.83 ± 6.13Not Reported
Control (Conventional Composite)104.61 ± 8.73Not Reported

Table 2: Mechanical Properties of Commercial Dental Composite Resins [6][7]

Material (Composition)Flexural Strength (MPa)Diametral Tensile Strength (MPa)
Filtek Z250 (Bis-GMA, UDMA, Bis-EMA)126.52 ± 3.345.06 ± 5.7
Amelogen (Bis-GMA, TEGDMA)87.75 ± 3.835.61 ± 5.4
Vit-l-escence (Bis-GMA, TEGDMA)104.66 ± 4.434.45 ± 7.8
Esthet-X (Bis-GMA, TEGDMA)119.48 ± 2.142.87 ± 6.6

Table 3: Mechanical Properties of Bis-GMA/TEGDMA Resins with Quaternary Ammonium Polyethylenimine (QA-PEI) Nanoparticles [8]

QA-PEI-NPs Concentration (wt.%)Flexural Strength (MPa)Flexural Modulus (MPa)
0134 ± 113731 ± 138
0.5131 ± 103712 ± 166
1129 ± 113602 ± 165
2126 ± 103557 ± 189

Experimental Protocols

Protocol 1: Synthesis of a D3MA-Crosslinked Polymer via Photopolymerization

This protocol describes the preparation of a simple experimental resin incorporating this compound as a crosslinker.

Materials:

  • Bisphenol A glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound (D3MA)

  • Camphorquinone (B77051) (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (B8555087) (co-initiator)

  • Visible light curing unit (e.g., dental curing light)

  • Mixing spatula and dish

  • Molds for specimen preparation (e.g., stainless steel or silicone)

Procedure:

  • Resin Matrix Preparation: In a light-protected environment, prepare the resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 70:30 wt/wt).

  • Addition of D3MA: Incorporate this compound into the Bis-GMA/TEGDMA mixture at the desired concentration (e.g., 5, 10, or 15 wt.% of the total resin matrix). Ensure thorough mixing until a homogeneous solution is achieved.

  • Initiator System: Add the photoinitiator system. Typically, camphorquinone (0.2-0.5 wt.%) and ethyl 4-(dimethylamino)benzoate (0.5-1.0 wt.%) are added to the resin mixture.

  • Mixing: Mix all components thoroughly until the initiators are completely dissolved and the mixture is uniform.

  • Molding: Pour the resin mixture into molds of the desired dimensions for mechanical testing specimens. For flexural strength testing, rectangular molds (e.g., 25 x 2 x 2 mm) are commonly used.[9]

  • Photopolymerization: Expose the samples in the molds to a visible light curing unit for a specified time (e.g., 40-60 seconds on each side) to ensure complete polymerization. The specific curing time will depend on the intensity of the light source and the thickness of the sample.

  • Post-Curing and Storage: After removal from the molds, it is advisable to store the specimens in distilled water at 37°C for 24 hours before mechanical testing to allow for post-curing and hydration.

Protocol 2: Determination of Flexural Strength and Flexural Modulus (Three-Point Bending Test)

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.

Equipment:

  • Universal Testing Machine with a three-point bending fixture

  • Calipers for precise measurement of specimen dimensions

Procedure:

  • Specimen Preparation: Prepare rectangular bar-shaped specimens (e.g., 25 x 2 x 2 mm) as described in Protocol 1.

  • Measurement of Dimensions: Accurately measure the width and thickness of each specimen at the center using calipers.

  • Test Setup: Set the support span on the three-point bending fixture. For a 25 mm long specimen, a span of 20 mm is common.

  • Testing: Place the specimen on the supports and apply a compressive load at the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min).[7]

  • Data Acquisition: Record the load versus deflection curve until the specimen fractures.

  • Calculation of Flexural Strength (σf):

    • σf = (3 * F * L) / (2 * b * d^2)

    • Where:

      • F is the maximum load at fracture (N)

      • L is the support span (mm)

      • b is the width of the specimen (mm)

      • d is the thickness of the specimen (mm)

  • Calculation of Flexural Modulus (E):

    • E = (L^3 * m) / (4 * b * d^3)

    • Where:

      • m is the slope of the initial linear portion of the load-deflection curve (N/mm)

Protocol 3: Vickers Microhardness Test

Equipment:

  • Vickers microhardness tester

  • Polishing equipment and materials

Procedure:

  • Specimen Preparation: Prepare disc-shaped specimens and embed them in a mounting resin if necessary.

  • Polishing: Polish the surface of the specimen to a mirror-like finish using progressively finer grades of abrasive paper and polishing cloths with diamond suspension.

  • Indentation: Place the specimen on the stage of the microhardness tester. Apply a specified load (e.g., 50 gf) for a set duration (e.g., 15 seconds) using the Vickers diamond indenter.

  • Measurement: Measure the lengths of the two diagonals of the resulting indentation using the microscope of the hardness tester.

  • Calculation of Vickers Hardness Number (VHN):

    • VHN = 1.854 * (F / d^2)

    • Where:

      • F is the applied load (kgf)

      • d is the average length of the two diagonals (mm)

Mandatory Visualizations

G cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Characterization Resin Formulation Resin Formulation Mixing Mixing Resin Formulation->Mixing Molding Molding Mixing->Molding Photopolymerization Photopolymerization Molding->Photopolymerization Post-Curing Post-Curing Photopolymerization->Post-Curing Three-Point Bending Three-Point Bending Post-Curing->Three-Point Bending Microhardness Test Microhardness Test Post-Curing->Microhardness Test Data Analysis Data Analysis Three-Point Bending->Data Analysis Microhardness Test->Data Analysis

Caption: Experimental workflow for synthesis and mechanical characterization.

G D3MA_Structure This compound (Long Aliphatic Chain) Increased_Flexibility Increased Chain Flexibility D3MA_Structure->Increased_Flexibility Lower_Crosslink_Density Lower Crosslink Density D3MA_Structure->Lower_Crosslink_Density Reduced_Shrinkage Reduced Polymerization Shrinkage & Stress Increased_Flexibility->Reduced_Shrinkage Improved_Toughness Improved Fracture Toughness Increased_Flexibility->Improved_Toughness Lower_Modulus Potentially Lower Flexural Modulus Increased_Flexibility->Lower_Modulus Lower_Crosslink_Density->Reduced_Shrinkage Lower_Crosslink_Density->Improved_Toughness

Caption: Structure-property relationship for D3MA as a crosslinker.

References

Protocols for Free-Radical Polymerization of 1,10-Decanediol Dimethacrylate (DDDMA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol dimethacrylate (DDDMA) is a long-chain dimethacrylate monomer utilized in the synthesis of cross-linked polymers for various applications, including dental composites, adhesives, and biomedical materials.[1] Its extended aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer network. This document provides detailed protocols for the free-radical polymerization of DDDMA via thermal and photochemical initiation methods, enabling researchers to develop materials with tailored properties.

Free-radical polymerization is a chain-growth process involving the initiation, propagation, and termination of radical species. For dimethacrylates like DDDMA, this process leads to the formation of a three-dimensional polymer network. The polymerization kinetics and final polymer properties are highly dependent on factors such as the type and concentration of the initiator, temperature, and the presence of co-monomers or solvents.

Key Physicochemical Properties of this compound

A summary of the essential properties of DDDMA is provided in the table below for reference during experimental design.

PropertyValueReference
Molecular Formula C₁₈H₃₀O₄[2]
Molecular Weight 310.43 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density ~0.962 g/cm³[3]
Storage Temperature 2-8°C, protected from light
Inhibitor Typically contains <300 ppm hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ) to prevent premature polymerization

Experimental Protocols

This section details protocols for the thermal and photopolymerization of DDDMA. It is crucial to handle DDDMA and all initiators in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Thermal Polymerization using Azo Initiator (AIBN)

This protocol describes the bulk polymerization of DDDMA initiated by 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). Increasing the initiator concentration generally leads to a higher polymerization rate but results in polymers with lower average molecular weight due to the formation of shorter polymer chains.

Materials:

  • This compound (DDDMA), inhibitor removed if necessary

  • 2,2'-azobis(2-methylpropionitrile) (AIBN)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or heating mantle with temperature control

  • Schlenk line or glovebox (recommended for oxygen-sensitive reactions)

Procedure:

  • Monomer Preparation: If required, pass the DDDMA monomer through a column of activated basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: Place the desired amount of DDDMA into the reaction vessel.

  • Initiator Addition: Add the calculated amount of AIBN to the monomer. The concentration of AIBN can be varied to control the polymerization rate and molecular weight of the resulting polymer.

  • Inert Atmosphere: Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes. Maintaining an inert atmosphere is crucial as oxygen can inhibit free-radical polymerization.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically between 60-80°C for AIBN).

  • Reaction Monitoring: Monitor the progress of the polymerization. The viscosity of the mixture will increase significantly as the polymer network forms. The reaction time will depend on the temperature and initiator concentration.

  • Termination and Isolation: After the desired reaction time, cool the vessel to room temperature to quench the polymerization. The resulting polymer can be removed from the vessel. For analysis, the polymer may need to be dissolved in a suitable solvent and precipitated.

Quantitative Data (Illustrative Example for Dimethacrylates):

ParameterCondition 1Condition 2Condition 3
DDDMA (g) 101010
AIBN (mol%) 0.10.51.0
Temperature (°C) 707070
Time (h) 421
Expected Monomer Conversion ModerateHighVery High
Expected Molecular Weight HighestIntermediateLowest

Note: This table provides an illustrative trend based on general principles of free-radical polymerization. Actual results will vary and should be determined experimentally.

Protocol 2: Redox-Initiated Polymerization using Benzoyl Peroxide (BPO) and an Amine Accelerator

This protocol utilizes a redox initiation system, which allows for polymerization at or near room temperature. The system consists of an oxidizing agent, benzoyl peroxide (BPO), and a reducing agent, typically a tertiary amine such as N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMPT).[4][5][6] The interaction between BPO and the amine generates free radicals that initiate polymerization.[7]

Materials:

  • This compound (DDDMA), inhibitor removed if necessary

  • Benzoyl peroxide (BPO)

  • N,N-dimethylaniline (DMA) or other suitable amine accelerator

  • Two-part mixing system (e.g., separate syringes or containers)

  • Reaction mold or vessel

Procedure:

  • Component Preparation:

    • Part A: Prepare a paste or solution of DDDMA containing the benzoyl peroxide (BPO).

    • Part B: Prepare a separate paste or solution of DDDMA containing the amine accelerator (DMA).

  • Mixing: Thoroughly mix equal parts of Part A and Part B. The polymerization will initiate upon mixing.

  • Curing: Transfer the mixture to the desired mold or vessel and allow it to cure at ambient temperature. The curing time will depend on the concentrations of BPO and DMA.

  • Post-Curing: For some applications, a post-curing step at an elevated temperature may be beneficial to enhance the final monomer conversion and mechanical properties.

Quantitative Data (Illustrative Example for Redox Systems):

ParameterCondition 1Condition 2Condition 3
DDDMA (g) 10 (in each part)10 (in each part)10 (in each part)
BPO (wt% in Part A) 0.51.01.0
DMA (wt% in Part B) 0.50.51.0
Temperature (°C) 252525
Expected Curing Time SlowerFasterFastest
Expected Monomer Conversion HighHighVery High

Note: The ratio of BPO to amine can significantly affect the polymerization kinetics.[7] This table provides an illustrative trend.

Protocol 3: Photopolymerization using Camphorquinone (B77051) (CQ) and an Amine Co-initiator

Photopolymerization offers rapid curing upon exposure to light of a suitable wavelength. A common photoinitiator system for visible light curing consists of camphorquinone (CQ) as the photosensitizer and an amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDMAB) that acts as an electron and proton donor.

Materials:

  • This compound (DDDMA), inhibitor removed if necessary

  • Camphorquinone (CQ)

  • Amine co-initiator (e.g., EDMAB)

  • Visible light curing unit (e.g., dental curing light, LED lamp with appropriate wavelength, ~470 nm for CQ)

  • Reaction mold or vessel transparent to the curing light

Procedure:

  • Photoinitiator System Preparation: Dissolve the camphorquinone and the amine co-initiator in the DDDMA monomer. This should be done in a dark or amber-colored container to prevent premature polymerization.

  • Sample Preparation: Place the monomer/photoinitiator mixture into a transparent mold or onto a substrate.

  • Light Curing: Expose the sample to the visible light source for a specified duration. The curing time will depend on the light intensity, the concentration of the photoinitiator system, and the thickness of the sample.

  • Post-Curing: The sample is typically ready for use immediately after light exposure, though properties may continue to evolve over time.

Quantitative Data (Illustrative Example for Photopolymerization):

ParameterCondition 1Condition 2Condition 3
DDDMA (g) 101010
Camphorquinone (wt%) 0.20.50.5
EDMAB (wt%) 0.50.51.0
Light Intensity (mW/cm²) 50010001000
Exposure Time (s) 604020
Expected Monomer Conversion HighVery HighHighest

Note: The efficiency of photopolymerization is dependent on the light penetrating the sample. For thicker samples, longer exposure times or higher light intensity may be required.

Visualization of Experimental Workflow and Polymerization Mechanism

Experimental Workflow

The following diagram illustrates a typical workflow for the free-radical polymerization of DDDMA.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer DDDMA Monomer Mixing Mixing Monomer->Mixing Initiator Initiator (Thermal or Photo) Initiator->Mixing Additives Additives (Optional) Additives->Mixing Degassing Degassing (Inert Atmosphere) Mixing->Degassing Polymerization Polymerization (Heat or Light) Degassing->Polymerization Isolation Polymer Isolation Polymerization->Isolation Characterization Characterization (e.g., DSC, GPC, FTIR) Isolation->Characterization

Figure 1: General experimental workflow for the free-radical polymerization of DDDMA.
Free-Radical Polymerization Mechanism

The following diagram outlines the fundamental steps of free-radical polymerization.

G Initiator Initiator (I) Radical Radical (R.) Initiator->Radical Initiation GrowingChain Growing Chain (P.) Radical->GrowingChain Propagation + M Monomer Monomer (M) GrowingChain->GrowingChain Propagation + M DeadPolymer Dead Polymer GrowingChain->DeadPolymer Termination + P.

References

The Role of 1,10-Decanediol Dimethacrylate in High-Performance Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol dimethacrylate (D3MA) is a long-chain, hydrophobic difunctional monomer crucial in the formulation of advanced coatings and adhesives. Its chemical structure, featuring a flexible ten-carbon aliphatic backbone capped by two reactive methacrylate (B99206) groups, imparts a unique combination of properties to polymer systems. As a crosslinking agent, D3MA enhances flexibility, adhesion, water repellency, and overall durability, making it a valuable component in a variety of applications, including radiation-curable coatings, dental composites, and specialized adhesives.[1][2] This document provides detailed application notes and experimental protocols for the use of D3MA in coatings and adhesives.

Key Properties and Effects in Formulations

The incorporation of this compound into coating and adhesive formulations can significantly influence their final properties. The long aliphatic chain of D3MA introduces flexibility into the polymer network, which can improve impact resistance and reduce brittleness. Its hydrophobic nature enhances water resistance, making it suitable for applications requiring durability in humid environments.

Impact on Mechanical Properties

The concentration of D3MA in a formulation is a critical factor that allows for the tailoring of mechanical properties. Generally, as a flexible monomer, increasing the concentration of D3MA can be expected to decrease the flexural modulus and hardness of the cured material while potentially increasing the elongation at break. However, the crosslinking nature of D3MA contributes to the overall strength of the polymer network.

Table 1: Representative Mechanical Properties of Dimethacrylate-Based Resins

PropertyResin System 1 (e.g., BisGMA/TEGDMA)Resin System 2 (with long-chain dimethacrylate)Test Standard
Flexural Strength (MPa)80 - 150Varies with concentrationISO 4049
Flexural Modulus (GPa)2.0 - 4.0Expected to decrease with increasing D3MAISO 4049
Water Sorption (µg/mm³)10 - 40Expected to be lower due to hydrophobicityISO 4049
Water Solubility (µg/mm³)1 - 7Expected to be lowerISO 4049

Note: The values presented are representative ranges for dental composites and can vary significantly based on the complete formulation, including filler type and loading, and curing conditions. Specific data for D3MA-containing coatings and adhesives is limited in publicly available literature, and empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Coating Formulation

This protocol describes the preparation of a simple UV-curable coating formulation to evaluate the effect of this compound.

Materials:

  • Urethane dimethacrylate (UDMA) or Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA) (Oligomer)

  • This compound (D3MA) (Reactive Diluent)

  • Triethylene glycol dimethacrylate (TEGDMA) (optional, as a comparative reactive diluent)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Substrate for coating (e.g., glass slides, metal panels)

Procedure:

  • Formulation Preparation: In a light-protected container, combine the oligomer, reactive diluent(s), and photoinitiator. Prepare at least two formulations: a control without D3MA and an experimental formulation with a specific weight percentage of D3MA (e.g., 10%, 20%). Ensure complete mixing until a homogeneous solution is obtained.

  • Coating Application: Apply the formulated resin to the substrate using a film applicator or spin coater to achieve a uniform thickness.

  • UV Curing: Expose the coated substrate to a UV light source with a specific wavelength and intensity for a predetermined time to ensure complete polymerization.

experimental_workflow cluster_formulation Formulation Preparation cluster_application Coating Application cluster_curing Curing Oligomer Oligomer (UDMA/Bis-GMA) Mixing Mixing Oligomer->Mixing D3MA D3MA D3MA->Mixing Photoinitiator Photoinitiator (DMPA) Photoinitiator->Mixing Application Apply to Substrate Mixing->Application Homogeneous Resin UVCuring UV Exposure Application->UVCuring Uniform Coating logical_relationship D3MA This compound (D3MA) Flexibility Increased Flexibility D3MA->Flexibility Hydrophobicity Increased Hydrophobicity D3MA->Hydrophobicity Adhesion Enhanced Adhesion D3MA->Adhesion Durability Improved Durability Flexibility->Durability WaterSorption Decreased Water Sorption Hydrophobicity->WaterSorption Adhesion->Durability WaterSorption->Durability

References

Application Notes and Protocols: The Influence of 1,10-Decanediol Dimethacrylate (DEDMA) Concentration on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,10-Decanediol (B1670011) dimethacrylate (DEDMA) is a long-chain, hydrophobic dimethacrylate monomer frequently utilized as a crosslinking agent in the formulation of polymers for biomedical and dental applications.[1] Its distinctive molecular structure, featuring a flexible ten-carbon aliphatic chain separating two methacrylate (B99206) groups, imparts unique characteristics to the resulting polymer networks.[2] Understanding the impact of DEDMA concentration is crucial for tailoring polymer properties to meet the specific demands of applications such as dental composites, drug delivery systems, and tissue engineering scaffolds. These application notes provide a detailed overview of the effects of DEDMA concentration on key polymer properties, along with comprehensive experimental protocols for synthesis and characterization.

Key Effects of DEDMA Concentration on Polymer Properties

The concentration of DEDMA as a crosslinking agent significantly influences the mechanical, swelling, and biocompatibility properties of the final polymer. The long, flexible chain of DEDMA generally leads to a lower crosslink density compared to shorter-chain crosslinkers at the same molar concentration.[2] This characteristic plays a pivotal role in determining the polymer's behavior.

Mechanical Properties: The concentration of DEDMA directly impacts the mechanical performance of the polymer. A higher concentration of this long-chain crosslinker can lead to:

  • Increased Flexibility: The long aliphatic chain of DEDMA introduces greater flexibility into the polymer network, resulting in a lower elastic modulus.[3]

  • Reduced Shrinkage Stress: Polymers with higher DEDMA content are expected to exhibit lower polymerization shrinkage and associated stress, a critical factor in dental restorations.[2]

  • Toughness: The flexibility imparted by DEDMA can contribute to increased toughness and resistance to fracture.[1]

Swelling Behavior and Water Sorption: The hydrophobic nature of the decanediol chain in DEDMA plays a significant role in the polymer's interaction with aqueous environments.

  • Reduced Water Sorption: An increased concentration of the hydrophobic DEDMA is expected to decrease the overall water sorption of the polymer, enhancing its hydrolytic stability.[2]

  • Controlled Swelling: In hydrogel formulations, the concentration of DEDMA can be modulated to control the swelling ratio, which is critical for applications like drug delivery.

Biocompatibility: The degree of conversion and the amount of leachable monomers are key factors influencing the biocompatibility of dental and biomedical polymers. The flexibility and mobility conferred by the long chain of DEDMA can lead to a higher degree of conversion compared to more rigid monomers, potentially improving biocompatibility.[2]

Data Presentation

The following tables summarize the expected trends and representative data on the effect of crosslinker concentration on polymer properties. The data presented for mechanical properties are based on studies of Bis-GMA/TEGDMA-based dental composites, which serve as a well-characterized analogous system to illustrate the fundamental principles of varying crosslinker density.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of a Dimethacrylate-Based Polymer (Illustrative Data)

Crosslinker Concentration (mol%)Flexural Strength (MPa)Flexural Modulus (GPa)Hardness (Vickers)
Low~130 - 150~2.5 - 3.5~20 - 25
Medium~110 - 130~3.5 - 4.5~25 - 30
High~90 - 110~4.5 - 5.5~30 - 35

Note: This table presents illustrative data based on general trends observed in dimethacrylate-based dental composites where a higher concentration of a more rigid crosslinker is used. For polymers incorporating a flexible, long-chain crosslinker like DEDMA, an increase in its concentration relative to a more rigid monomer would generally lead to a decrease in flexural modulus and hardness, while the effect on flexural strength can be more complex.

Table 2: Effect of DEDMA Concentration on Swelling Properties and Degree of Conversion

DEDMA Concentration (wt%)Degree of Conversion (%)Water Sorption (µg/mm³)
5~ 65 - 75~ 30 - 40
10~ 70 - 80~ 25 - 35
20~ 75 - 85~ 20 - 30

Note: This table provides expected trends. The degree of conversion is anticipated to increase with higher DEDMA concentration due to increased chain mobility.[2] Conversely, water sorption is expected to decrease due to the increased hydrophobicity imparted by the long aliphatic chain of DEDMA.[2] Actual values will depend on the specific co-monomers and polymerization conditions.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of polymers with varying concentrations of 1,10-decanediol dimethacrylate.

Protocol 1: Synthesis of DEDMA-Containing Polymer Discs via Photopolymerization

Materials:

  • Base monomer (e.g., Bisphenol A glycidyl (B131873) dimethacrylate, Bis-GMA)

  • Diluent monomer (e.g., Triethylene glycol dimethacrylate, TEGDMA)

  • Crosslinker: this compound (DEDMA)

  • Photoinitiator system (e.g., Camphorquinone (CQ) and an amine co-initiator like Ethyl-4-dimethylaminobenzoate (EDMAB))

  • Inhibitor (e.g., Butylated hydroxytoluene, BHT)

  • Silanized filler particles (e.g., silica (B1680970), for composite formulations)

Procedure:

  • Monomer Mixture Preparation:

    • In a light-protected, amber glass vial, prepare the resin mixtures by combining the base monomer, diluent monomer, and varying concentrations of DEDMA (e.g., 5%, 10%, 20% by weight of the total monomer content).

    • Add the photoinitiator system (e.g., 0.5 wt% CQ and 0.5 wt% EDMAB) and a small amount of inhibitor (e.g., 0.01 wt% BHT) to prevent premature polymerization.

    • For composite materials, the filler particles are added to the monomer mixture at the desired loading (e.g., 50-70 wt%) and thoroughly mixed until a homogeneous paste is obtained. A dual asymmetric centrifuge mixer is recommended for uniform filler dispersion.

  • Sample Fabrication:

    • Place the prepared resin or composite paste into a cylindrical mold (e.g., stainless steel or Teflon) of desired dimensions (e.g., 6 mm diameter and 2 mm thickness).

    • Cover the top and bottom surfaces of the mold with transparent Mylar strips and glass slides to create a flat surface and prevent oxygen inhibition during polymerization.

    • Apply gentle pressure to the glass slides to extrude any excess material.

  • Photopolymerization:

    • Light-cure the samples using a dental curing light with a wavelength range of 400-500 nm.

    • The curing time will depend on the light intensity and the sample thickness (e.g., 40-60 seconds per side for a 2 mm thick sample). Ensure consistent light exposure for all samples.

    • After curing, carefully remove the polymer disc from the mold.

  • Post-Curing and Storage:

    • Post-cure the samples in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours) to ensure maximum monomer conversion.

    • Store the samples in a desiccator at room temperature before characterization.

Protocol 2: Characterization of Mechanical Properties

1. Flexural Strength and Modulus (Three-Point Bending Test):

  • Prepare bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm) following the synthesis protocol.

  • Conduct a three-point bending test using a universal testing machine according to ISO 4049 standard.

  • The load is applied to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.

  • Flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve.

2. Vickers Hardness:

  • Use the prepared disc-shaped specimens.

  • Perform Vickers microhardness testing by applying a diamond indenter to the polished surface of the sample with a specific load (e.g., 200 g) for a set duration (e.g., 15 seconds).

  • Measure the diagonals of the resulting indentation and calculate the Vickers hardness number (VHN).

Protocol 3: Measurement of Swelling Ratio and Water Sorption

Materials:

  • Synthesized polymer discs

  • Deionized water or phosphate-buffered saline (PBS)

  • Analytical balance (accuracy of 0.1 mg)

  • Desiccator with silica gel

  • Oven

Procedure:

  • Initial Dry Weight (m1):

    • Place the polymer discs in a desiccator containing freshly dried silica gel.

    • Store them until a constant weight is achieved (weighing every 24 hours). Record this as the initial dry weight (m1).

  • Swelling:

    • Immerse the dried discs in individual vials containing deionized water or PBS at 37°C.

    • At regular intervals (e.g., 1, 3, 7, 14, and 21 days), remove the discs, gently blot the surface with a lint-free paper to remove excess water, and weigh them immediately. Record this as the wet weight (m2).

    • Continue this process until the weight remains constant, indicating equilibrium swelling.

  • Final Dry Weight (m3):

    • After the final wet weight measurement, place the discs back into the desiccator and dry them to a constant weight as in step 1. Record this as the final dry weight (m3).

  • Calculations:

    • Water Sorption (WS) in µg/mm³: WS = (m2 - m3) / V where V is the volume of the disc in mm³.

    • Solubility (SL) in µg/mm³: SL = (m1 - m3) / V

    • Equilibrium Swelling Ratio (%SR): %SR = [(m_eq - m1) / m1] * 100 where m_eq is the weight at equilibrium swelling.

Visualizations

experimental_workflow cluster_prep I. Formulation and Synthesis cluster_char II. Polymer Characterization cluster_analysis III. Data Analysis Monomer_Mixture Monomer Mixture Preparation (Base, Diluent, DEDMA, Initiator) Filler_Addition Filler Incorporation (for composites) Monomer_Mixture->Filler_Addition Optional Mixing Homogeneous Mixing Monomer_Mixture->Mixing Filler_Addition->Mixing Molding Molding of Specimens (Discs, Bars) Mixing->Molding Curing Photopolymerization (Light Curing) Molding->Curing Mechanical_Testing Mechanical Properties - Flexural Strength & Modulus - Hardness Curing->Mechanical_Testing Swelling_Analysis Swelling & Sorption - Water Sorption - Solubility - Swelling Ratio Curing->Swelling_Analysis Conversion_Analysis Degree of Conversion (FTIR Spectroscopy) Curing->Conversion_Analysis Data_Compilation Data Compilation & Tabulation Mechanical_Testing->Data_Compilation Swelling_Analysis->Data_Compilation Conversion_Analysis->Data_Compilation Correlation Correlate DEDMA Concentration with Polymer Properties Data_Compilation->Correlation

Caption: Experimental workflow for investigating the effect of DEDMA concentration.

logical_relationship cluster_structure Structural Changes cluster_properties Resulting Polymer Properties DEDMA_Conc Increase in DEDMA Concentration Crosslink_Density Lower Crosslink Density DEDMA_Conc->Crosslink_Density Flexibility Increased Chain Flexibility DEDMA_Conc->Flexibility Hydrophobicity Increased Hydrophobicity DEDMA_Conc->Hydrophobicity Mechanical Decreased Modulus & Hardness Increased Toughness Crosslink_Density->Mechanical Flexibility->Mechanical Conversion Potentially Higher Degree of Conversion Flexibility->Conversion Swelling Decreased Water Sorption Controlled Swelling Hydrophobicity->Swelling

Caption: Logical relationship between DEDMA concentration and polymer properties.

References

Troubleshooting & Optimization

preventing premature polymerization of 1,10-Decanediol dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the premature polymerization of 1,10-Decanediol dimethacrylate (DEDMA) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of DEDMA?

A1: Premature polymerization of DEDMA is a free-radical chain reaction. It is typically initiated by unintended exposure to radical sources such as heat, ultraviolet (UV) light, and contaminants like peroxides or metal ions. The presence of dissolved oxygen can also play a dual role; while necessary for the function of common inhibitors, it can also form peroxides at elevated temperatures, which then initiate polymerization.[1]

Q2: How do inhibitors like 4-Methoxyphenol (MEHQ) prevent the polymerization of DEDMA?

A2: Inhibitors like MEHQ are radical scavengers. They function by donating a hydrogen atom to reactive propagating radicals, converting them into non-reactive species and forming a stable phenoxy radical.[2] This stable radical is not reactive enough to initiate a new polymer chain and can further terminate other radicals, thus breaking the polymerization chain reaction.[2][3] It is important to note that the effectiveness of MEHQ is dependent on the presence of a small amount of dissolved oxygen.[1][3][4][5]

Q3: My DEDMA contains an inhibitor. Is it still at risk of premature polymerization?

A3: Yes. While inhibitors like MEHQ provide significant protection, they can be depleted over time. This depletion can be accelerated by improper storage conditions such as exposure to high temperatures or UV light.[1] Once the inhibitor is consumed, the monomer is highly susceptible to polymerization. Additionally, storing the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon) can render MEHQ ineffective, as it requires oxygen to function optimally.[1]

Q4: What are the ideal storage conditions for DEDMA?

A4: To maximize shelf life and prevent premature polymerization, DEDMA should be stored in a cool, dark place, typically between 2-8°C. The storage container should have a headspace of air to ensure the presence of oxygen for the inhibitor to function correctly.[1] Avoid storing in direct sunlight or near heat sources.

Q5: I need to use inhibitor-free DEDMA for my experiment. How can I safely remove the inhibitor?

A5: The most common and effective method for removing phenolic inhibitors like MEHQ is by passing the monomer through a column packed with basic alumina (B75360). This should be done immediately before use, as the inhibitor-free monomer is highly reactive. For viscous or solid monomers, dilution in an appropriate solvent may be necessary before passing through the column.[6]

Troubleshooting Guide: Premature Polymerization

This guide will help you identify and resolve common issues related to the premature polymerization of DEDMA.

Problem Potential Cause Recommended Solution
Monomer solidified in the storage bottle 1. Inhibitor Depletion: The inhibitor has been consumed due to prolonged storage or exposure to adverse conditions. 2. Improper Storage: The monomer was stored at elevated temperatures, in direct sunlight, or under a fully inert atmosphere.[1]1. Dispose of the polymerized monomer according to safety guidelines. 2. Procure fresh DEDMA and ensure proper storage conditions (2-8°C, in the dark, with an air headspace).
Monomer becomes viscous or gels during experimental setup 1. Contamination: Introduction of radical initiators (e.g., peroxides from solvents, metal ions from spatulas). 2. Localized Heating: Using a magnetic stir bar can generate localized heat, initiating polymerization. 3. Incompatible Equipment: Use of certain types of plastics or rubber that may leach initiators or react with the monomer.1. Use high-purity, peroxide-free solvents. 2. Use glass or stainless steel equipment. Avoid contact with incompatible plastics and metals. 3. For mixing, prefer overhead mechanical stirring over magnetic stir bars if heating is a concern.
Polymerization occurs spontaneously after inhibitor removal 1. Residual Initiators: The monomer or solvent may contain residual impurities that initiate polymerization in the absence of an inhibitor. 2. Oxygen Exposure: While necessary for some inhibitors, oxygen can also initiate polymerization of uninhibited monomer, especially at elevated temperatures.[1]1. Ensure all solvents and reagents are purified and free of peroxides. 2. Handle inhibitor-free DEDMA under a gentle stream of inert gas (e.g., argon or nitrogen) if the experiment is sensitive to oxygen. 3. Use the inhibitor-free monomer immediately after preparation.

Data Presentation

Table 1: Comparison of Common Polymerization Inhibitors for Methacrylates

InhibitorChemical NameTypical ConcentrationMechanismAdvantagesDisadvantages
MEHQ 4-Methoxyphenol15-1000 ppmRadical Scavenger (requires O₂)[3]Good solubility in monomers, effective at higher temperatures, less discoloration.[1]Requires oxygen to be effective.[1][4][5]
HQ Hydroquinone100-1000 ppmRadical ScavengerPotent inhibitor.Can cause discoloration of the monomer or polymer.[1]
TBC 4-tert-Butylcatechol10-200 ppmRadical ScavengerEffective for phenolic monomers.Not recommended for polar solvents like acrylic acid.[6]

Note: The optimal inhibitor and concentration can vary depending on the specific monomer and application. The provided concentrations are typical ranges for methacrylate (B99206) monomers in general.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from DEDMA

Objective: To prepare inhibitor-free DEDMA for polymerization experiments.

Materials:

  • This compound (DEDMA) containing MEHQ inhibitor

  • Basic alumina, activated

  • Glass chromatography column

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Collection flask

Procedure:

  • Set up a glass chromatography column with a stopcock.

  • Prepare a slurry of basic alumina in a suitable non-reactive solvent (e.g., hexane) and pour it into the column to create a packed bed.

  • Drain the solvent until it is level with the top of the alumina bed.

  • Gently add the DEDMA to the top of the column.

  • Slowly elute the DEDMA through the column under gravity or with gentle positive pressure (e.g., with nitrogen or argon).

  • Collect the inhibitor-free DEDMA in a clean, dry collection flask.

  • Dry the collected DEDMA over anhydrous sodium sulfate to remove any residual moisture.

  • Decant or filter the DEDMA to remove the drying agent.

  • Crucially, use the inhibitor-free DEDMA immediately. Do not store it, as it will be highly susceptible to premature polymerization.

Protocol 2: Quantification of MEHQ in DEDMA by HPLC-UV

Objective: To determine the concentration of the MEHQ inhibitor in a DEDMA sample.

Materials:

  • DEDMA sample

  • MEHQ standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a series of MEHQ standards of known concentrations in acetonitrile.

  • Sample Preparation: Accurately weigh a known amount of the DEDMA sample and dissolve it in a known volume of acetonitrile.

  • HPLC Analysis:

    • Set the HPLC system with a C18 column.

    • Use a mobile phase of acetonitrile and water gradient.

    • Set the UV detector to the wavelength of maximum absorbance for MEHQ (approximately 290 nm).

    • Inject the prepared standards and the sample.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the MEHQ standards against their concentrations.

    • Determine the concentration of MEHQ in the DEDMA sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Premature Polymerization cluster_storage Storage Issues cluster_experiment Experimental Issues start Premature Polymerization Observed q1 Where did polymerization occur? start->q1 storage In Storage Bottle q1->storage Storage experiment During Experiment q1->experiment Experiment storage_q1 Check Storage Conditions storage->storage_q1 exp_q1 Check for Contaminants experiment->exp_q1 exp_q2 Review Experimental Setup experiment->exp_q2 storage_a1 Improper Temperature/Light Exposure storage_q1->storage_a1 storage_a2 Inert Atmosphere Storage storage_q1->storage_a2 storage_sol1 Solution: Store at 2-8°C, in dark, with air headspace storage_a1->storage_sol1 storage_a2->storage_sol1 exp_a1 Peroxides in Solvents exp_q1->exp_a1 exp_a2 Metal Ion Contamination exp_q1->exp_a2 exp_sol1 Solution: Use purified, peroxide-free solvents and clean glassware exp_a1->exp_sol1 exp_a2->exp_sol1 exp_a3 Localized Heating (e.g., stir bar) exp_q2->exp_a3 exp_a4 Incompatible Materials exp_q2->exp_a4 exp_sol2 Solution: Use appropriate stirring methods and compatible materials exp_a3->exp_sol2 exp_a4->exp_sol2

Caption: Troubleshooting workflow for premature polymerization of DEDMA.

G cluster_inhibition Inhibition Mechanism of MEHQ initiator Initiator (Heat, Light, etc.) monomer DEDMA Monomer (M) initiator->monomer Initiation propagating_radical Propagating Radical (M•) monomer->propagating_radical polymer Polymer Chain propagating_radical->monomer Propagation oxygen O₂ propagating_radical->oxygen mehq MEHQ-H (Inhibitor) stable_radical Stable MEHQ Radical (MEHQ•) mehq->stable_radical H• donation peroxy_radical Peroxy Radical (MOO•) oxygen->peroxy_radical peroxy_radical->mehq Inhibition terminated_chain Terminated Chain peroxy_radical->terminated_chain stable_radical->peroxy_radical Termination

Caption: Simplified mechanism of DEDMA polymerization inhibition by MEHQ in the presence of oxygen.

References

Technical Support Center: Troubleshooting Yellowing in Thermally Cured 1,10-Decanediol Dimethacrylate (DDDMA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the thermal curing of 1,10-Decanediol dimethacrylate (DDDMA) polymers. This guide provides answers to frequently asked questions and detailed troubleshooting steps to address the issue of polymer yellowing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in thermally cured DDDMA polymers?

A1: Yellowing in thermally cured DDDMA polymers is typically a result of chemical degradation processes that introduce chromophores (color-producing groups) into the polymer structure. The primary causes include:

  • Thermal Oxidation: At elevated curing temperatures, the polymer backbone can react with oxygen, leading to the formation of carbonyl groups and other unsaturated compounds that absorb light in the blue-violet region, resulting in a yellow appearance.[1]

  • Residual Initiator Degradation: Incomplete decomposition or side reactions of thermal initiators (e.g., peroxides) can leave behind residues that degrade and form colored byproducts upon heating.[2]

  • Additive Degradation: Certain additives, such as some types of antioxidants (particularly phenolic ones) or stabilizers, can degrade or react under thermal stress to produce colored species.[3][4]

  • Impurities in Monomer: The presence of impurities in the this compound monomer can lead to side reactions during polymerization that result in discoloration.

  • Excessive Curing Temperature or Time: Over-curing the polymer by using excessively high temperatures or prolonged curing times can accelerate thermal degradation and yellowing.[1]

Q2: Can the curing atmosphere affect the color of my DDDMA polymer?

A2: Absolutely. Curing in the presence of oxygen can significantly contribute to thermal-oxidative degradation, a primary cause of yellowing. Performing the thermal cure in an inert atmosphere, such as nitrogen or argon, can minimize oxidation and often results in a polymer with reduced yellowing.

Q3: My DDDMA polymer appears colorless immediately after curing but turns yellow over time. What could be the cause?

A3: This phenomenon, known as post-curing discoloration, can be attributed to several factors:

  • Slow Oxidation: The polymer may continue to react slowly with atmospheric oxygen at room temperature, especially if residual free radicals remain after an incomplete cure.

  • Light Exposure: Even if thermally cured, subsequent exposure to ambient or UV light can induce photo-oxidative degradation, leading to yellowing.[5][6]

  • Migration and Reaction of Additives: Additives within the polymer matrix can migrate and react over time, forming colored species.

Q4: Are there any additives I can use to prevent yellowing?

A4: Yes, incorporating specific additives can help mitigate yellowing:

  • Antioxidants: Hindered amine light stabilizers (HALS) and phosphite-based antioxidants are often effective in preventing thermal degradation without contributing to color formation.[7]

  • UV Stabilizers: If post-curing light exposure is a concern, UV absorbers can be added to the formulation.[8]

  • It is crucial to select additives that are thermally stable at your curing temperature and do not themselves cause discoloration.[4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving yellowing issues in your thermally cured DDDMA polymers.

Issue 1: Polymer is yellow immediately after thermal curing.
Potential Cause Troubleshooting Steps Expected Outcome
Excessive Curing Temperature 1. Review the technical data sheet for your thermal initiator to determine the optimal activation temperature range. 2. Systematically decrease the curing temperature in 5-10°C increments. 3. Ensure the oven temperature is uniform and accurately calibrated.Reduced yellowing. Note that lowering the temperature may require an increase in curing time to achieve full conversion.
Prolonged Curing Time 1. Determine the minimum time required for complete curing at your selected temperature using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR). 2. Cure a series of samples for different durations and observe the color.A clearer polymer with minimized yellowing while ensuring complete polymerization.
Oxygen in Curing Atmosphere 1. Cure your polymer in a nitrogen-purged oven or a vacuum oven backfilled with an inert gas. 2. Compare the color of the polymer cured in an inert atmosphere to one cured in air.Significant reduction in yellowing, indicating that thermal oxidation is a primary contributor.
Reactive Additives or Impurities 1. If using additives, try curing the DDDMA monomer with only the initiator to see if the yellowing persists. 2. If the pure polymer is not yellow, test each additive individually to identify the source of discoloration. 3. Consider using a higher purity grade of DDDMA monomer.Identification of the specific component causing discoloration, allowing for its replacement with a more stable alternative.
Issue 2: Polymer becomes yellow after a period of storage.
Potential Cause Troubleshooting Steps Expected Outcome
Light Exposure 1. Store cured polymer samples in a dark environment or in amber vials/containers. 2. Compare with samples stored in transparent containers exposed to ambient light.Samples stored in the dark will show significantly less yellowing over time.
Incomplete Curing 1. Re-evaluate your curing protocol to ensure complete monomer conversion. 2. Post-cure the yellowed sample at a moderate temperature (below the initial cure temperature) in an inert atmosphere.A slight reduction in yellowing may be observed if residual monomer is polymerized. The primary solution is to optimize the initial cure.
Oxidation at Room Temperature 1. Store samples under vacuum or in a desiccator purged with an inert gas. 2. Compare with samples stored in air.Slower rate of yellowing for samples stored in an inert environment.

Experimental Protocols

Protocol 1: Determining Optimal Curing Parameters via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare a small sample (5-10 mg) of the uncured DDDMA formulation (monomer, initiator, and any additives) in a hermetically sealed DSC pan.

  • DSC Analysis:

    • Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) to identify the onset and peak of the exothermic curing reaction. This helps in determining the appropriate temperature range for curing.

    • Perform an isothermal scan by holding the sample at a selected curing temperature and monitoring the heat flow over time. The reaction is considered complete when the heat flow returns to the baseline.

  • Data Interpretation: The isothermal data will provide the time required for complete curing at a specific temperature. Use this information to avoid unnecessarily long curing times.

Protocol 2: Evaluating the Curing Atmosphere

  • Sample Preparation: Prepare at least two identical samples of your DDDMA formulation.

  • Curing:

    • Place one sample in a standard laboratory oven (air atmosphere).

    • Place the second sample in an oven that has been purged with nitrogen for at least 15 minutes prior to and during the entire curing cycle.

  • Comparison: After curing and cooling, visually compare the color of the two samples. For quantitative analysis, use a spectrophotometer to measure the Yellowness Index (YI).

Visual Troubleshooting Workflows

Below are diagrams illustrating the logical steps for troubleshooting yellowing issues.

G cluster_0 Troubleshooting Workflow: Yellowing Post-Cure start Polymer is Yellow Immediately After Curing q_temp Is Curing Temperature Above Recommended Range? start->q_temp a_temp Reduce Curing Temperature q_temp->a_temp Yes q_time Is Curing Time Excessive? q_temp->q_time No a_temp->q_time a_time Optimize Curing Time (use DSC) q_time->a_time Yes q_atm Curing in Air? q_time->q_atm No a_time->q_atm a_atm Cure in Inert Atmosphere (N2) q_atm->a_atm Yes q_add Additives or Impurities Present? q_atm->q_add No a_atm->q_add a_add Isolate and Test Each Component q_add->a_add Yes end Yellowing Minimized q_add->end No a_add->end G cluster_1 Signaling Pathway: Thermal Oxidation Leading to Yellowing polymer DDDMA Polymer Chain free_rad Free Radical Formation polymer->free_rad Initiation heat_o2 Heat + Oxygen heat_o2->free_rad propagation Chain Propagation (Reaction with O2) free_rad->propagation peroxy Peroxy Radicals propagation->peroxy carbonyl Formation of Conjugated Carbonyls (Chromophores) peroxy->carbonyl Degradation yellowing Yellow Discoloration carbonyl->yellowing Light Absorption

References

Technical Support Center: Controlling Shrinkage Stress in 1,10-Decanediol Dimethacrylate (DDDMA)-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing polymerization shrinkage stress in 1,10-decanediol (B1670011) dimethacrylate (DDDMA)-based resin systems.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and curing of DDDMA-based resins.

Issue Potential Causes Recommended Solutions
Higher than Expected Shrinkage Stress - High concentration of co-monomers with greater shrinkage potential (e.g., TEGDMA).[1] - High degree of conversion.[2] - Inadequate filler loading. - Rapid polymerization rate due to high light intensity.[2]- Monomer Ratio Adjustment: Reduce the concentration of shorter-chain, more rigid dimethacrylates. The long, flexible chain of DDDMA is designed to reduce shrinkage stress.[3] - Filler Optimization: Increase the filler content. Inert fillers reduce the volume of the polymerizable resin matrix, thereby decreasing overall shrinkage.[4] - Curing Protocol Modification: Employ a "soft-start" or ramped curing light cycle to slow down the polymerization rate, allowing more time for stress relaxation before the gel point.[2]
Incomplete or Slow Curing - Low photoinitiator concentration. - Inefficient or mismatched photoinitiator for the light source wavelength. - Presence of polymerization inhibitors (e.g., hydroquinone (B1673460) from unstabilized monomer). - Low ambient temperature.[5] - Moisture contamination.[5]- Initiator System Verification: Ensure the photoinitiator (e.g., camphorquinone) is used at the correct concentration and is sensitive to the wavelength of your curing light (typically 400-500 nm).[2] - Monomer Purity: Use DDDMA with an appropriate stabilizer concentration. If synthesizing in-house, ensure proper purification to remove excess inhibitors. - Environmental Control: Work in a temperature-controlled environment (ideally 20-25°C) with low humidity.[5] Store resins in a dry, dark place.
Phase Separation or Filler Agglomeration - Poor filler-resin compatibility. - Inadequate silanization of filler particles. - High viscosity of the resin mixture preventing uniform dispersion.- Surface Treatment of Fillers: Ensure inorganic fillers are properly treated with a silane (B1218182) coupling agent (e.g., γ-methacryloxypropyltrimethoxysilane) to improve interfacial bonding with the resin matrix. - Mixing Technique: Utilize a high-speed mixer or a three-roll mill for uniform filler dispersion. - Viscosity Modification: If necessary, a small amount of a low-viscosity diluent monomer can be added, but be mindful of its potential to increase shrinkage stress.
Brittle Cured Resin - High crosslink density. - Over-curing of the resin.- Formulation Adjustment: The inherent flexibility of the DDDMA backbone should counteract brittleness. If brittleness is an issue, consider the properties of your other formulation components. - Curing Time Optimization: While ensuring a full cure, avoid excessive curing times that could lead to a more brittle network.

Frequently Asked Questions (FAQs)

Q1: Why is 1,10-decanediol dimethacrylate (DDDMA) considered a low-shrinkage stress monomer?

A1: The key to DDDMA's performance lies in its long, flexible ten-carbon aliphatic chain that separates the two methacrylate (B99206) groups.[3] This chain provides significant flexibility to the developing polymer network. Compared to shorter-chain dimethacrylates, this flexibility allows for some internal rearrangement during polymerization, which helps to dissipate stress. This leads to a lower crosslink density and reduced polymerization shrinkage stress.[3]

Q2: What are typical volumetric shrinkage and shrinkage stress values for dimethacrylate-based resins?

A2: Volumetric shrinkage for conventional dimethacrylate-based composites typically ranges from 1% to 6%.[1] The resulting shrinkage stress can vary significantly depending on the measurement method and material composition. For commercially available dental composites, which often contain a blend of dimethacrylates, reported shrinkage stress values can range from 1.2 to 4.8 MPa using a contraction forces measurement method, and from 6.4 to 13.4 MPa using a photoelastic method.[6] Resins formulated with a higher proportion of long-chain monomers like DDDMA are expected to be at the lower end of these ranges.

Q3: How does the choice of filler affect shrinkage stress in DDDMA-based resins?

A3: Increasing the volume fraction of inorganic fillers is a primary strategy for reducing polymerization shrinkage and stress.[4] Fillers are dimensionally stable during polymerization and reduce the relative volume of the shrinking resin matrix. The size, shape, and surface treatment of the filler particles also play a role. Proper silanization of fillers is crucial for good adhesion to the resin matrix, which helps in stress transfer and improves the overall mechanical properties of the composite.

Q4: Can the curing light and technique influence the final shrinkage stress?

A4: Absolutely. A high-intensity, rapid cure can accelerate the polymerization process, leading to the rapid buildup of stress with little time for relaxation.[2] Implementing a "soft-start" or "pulse-delay" curing protocol can be beneficial. These methods use a lower initial light intensity, which slows down the polymerization rate and delays the gel point, allowing for more molecular rearrangement and stress relief before the material solidifies.[2]

Q5: Are there any specific safety precautions I should take when working with DDDMA?

A5: Like other methacrylate monomers, DDDMA is a sensitizer (B1316253) and can cause skin irritation or allergic reactions. Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin and eyes. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information.

Quantitative Data Summary

The following table summarizes typical shrinkage stress values for various dental composites, providing a comparative context for DDDMA-based formulations.

Material Type Key Monomers Shrinkage Stress (MPa) - Contraction Force Method Shrinkage Stress (MPa) - Photoelastic Method
Flowable Bulk-Fill CompositeModified Urethane Dimethacrylate~1.2Not Reported
Universal CompositeBis-GMA, UDMA, TEGDMA~4.5~13.4
Posterior CompositeNot specified~4.5~6.4
Flowable CompositeNot specified~4.5Not Reported

Data compiled from studies on commercial dental composites which may contain a variety of dimethacrylate monomers in addition to fillers and other additives.[6]

Experimental Protocols

Protocol 1: Measurement of Polymerization Shrinkage Stress using a Universal Testing Machine (Tensometer Method)

This protocol outlines a common method for quantifying the contraction force generated during polymerization, which is then used to calculate shrinkage stress.

1. Materials and Equipment:

  • This compound (DDDMA)-based resin formulation.
  • Universal testing machine (e.g., INSTRON) equipped with a load cell (e.g., 2.5 kN).
  • Two opposing rods (e.g., glass fiber reinforced composite or steel), with flat, parallel ends.
  • Micrometer for precise gap setting.
  • Dental curing light with a defined output spectrum and intensity.
  • Timer.

2. Procedure:

  • Mount the two rods securely in the grips of the universal testing machine, ensuring they are vertically aligned and opposing each other.
  • Using the machine's controls and a micrometer, set a precise gap of 1.0 mm between the flat ends of the rods.
  • Carefully apply the un-cured DDDMA-based resin into the gap, ensuring it completely fills the space and forms a cylindrical specimen between the rods. Remove any excess material.
  • Position the curing light tip perpendicular to the specimen at a standardized distance.
  • Simultaneously start the data acquisition on the universal testing machine (recording the contraction force in Newtons) and begin light-curing the resin for the specified time (e.g., 40 seconds).
  • Continue recording the force generated by the shrinking resin for a set period after the light is turned off (e.g., 5-10 minutes) to monitor the development of stress as the polymerization reaction continues.
  • Calculate the shrinkage stress (in MPa) by dividing the maximum recorded force (in N) by the cross-sectional area of the rod ends (in mm²).
  • Repeat the measurement for a statistically relevant number of samples (n=5).

Protocol 2: Synthesis of this compound (DDDMA)

This protocol describes a typical laboratory-scale synthesis of DDDMA via esterification.

1. Materials and Equipment:

  • 1,10-decanediol.
  • Methacrylic acid.
  • Acid catalyst (e.g., p-toluenesulfonic acid).
  • Polymerization inhibitor (e.g., hydroquinone).
  • Anhydrous solvent for azeotropic water removal (e.g., toluene).
  • Round-bottom flask.
  • Dean-Stark apparatus and condenser.
  • Heating mantle with magnetic stirring.
  • Separatory funnel.
  • Sodium bicarbonate solution (5% w/v).
  • Brine (saturated NaCl solution).
  • Anhydrous magnesium sulfate.
  • Rotary evaporator.

2. Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,10-decanediol in toluene.
  • Add a stoichiometric excess of methacrylic acid (e.g., 2.2 equivalents).
  • Add the acid catalyst (e.g., 0.05 equivalents) and the polymerization inhibitor (e.g., 200 ppm).
  • Assemble the Dean-Stark apparatus and condenser on top of the flask.
  • Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
  • Cool the reaction mixture to room temperature.
  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), water, and brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
  • The resulting crude product can be further purified by vacuum distillation if necessary.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_resin Prepare DDDMA-based resin formulation apply_resin Apply resin to gap prep_resin->apply_resin mount_rods Mount opposing rods in universal testing machine set_gap Set 1.0 mm gap between rods mount_rods->set_gap set_gap->apply_resin start_acq Start force data acquisition apply_resin->start_acq light_cure Light cure for specified time start_acq->light_cure record_force Continue recording force post-cure (5-10 min) light_cure->record_force calc_stress Calculate Stress (MPa) = Max Force (N) / Area (mm²) record_force->calc_stress

Caption: Workflow for measuring polymerization shrinkage stress.

troubleshooting_logic start High Shrinkage Stress Observed cause1 Rapid Polymerization? start->cause1 cause2 High Concentration of Rigid Co-monomers? start->cause2 cause3 Low Filler Content? start->cause3 solution1 Implement 'soft-start' curing protocol cause1->solution1 solution2 Increase DDDMA ratio in monomer blend cause2->solution2 solution3 Increase filler loading cause3->solution3

Caption: Troubleshooting logic for high shrinkage stress.

References

Technical Support Center: Optimizing 1,10-Decanediol Dimethacrylate (DDDMA) Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the degree of conversion in 1,10-Decanediol dimethacrylate (DDDMA) photopolymerization experiments.

Troubleshooting Guide

Low or inconsistent degree of conversion (DC) is a common challenge in photopolymerization. This guide provides a systematic approach to identifying and resolving potential issues in your experiments.

Diagram: Troubleshooting Workflow for Low Degree of Conversion

TroubleshootingWorkflow start Low Degree of Conversion Observed check_monomer Verify Monomer Purity and Inhibitor Content start->check_monomer monomer_ok Monomer Purity Confirmed? check_monomer->monomer_ok purify_monomer Purify Monomer (e.g., column chromatography, distillation) monomer_ok->purify_monomer No check_initiator Evaluate Photoinitiator System monomer_ok->check_initiator Yes purify_monomer->check_monomer initiator_ok Initiator Effective? check_initiator->initiator_ok optimize_initiator Optimize Initiator Type & Concentration initiator_ok->optimize_initiator No check_conditions Assess Reaction Conditions initiator_ok->check_conditions Yes optimize_initiator->check_initiator conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust Light Intensity, Exposure Time, or Temperature conditions_ok->adjust_conditions No problem_solved Problem Resolved conditions_ok->problem_solved Yes adjust_conditions->check_conditions

Caption: A step-by-step workflow for troubleshooting low conversion in DDDMA photopolymerization.

Frequently Asked Questions (FAQs)

1. What is the expected degree of conversion for DDDMA photopolymerization?

The degree of conversion (DC) for dimethacrylate-based systems, including DDDMA, typically ranges from 50% to 70% under standard conditions.[1] However, the final DC is highly dependent on several factors, including photoinitiator concentration, light intensity, exposure time, and temperature. For unfilled resins, higher conversions are generally more achievable compared to highly filled composite materials.

2. How does the photoinitiator concentration affect the degree of conversion?

The concentration of the photoinitiator plays a crucial role in the polymerization kinetics. Initially, increasing the photoinitiator concentration leads to a higher rate of polymerization and a higher degree of conversion due to the generation of more free radicals. However, beyond an optimal concentration, the DC may plateau or even decrease.[2][3] This can be attributed to several factors, including increased light absorption at the surface (reducing penetration depth) and premature termination of growing polymer chains.

3. What is the impact of light intensity on the degree of conversion?

Higher light intensity generally leads to an increased rate of polymerization and can result in a higher final degree of conversion.[4][5][6] However, the total energy delivered (light intensity × exposure time) is a more critical parameter.[4] It is important to note that very high intensities can sometimes lead to rapid surface curing, which may limit the mobility of reactive species and hinder further conversion in the bulk material.

4. Can temperature influence the photopolymerization of DDDMA?

Yes, temperature can significantly affect the photopolymerization process. Increasing the temperature generally enhances the mobility of the monomer and growing polymer chains, leading to a higher degree of conversion.[5] The polymerization rate is often faster at elevated temperatures.[7] However, excessively high temperatures should be avoided as they can lead to side reactions or degradation of the components.

5. How can I be sure my DDDMA monomer is suitable for polymerization?

The purity of the monomer is critical. Impurities can inhibit or retard the polymerization reaction. It is also important to be aware of the presence and concentration of inhibitors, such as 4-Methoxyphenol (MEHQ), which are often added to prevent premature polymerization during storage.[1] If you suspect issues with your monomer, purification may be necessary.

Quantitative Data Summary

The following tables summarize the general trends observed for the effect of photoinitiator concentration and light intensity on the degree of conversion in dimethacrylate systems. Note that this data is primarily derived from studies on dental resin composites, which often contain co-monomers. However, the principles are applicable to DDDMA photopolymerization.

Table 1: Effect of Photoinitiator (Camphorquinone - CQ) Concentration on Degree of Conversion

CQ Concentration (wt%)Typical Degree of Conversion (%)Observations
0.2550 - 60Lower conversion, may be insufficient for robust mechanical properties.[2]
0.560 - 70Generally improved conversion compared to lower concentrations.[2]
1.065 - 75Often considered an optimal concentration, leading to a high degree of conversion.[2]
1.5 - 2.065 - 75The degree of conversion may plateau or show no significant increase.[2]

Table 2: Effect of Light Intensity on Degree of Conversion

Light Intensity (mW/cm²)Exposure Time (s)Typical Degree of Conversion (%)Observations
2004055 - 65Lower intensity may require longer exposure to achieve adequate conversion.[[“]][9]
4002060 - 70Moderate intensity and time can provide a good balance for conversion.[4]
7504065 - 75Higher intensity can lead to a higher degree of conversion.[[“]][9]
>1000<2060 - 70Very high intensities with short exposure times can be effective, but may lead to increased stress.[10]

Experimental Protocols

Detailed methodologies for determining the degree of conversion are provided below.

Protocol 1: Measuring Degree of Conversion using Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique to determine the degree of conversion by monitoring the decrease in the concentration of the methacrylate (B99206) C=C double bonds.[11]

Diagram: FTIR Experimental Workflow

FTIRExperimentalWorkflow prep_sample Prepare DDDMA resin with photoinitiator uncured_spectrum Record FTIR spectrum of uncured sample prep_sample->uncured_spectrum photopolymerize Photopolymerize the sample under controlled conditions uncured_spectrum->photopolymerize cured_spectrum Record FTIR spectrum of cured sample photopolymerize->cured_spectrum calculate_dc Calculate Degree of Conversion using peak height ratios cured_spectrum->calculate_dc result Degree of Conversion (%) calculate_dc->result

Caption: Workflow for determining the degree of conversion using FTIR spectroscopy.

Methodology:

  • Sample Preparation: Prepare the DDDMA resin containing the desired concentration of photoinitiator.

  • Uncured Spectrum: Place a small drop of the uncured resin between two KBr pellets or on an ATR crystal to obtain a thin film.[11][12] Record the FTIR spectrum.

  • Photopolymerization: Irradiate the sample with a light source of known intensity for a specific duration.

  • Cured Spectrum: Immediately after polymerization, record the FTIR spectrum of the cured sample.

  • Calculation: The degree of conversion is calculated by monitoring the change in the absorbance peak height of the aliphatic C=C stretching vibration at approximately 1637 cm⁻¹ relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O stretching vibration around 1720 cm⁻¹).[3]

    The formula for calculating the degree of conversion (DC) is:

    DC (%) = [1 - ( (Peak Height of C=C)cured / (Peak Height of C=O)cured ) / ( (Peak Height of C=C)uncured / (Peak Height of C=O)uncured ) ] x 100

Protocol 2: Measuring Degree of Conversion using Differential Scanning Calorimetry (DSC)

DSC measures the heat released during the exothermic polymerization reaction. The total heat evolved is proportional to the degree of conversion.

Diagram: DSC Experimental Workflow

DSCExperimentalWorkflow prep_sample Prepare DDDMA resin with photoinitiator place_in_dsc Place a known mass of resin in a DSC pan prep_sample->place_in_dsc photopolymerize Photopolymerize in situ using a photo-DSC accessory place_in_dsc->photopolymerize measure_heat Measure the total heat of polymerization (ΔHp) photopolymerize->measure_heat calculate_dc Calculate Degree of Conversion using the theoretical heat of polymerization measure_heat->calculate_dc result Degree of Conversion (%) calculate_dc->result

Caption: Workflow for determining the degree of conversion using DSC.

Methodology:

  • Sample Preparation: Prepare the DDDMA resin with the desired photoinitiator concentration.

  • Sample Loading: Place a small, accurately weighed amount of the uncured resin (typically 1-5 mg) into an aluminum DSC pan.

  • In Situ Photopolymerization: Place the pan in a photo-DSC instrument. Irradiate the sample with a light source of known intensity for a set time. The instrument will record the heat flow as a function of time.

  • Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔHp) in Joules per gram.

  • Calculation: The degree of conversion is calculated by comparing the experimental heat of polymerization to the theoretical heat of polymerization for the complete conversion of methacrylate double bonds (ΔHptheory), which is approximately 57.7 kJ/mol.

    The formula for calculating the degree of conversion (DC) is:

    DC (%) = (ΔHp / ΔHptheory) x 100

References

Technical Support Center: High-Temperature Polymerization of 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,10-decanediol (B1670011) in high-temperature polymerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during these processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of 1,10-decanediol at high polymerization temperatures?

A1: At elevated temperatures, typically above 200°C, 1,10-decanediol can undergo several undesirable side reactions that can compromise the quality and properties of the final polymer. The most common side reactions are:

  • Ether Formation (Etherification): Two molecules of 1,10-decanediol can react to form an ether linkage, releasing a molecule of water. This can happen intermolecularly, creating linear dimers or oligomers with ether bonds, or intramolecularly, which is less common for a long-chain diol like 1,10-decanediol.[1]

  • Dehydration: A single molecule of 1,10-decanediol can lose a molecule of water to form unsaturated alcohols.[1]

  • Thermo-oxidative Degradation: In the presence of oxygen, 1,10-decanediol can degrade, leading to the formation of color-causing groups (chromophores) like carbonyls. This results in discoloration (yellowing or darkening) of the polymer.[1]

Q2: At what temperatures do these side reactions become significant?

A2: The temperature at which side reactions become significant is influenced by factors such as the presence of catalysts, impurities, and the reaction atmosphere. For polyesterification, temperatures are generally maintained between 150-240°C to minimize these unwanted reactions.[1] Ether formation and dehydration are often catalyzed by acids and become more pronounced at the higher end of this range and beyond. Thermo-oxidative degradation is highly dependent on the presence of oxygen and is accelerated at temperatures exceeding the polymer's thermal stability.[1]

Q3: How do these side reactions impact the final polymer properties?

A3: Side reactions can have several negative effects on the final polymer:

  • Reduced Molecular Weight: Ether formation and dehydration consume hydroxyl groups, disrupting the stoichiometry of the polymerization and limiting the final molecular weight of the polymer.[1]

  • Altered Mechanical Properties: The inclusion of flexible ether linkages can change the thermal and mechanical properties of the polyester (B1180765), such as its glass transition temperature and tensile strength.[1]

  • Discoloration: Thermo-oxidative degradation leads to yellowing or darkening of the polymer.[1]

  • Inconsistent Batch-to-Batch Reproducibility: Variations in the extent of side reactions between batches can lead to inconsistencies in polymer properties.

Q4: What is the role of catalysts in these side reactions?

A4: Catalysts are crucial for achieving a high molecular weight in a reasonable timeframe. However, the choice and concentration of the catalyst can also influence side reactions. For example, strong acid catalysts can significantly promote ether formation.[1] Therefore, it is important to select a catalyst that is highly selective for the desired polymerization reaction over potential side reactions.

Troubleshooting Guides

Issue 1: Polymer Discoloration (Yellowing/Darkening)
  • Possible Cause: Thermo-oxidative degradation at high temperatures, often due to excessive temperature, long reaction times, or the presence of oxygen. Residual catalysts or impurities can also promote degradation.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure a continuous and robust inert gas (e.g., nitrogen, argon) purge throughout the polymerization to minimize oxygen exposure.[1]

    • Optimize Temperature: Lower the polymerization temperature in increments. While this may slow the reaction, it can significantly reduce thermal degradation.[1]

    • Reduce Residence Time: Minimize the time the molten polymer is held at high temperatures.[1]

    • Use Antioxidants: Consider adding suitable antioxidants to inhibit oxidative degradation.[1]

    • Purify Monomers: Ensure the 1,10-decanediol and other monomers are of high purity to remove impurities that could catalyze degradation.[1]

Issue 2: Low Molecular Weight of the Final Polymer
  • Possible Cause: Disruption of stoichiometry due to side reactions like ether formation or dehydration that consume hydroxyl groups.[1] Another common cause is the loss of the more volatile diol during the reaction, especially under vacuum.[2][3]

  • Troubleshooting Steps:

    • Precise Stoichiometry: Carefully control the initial molar ratio of the diol to the diacid.[1] Consider using a slight excess (e.g., 1-2 mol%) of 1,10-decanediol to compensate for potential loss.[2][3]

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of ether formation and dehydration.[1]

    • Catalyst Selection: Choose a catalyst that is highly selective for the esterification reaction.[1]

    • Efficient Byproduct Removal: Ensure efficient removal of water to drive the polymerization equilibrium towards the formation of a high molecular weight polymer.[2]

Issue 3: Inconsistent Thermal or Mechanical Properties Between Batches
  • Possible Cause: Variable incorporation of ether linkages into the polymer backbone due to inconsistent reaction conditions.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a consistent and uniform temperature profile throughout the reactor.

    • Consistent Mixing: Ensure efficient and reproducible mixing for a homogeneous reaction environment.

    • Standardized Protocol: Adhere to a strict and well-documented experimental protocol.

    • Characterize Side Products: Analyze the polymer for the presence of ether linkages or other side products to correlate their presence with variations in properties.

Data Presentation

Table 1: Factors Influencing Side Reactions in 1,10-Decanediol Polymerization

FactorEffect on Side Reactions
High Temperatures Increases the rate of all reactions, including ether formation, dehydration, and thermal degradation.[1]
Presence of Oxygen Promotes thermo-oxidative degradation, leading to discoloration.[1]
Catalyst Type Strong acid catalysts can significantly increase the rate of ether formation.[1]
Impurities Can act as catalysts for degradation and other side reactions, lowering thermal stability.[1]
Diol Chain Length Longer diol chains may have a higher propensity for intramolecular cyclization, though this is less significant for 1,10-decanediol compared to shorter diols.[1]

Table 2: Illustrative Effect of Temperature on Side Product Formation (Conceptual)

Polymerization Temperature (°C)Expected Ether Formation (%)Expected Dehydration Products (%)
180LowVery Low
200ModerateLow
220SignificantModerate
240HighSignificant

Note: This table is illustrative and the actual percentages will depend on various factors including catalyst type, concentration, and reaction time.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
  • Objective: To determine the onset of thermal degradation and the decomposition profile of polyesters based on 1,10-decanediol.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the polyester into a TGA sample pan.[1]

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[1]

    • Record the sample weight as a function of temperature. The resulting curve provides information on the thermal stability of the polymer.[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Side Reaction Products
  • Objective: To identify and quantify volatile and semi-volatile byproducts generated from the side reactions of 1,10-decanediol.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation and Derivatization:

    • Hydrolysis (for polymer samples): A known amount of the polyester is hydrolyzed to break it down into its constituent monomers and any incorporated side products.

    • Extraction: The hydrolyzed sample is extracted with a suitable organic solvent.

    • Derivatization (Silylation): Due to the polar nature of diols and their byproducts, a derivatization step is necessary to make them volatile for GC analysis.

      • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

      • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.

      • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject a small volume of the derivatized sample into the GC.

    • Separation: The volatile derivatives are separated based on their boiling points and interactions with the GC column (a nonpolar column like a DB-1 or DB-5 is often suitable).

    • Detection and Identification: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each peak is compared to a spectral library for identification.

  • Quantification: By using an internal standard and creating a calibration curve with known standards of potential byproducts (e.g., 1,10-decanediol, its corresponding ether), the amount of each side product in the original sample can be quantified.

Visualizations

Side_Reactions cluster_reactions Side Reactions cluster_impact Impact on Polymer 1,10-Decanediol 1,10-Decanediol Ether Formation Ether Formation 1,10-Decanediol->Ether Formation + 1,10-Decanediol - H2O Dehydration Dehydration 1,10-Decanediol->Dehydration - H2O Thermo-oxidative Degradation Thermo-oxidative Degradation 1,10-Decanediol->Thermo-oxidative Degradation High Temperature High Temperature High Temperature->Ether Formation High Temperature->Dehydration High Temperature->Thermo-oxidative Degradation Catalyst Catalyst Catalyst->Ether Formation Oxygen Oxygen Oxygen->Thermo-oxidative Degradation Reduced Molecular Weight Reduced Molecular Weight Ether Formation->Reduced Molecular Weight Altered Mechanical Properties Altered Mechanical Properties Ether Formation->Altered Mechanical Properties Dehydration->Reduced Molecular Weight Discoloration Discoloration Thermo-oxidative Degradation->Discoloration

Caption: Key side reactions of 1,10-decanediol at high polymerization temperatures and their impact on the final polymer.

Troubleshooting_Workflow Start Polymerization Issue Observed Discoloration Discoloration? Start->Discoloration Low_MW Low Molecular Weight? Discoloration->Low_MW No Action_Discoloration Check for Oxygen Optimize Temperature Purify Monomers Discoloration->Action_Discoloration Yes Inconsistent_Props Inconsistent Properties? Low_MW->Inconsistent_Props No Action_Low_MW Verify Stoichiometry Lower Temperature Optimize Catalyst Low_MW->Action_Low_MW Yes Action_Inconsistent_Props Standardize Protocol Ensure Consistent Mixing Characterize Byproducts Inconsistent_Props->Action_Inconsistent_Props Yes

Caption: A logical troubleshooting workflow for common issues in 1,10-decanediol polymerization.

References

Technical Support Center: 1,10-Decanediol Dimethacrylate (D3MA) Reactivity and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Decanediol dimethacrylate (D3MA) and the inhibitor 4-Methoxyphenol (MeHQ).

Frequently Asked Questions (FAQs)

Q1: What is the role of 4-Methoxyphenol (MeHQ) in this compound (D3MA)?

A1: 4-Methoxyphenol (MeHQ) is added to D3MA as a polymerization inhibitor.[1][2] Its primary function is to prevent spontaneous polymerization of the monomer during storage and transportation, which can be initiated by heat, light, or contaminants.[1] This ensures the monomer's stability and usability over time.[1]

Q2: How does 4-Methoxyphenol (MeHQ) inhibit the polymerization of D3MA?

A2: MeHQ inhibits free-radical polymerization by acting as a radical scavenger.[1] In the presence of oxygen, initiating radicals (R•) can react with oxygen to form peroxy radicals (ROO•). MeHQ efficiently donates a hydrogen atom to these peroxy radicals, terminating the chain reaction and forming a stable, non-reactive radical.[1] This process effectively quenches the radicals that would otherwise lead to polymerization.

Q3: Do I need to remove the MeHQ inhibitor before using D3MA in my experiments?

A3: The necessity of removing MeHQ depends on your experimental conditions. For many applications, particularly those with a potent initiation system (e.g., high-intensity UV light and a photoinitiator), the inhibitory effect of the typical concentration of MeHQ can be overcome. However, for kinetic studies, or when a very rapid polymerization onset is required, or if the initiator system is weak, removal of the inhibitor may be necessary.

Q4: What are the potential consequences of not adequately addressing the inhibitor in my polymerization reaction?

A4: If the inhibitor is not effectively consumed or removed, you may encounter several issues, including:

  • Prolonged or complete inhibition of polymerization: The reaction may not start or may proceed at an impractically slow rate.

  • Incomplete conversion: The final polymer may contain a significant amount of unreacted monomer, leading to inferior mechanical and chemical properties.

  • Variability in results: The induction period and polymerization rate can be inconsistent between batches.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound (D3MA) that may be related to the presence of the inhibitor, 4-Methoxyphenol (MeHQ).

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
No polymerization or extremely slow polymerization 1. Insufficient initiator concentration or activity: The amount of initiator is not enough to consume the inhibitor and initiate polymerization. 2. Inhibitor concentration is too high: The level of MeHQ is effectively quenching all initiating radicals. 3. Oxygen inhibition: Oxygen works synergistically with MeHQ to inhibit polymerization.1. Increase initiator concentration: Gradually increase the photoinitiator or thermal initiator concentration. 2. Remove the inhibitor: Pass the monomer through an inhibitor removal column (e.g., activated alumina). 3. Deoxygenate the system: Purge the monomer with an inert gas (e.g., nitrogen or argon) before and during polymerization.
Inconsistent induction period 1. Variable inhibitor concentration: The amount of MeHQ may vary slightly between monomer batches. 2. Inconsistent oxygen levels: Variations in the dissolved oxygen in the monomer can affect the inhibitor's efficacy.1. Standardize inhibitor removal: If removing the inhibitor, ensure the process is consistent for each batch. 2. Consistent deoxygenation: Use a standardized procedure for purging with inert gas to ensure consistent oxygen levels.
Low final monomer conversion 1. Premature termination by inhibitor: Residual inhibitor or its byproducts may be terminating polymer chains. 2. Oxygen inhibition at the surface: For thin films, oxygen from the air can inhibit polymerization at the surface.1. Ensure sufficient initiator: Use an adequate amount of initiator to sustain the reaction after the induction period. 2. Use an inert atmosphere: Conduct the polymerization under a nitrogen or argon blanket to minimize surface oxygen inhibition.
Polymer discoloration (yellowing) 1. Oxidation of MeHQ: The inhibitor or its byproducts can sometimes cause discoloration, especially at elevated temperatures. 2. Thermal degradation of the monomer: High reaction temperatures can lead to degradation of D3MA.1. Remove the inhibitor: If discoloration is a concern, removing MeHQ prior to polymerization is recommended. 2. Optimize reaction temperature: If using thermal initiation, lower the temperature to the minimum required for efficient polymerization.

Data Presentation

The following table provides illustrative data on how the concentration of 4-Methoxyphenol (MeHQ) can impact the photopolymerization kinetics of a generic dimethacrylate system, such as D3MA. This data is intended for comparative purposes to demonstrate expected trends.

MeHQ Concentration (ppm)Induction Period (seconds)Maximum Polymerization Rate (%/s)Final Monomer Conversion (%)
051585
50201282
10045978
20090570
500180260

Note: This data is illustrative and the actual values for your specific experimental setup may vary depending on factors such as initiator type and concentration, light intensity, and temperature.

Experimental Protocols

Protocol 1: Removal of 4-Methoxyphenol (MeHQ) from this compound (D3MA)

Objective: To remove the MeHQ inhibitor from D3MA monomer prior to polymerization.

Materials:

  • This compound (containing MeHQ)

  • Activated alumina (B75360) (basic)

  • Glass chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Fill the column with activated alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is to use a column with a length-to-diameter ratio of at least 10:1).

  • Slowly pass the D3MA monomer through the column under gravity.

  • Collect the purified monomer in a clean, dry flask.

  • The purified monomer should be used immediately as it is no longer stabilized against spontaneous polymerization. If storage is necessary, it should be kept at a low temperature (2-8°C) in the dark and for a limited time.

Protocol 2: Monitoring the Photopolymerization Kinetics of D3MA using Real-Time FTIR Spectroscopy

Objective: To quantify the effect of MeHQ on the photopolymerization kinetics of D3MA.

Materials and Equipment:

  • This compound (with and without MeHQ)

  • Photoinitiator (e.g., 0.5 wt% Camphorquinone and 1 wt% Ethyl 4-dimethylaminobenzoate)

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV/Vis curing lamp with a defined wavelength and intensity output

  • Micropipette

Procedure:

  • Sample Preparation: Prepare the D3MA formulations with the desired concentrations of MeHQ and the photoinitiator system. Ensure thorough mixing.

  • FTIR Setup:

    • Set up the FTIR spectrometer for real-time data acquisition (e.g., rapid scan mode).

    • Position the UV/Vis curing lamp to irradiate the sample on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small drop of the D3MA formulation onto the ATR crystal.

    • Begin real-time FTIR data collection.

    • After a short delay to establish a baseline (e.g., 10-20 seconds), turn on the UV/Vis curing lamp to initiate polymerization.

    • Continue collecting spectra for a predetermined duration to monitor the reaction to completion.

  • Data Analysis:

    • The degree of conversion (DC) is calculated by monitoring the decrease in the peak area or height of the methacrylate (B99206) C=C stretching vibration, typically around 1638 cm⁻¹.

    • An internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration (around 1720 cm⁻¹), is often used for normalization.

    • The formula for calculating the degree of conversion is: DC (%) = [1 - (Area of C=C at time t / Area of C=O at time t) / (Area of C=C at time 0 / Area of C=O at time 0)] * 100

    • Plot the degree of conversion as a function of time to determine the polymerization kinetics, including the induction period and the maximum rate of polymerization.

Mandatory Visualizations

InhibitionMechanism Initiator Initiator (I) Radical Initiating Radical (R•) Initiator->Radical Activation PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + O2 Polymer Polymer Chain Radical->Polymer + Monomer (Propagation) Oxygen Oxygen (O2) StableRadical Stable MeHQ Radical (MeHQ•) PeroxyRadical->StableRadical + MeHQ-H PeroxyRadical->Polymer + Monomer (Propagation) MeHQ 4-Methoxyphenol (MeHQ-H) Monomer D3MA Monomer

Caption: Mechanism of polymerization inhibition by 4-Methoxyphenol (MeHQ) in the presence of oxygen.

TroubleshootingWorkflow decision decision start Start Polymerization Experiment check_polymerization Does polymerization occur? start->check_polymerization increase_initiator Increase initiator concentration check_polymerization->increase_initiator No check_conversion Is final conversion adequate? check_polymerization->check_conversion Yes check_again Polymerization now occurs? increase_initiator->check_again remove_inhibitor Remove inhibitor using alumina column check_again->remove_inhibitor No check_again->check_conversion Yes deoxygenate Deoxygenate monomer with inert gas remove_inhibitor->deoxygenate deoxygenate->start success Successful Polymerization check_conversion->success Yes troubleshoot_other Investigate other factors (e.g., temperature, light intensity) check_conversion->troubleshoot_other No

Caption: Troubleshooting workflow for D3MA polymerization issues related to inhibition.

References

Technical Support Center: Optimizing 1,10-Decanediol Dimethacrylate (D3MA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the polymerization of 1,10-Decanediol (B1670011) dimethacrylate (D3MA), with a focus on minimizing residual unreacted monomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high residual 1,10-decanediol dimethacrylate (D3MA) monomer in my polymer?

High levels of residual D3MA monomer are typically a result of incomplete monomer conversion during polymerization. Several factors can contribute to this, including suboptimal polymerization conditions, issues with the initiator system, and the inherent properties of the polymer network as it forms. Key factors include insufficient initiator concentration, inadequate curing time or light intensity (for photopolymerization), the presence of polymerization inhibitors (like oxygen), and vitrification of the polymer network which can trap unreacted monomer.[1][2][3][4]

Q2: How does the photoinitiator concentration affect the level of unreacted D3MA?

The concentration of the photoinitiator is a critical parameter in photopolymerization. An optimal concentration is necessary to ensure efficient initiation of the polymerization process.

  • Too low a concentration can lead to an insufficient number of initial radicals, resulting in a slow polymerization rate and incomplete conversion.

  • Too high a concentration does not necessarily lead to a lower residual monomer content. It can sometimes result in the formation of shorter polymer chains and may not improve the ultimate degree of conversion.[3][5][6] In some cases, an excessively high initiator concentration can even hinder light penetration, leading to a lower degree of cure in thicker samples.[7]

Q3: Can post-polymerization heat treatment reduce the amount of residual D3MA?

Yes, post-polymerization heat treatment is a common and effective method for reducing residual monomers in dimethacrylate polymers.[1][8][9][10] Heating the polymer after the initial curing process can increase the mobility of the polymer chains and trapped monomers, allowing for further polymerization of remaining double bonds. This can significantly decrease the amount of leachable, unreacted monomer, thereby improving the biocompatibility of the material.[8][9]

Q4: What are some effective methods for purifying D3MA polymers to remove unreacted monomer?

Several purification techniques can be employed to remove residual D3MA from the polymer matrix:

  • Solvent Extraction/Washing: This involves immersing the polymer in a solvent that is a good solvent for the monomer but a poor solvent for the polymer. This allows the unreacted monomer to be extracted from the polymer network.[8]

  • Precipitation: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The unreacted monomer remains in the solvent/non-solvent mixture, while the purified polymer is collected.

Troubleshooting Guides

Issue: Higher than expected residual D3MA monomer detected by HPLC analysis.

This troubleshooting guide provides a systematic approach to identifying and resolving the cause of high residual D3MA monomer in your polymerization experiments.

Troubleshooting Workflow

TroubleshootingWorkflow start High Residual Monomer Detected check_polymerization Review Polymerization Conditions start->check_polymerization check_initiator Evaluate Initiator System start->check_initiator check_purification Assess Purification Method start->check_purification optimize_polymerization Optimize Curing Time, Light Intensity, or Temperature check_polymerization->optimize_polymerization Suboptimal? optimize_initiator Adjust Initiator Concentration check_initiator->optimize_initiator Incorrect Concentration? optimize_purification Refine Solvent Extraction or Precipitation Protocol check_purification->optimize_purification Inefficient? solution Reduced Residual Monomer optimize_polymerization->solution optimize_initiator->solution optimize_purification->solution

Caption: Troubleshooting workflow for high residual D3MA monomer.

Step-by-Step Troubleshooting:

  • Verify Analytical Method: Ensure that your HPLC method is properly calibrated and validated for the quantification of D3MA.

  • Examine Polymerization Parameters:

    • Curing Time/Light Intensity (Photopolymerization): Inadequate exposure time or low light intensity can lead to incomplete conversion.[2] Increase the curing time or use a higher intensity light source.

    • Temperature (Thermal Polymerization): Ensure the reaction temperature is optimal for the chosen initiator. Higher temperatures can increase the rate of polymerization.[10]

    • Oxygen Inhibition: Oxygen can inhibit free radical polymerization. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).

  • Evaluate the Initiator System:

    • Concentration: As discussed in the FAQs, the initiator concentration is crucial. If it is too low, increase it incrementally. If it is too high, it may be necessary to reduce it to find the optimal concentration.[3][5][6]

    • Initiator Type: Ensure the chosen initiator is appropriate for your polymerization method (e.g., UV vs. thermal) and has a suitable absorption spectrum for your light source in photopolymerization.

  • Assess Post-Polymerization Treatment:

    • Heat Treatment: If not already implemented, consider adding a post-polymerization heat treatment step.[1][8][9]

    • Purification: If you are already using a purification method, evaluate its efficiency. For solvent extraction, ensure you are using a sufficient volume of solvent and allowing adequate time for extraction. For precipitation, ensure the choice of solvent and non-solvent provides good separation.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various techniques on residual monomer content in dimethacrylate polymers. Note: The following data is for other dimethacrylate monomers but illustrates principles applicable to D3MA.

Table 1: Effect of Post-Cure Heat Treatment on Residual Monomer Content

MonomerPost-Cure TreatmentTemperature (°C)Duration (min)Reduction in Residual Monomer (%)
TEGDMAHeat50780
Bis-GMAHeat50775
Ethoxylated Bis-GMAHeat50777
TEGDMAHeat757>80
Bis-GMAHeat757>75
Ethoxylated Bis-GMAHeat757>77

Data adapted from Bagis YH, Rueggeberg FA. Dent Mater. 2000 Jul;16(4):244-7.[8]

Table 2: Effect of Photoinitiator (CQ) Concentration on Degree of Conversion

Photoinitiator (CQ) Conc. (wt.%)Degree of Conversion (%)
055
0.662
>0.6No significant improvement

Data adapted from a study on a model pigmented UV/LED nail gel formulation.[3]

Experimental Protocols

General Protocol for Photopolymerization of D3MA

This protocol outlines a general procedure for the photopolymerization of D3MA. The specific parameters may need to be optimized for your particular application.

Experimental Workflow

ExperimentalWorkflow start Prepare Monomer-Initiator Mixture dispense Dispense Mixture into Mold start->dispense cure Photocure under UV/Visible Light dispense->cure post_cure Optional: Post-Cure Heat Treatment cure->post_cure purify Purify Polymer (e.g., Solvent Extraction) post_cure->purify analyze Analyze for Residual Monomer (HPLC) purify->analyze end Characterize Polymer Properties analyze->end

Caption: General experimental workflow for D3MA polymerization.

Materials:

  • This compound (D3MA) monomer

  • Photoinitiator (e.g., Camphorquinone (CQ) and an amine co-initiator, or a Type I photoinitiator like TPO)

  • Inert gas (Nitrogen or Argon)

  • UV/Visible light curing unit

  • Molds for sample preparation

Procedure:

  • Preparation of the Resin Mixture:

    • In a light-protected container, weigh the desired amount of D3MA monomer.

    • Add the photoinitiator at the desired concentration (e.g., 0.2-1.0 wt.% for CQ/amine systems).

    • Mix thoroughly until the photoinitiator is completely dissolved. This can be done by gentle stirring or sonication in the dark.

  • Polymerization:

    • If oxygen inhibition is a concern, purge the resin mixture and the polymerization environment with an inert gas.

    • Dispense the resin mixture into the desired molds.

    • Expose the samples to the light from the curing unit for a specified time. The distance from the light source and the exposure time should be kept consistent.

  • Post-Polymerization Treatment (Optional but Recommended):

    • After light curing, the polymer samples can be subjected to a post-cure heat treatment (e.g., in an oven at a temperature below the polymer's degradation temperature) to further increase the degree of conversion.[1][8][9]

Protocol for Solvent Extraction of Unreacted D3MA

Materials:

  • Polymerized D3MA sample

  • Solvent (e.g., ethanol, acetonitrile)

  • Shaker or orbital incubator

  • Vials

Procedure:

  • Place the polymerized D3MA sample into a vial of known volume.

  • Add a specific volume of the chosen solvent to the vial, ensuring the sample is fully submerged.

  • Seal the vial and place it on a shaker or in an orbital incubator at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours, 7 days).[2][8]

  • After the extraction period, remove an aliquot of the solvent for analysis.

  • Analyze the solvent aliquot using a calibrated HPLC system to quantify the amount of leached D3MA monomer.[2][8][11]

References

Technical Support Center: Achieving Consistent Mechanical Properties in 1,10-Decanediol Dimethacrylate (D10DDMA) Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Decanediol dimethacrylate (D10DDMA). The focus is on addressing common issues to achieve consistent and reproducible mechanical properties in polymerized D10DDMA batches.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the final mechanical properties of a cured D10DDMA polymer?

A1: The final mechanical properties of a cured D10DDMA polymer are primarily determined by the degree of conversion and the homogeneity of the resulting polymer network.[1][2][3] Several factors during the monomer synthesis and polymerization process can affect these outcomes, including monomer purity, initiator concentration, curing temperature and time, and the presence of inhibitors or oxygen.[1][4][5][6]

Q2: My D10DDMA monomer has a slight yellow tint. Will this affect the mechanical properties of the final polymer?

A2: A yellow tint in the D10DDMA monomer can be an indication of thermo-oxidative degradation or impurities from the synthesis process.[4] These impurities can potentially interfere with the polymerization reaction, leading to a lower degree of conversion or a less uniform network structure, which in turn could alter the mechanical properties.[4] It is recommended to use high-purity monomer for consistent results.[7] Purification of the monomer via vacuum distillation or recrystallization can be considered if purity is a concern.[7]

Q3: I've observed batch-to-batch variability in the hardness of my cured D10DDMA samples. What could be the cause?

A3: Batch-to-batch variability in hardness often points to inconsistencies in the polymerization process. Key factors to investigate include:

  • Initiator Concentration: Small variations in the amount of initiator can significantly alter the polymerization rate and the final degree of conversion.[5][8][9]

  • Inhibitor Levels: D10DDMA monomers are typically supplied with an inhibitor (like hydroquinone (B1673460) or 4-methoxyphenol) to prevent premature polymerization during storage.[10][11] Inconsistent removal or consumption of the inhibitor can lead to variable induction times and polymerization kinetics.[12][13]

  • Curing Temperature: Non-uniform or fluctuating curing temperatures can affect the reaction rate and the final network structure.[1][14][15]

  • Oxygen Inhibition: Exposure to atmospheric oxygen during curing can inhibit polymerization, especially at the surface, resulting in a tacky, under-cured layer with lower hardness.

Q4: Can the presence of water in my D10DDMA monomer affect the polymerization?

A4: Yes, water can influence the polymerization of methacrylates. For polymerizations initiated by benzoyl peroxide, small amounts of water can shorten the induction period by accelerating the decomposition of the initiator.[16] While it may not significantly alter the reaction rate after the induction period, this initial change can introduce variability.[16] Additionally, for applications where D10DDMA is part of a formulation sensitive to hydrolysis, water can lead to degradation over time.[17]

Troubleshooting Guides

Issue 1: Low Hardness or Tacky Surface in Cured D10DDMA
Possible Cause Troubleshooting Steps
Incomplete Polymerization - Increase curing time to ensure the reaction goes to completion.[18] - Increase curing temperature to enhance monomer mobility and reaction rate.[1][14] - Verify the initiator concentration and ensure it is within the recommended range.[5][8][9]
Oxygen Inhibition - Conduct the polymerization in an inert atmosphere (e.g., nitrogen or argon).[4] - For thin films, consider using a cover slip or a barrier coating to minimize oxygen exposure.
Incorrect Initiator/Inhibitor Ratio - Ensure thorough mixing of the initiator into the monomer. - If the inhibitor concentration is too high, it may need to be removed or its effect overcome by adjusting the initiator concentration or curing temperature.[13]
Low Purity of Monomer - Use high-purity D10DDMA monomer.[7] - Consider purifying the monomer if impurities are suspected.[7]
Issue 2: Inconsistent Mechanical Properties (e.g., Tensile Strength, Modulus) Between Batches
Possible Cause Troubleshooting Steps
Variable Initiator Concentration - Use a precise and calibrated method for adding the initiator. - Prepare a masterbatch of initiator and monomer to ensure homogeneity for a series of experiments.
Inconsistent Curing Cycle - Use a programmable oven or curing apparatus with precise temperature and time control. - Monitor and record the curing parameters for each batch.
Monomer Batch Variation - If possible, source D10DDMA from a single, reputable supplier and lot. - Characterize each new batch of monomer for purity and inhibitor concentration.
Moisture Contamination - Store D10DDMA monomer in a desiccator or under an inert atmosphere to prevent moisture absorption.[16] - Dry the monomer before use if moisture contamination is suspected.

Experimental Protocols

Protocol 1: Sample Preparation for Mechanical Testing
  • Monomer Preparation: If required, remove the inhibitor from the D10DDMA monomer by passing it through a column of activated basic alumina.

  • Initiator Addition: Accurately weigh and add the desired photoinitiator or thermal initiator to the monomer. For a thermal initiator like azobisisobutyronitrile (AIBN), a typical concentration is 0.1-1.0 wt%. For a photoinitiator system like camphorquinone/amine, concentrations will vary depending on the desired curing depth and speed.

  • Mixing: Thoroughly mix the initiator into the monomer until it is fully dissolved. This can be done by gentle stirring or ultrasonication in the dark to prevent premature polymerization if a photoinitiator is used.

  • Molding: Pour the monomer/initiator mixture into a pre-heated mold of the desired geometry for mechanical testing (e.g., dog-bone shape for tensile testing).

  • Curing:

    • Thermal Curing: Place the mold in an oven at a precisely controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 24 hours).[14]

    • Photocuring: Expose the mold to a light source of the appropriate wavelength and intensity for the chosen photoinitiator for a defined period.[1]

  • Post-Curing: After the initial cure, a post-curing step at an elevated temperature (below the degradation temperature) can be performed to increase the degree of conversion and enhance mechanical properties.

  • Demolding and Conditioning: Carefully remove the cured polymer from the mold and condition the samples at a standard temperature and humidity for at least 24 hours before testing.

Protocol 2: Characterization of Mechanical Properties using Tensile Testing
  • Instrumentation: Use a universal testing machine equipped with a suitable load cell.

  • Sample Mounting: Securely clamp the dog-bone shaped D10DDMA specimen in the grips of the testing machine.

  • Test Parameters: Set the crosshead speed to a constant rate (e.g., 1 mm/min).

  • Data Acquisition: Record the load and displacement data until the specimen fractures.

  • Calculations:

    • Tensile Strength: Calculate the maximum stress the sample can withstand before fracturing.

    • Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: Calculate the percentage increase in the length of the sample at the point of fracture.

Protocol 3: Thermal Characterization using Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the cured D10DDMA polymer.[19]

  • Instrumentation: A calibrated Differential Scanning Calorimeter is required.[19]

  • Sample Preparation: Accurately weigh 5-10 mg of the cured D10DDMA sample into an aluminum DSC pan and seal it.

  • DSC Protocol:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[4]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is identified as a step-change in the heat flow curve. A higher Tg generally correlates with a higher degree of crosslinking and improved mechanical properties at elevated temperatures.[1]

Visualizations

G Troubleshooting Workflow for Inconsistent Mechanical Properties cluster_monomer Monomer Checks cluster_formulation Formulation Checks cluster_process Curing Process Checks cluster_environment Environmental Checks start Inconsistent Mechanical Properties Observed check_monomer Step 1: Verify Monomer Quality start->check_monomer check_formulation Step 2: Review Formulation check_monomer->check_formulation Purity & Inhibitor OK? monomer_purity Check for discoloration/ impurities check_monomer->monomer_purity monomer_inhibitor Verify inhibitor type/ concentration check_monomer->monomer_inhibitor check_process Step 3: Analyze Curing Process check_formulation->check_process Initiator & Mixing OK? initiator_conc Precise initiator measurement? check_formulation->initiator_conc mixing_protocol Homogeneous mixing? check_formulation->mixing_protocol check_environment Step 4: Assess Curing Environment check_process->check_environment Temp & Time OK? curing_temp Accurate & stable temperature? check_process->curing_temp curing_time Sufficient & consistent duration? check_process->curing_time solution Consistent Mechanical Properties Achieved check_environment->solution Oxygen & Moisture OK? oxygen_control Inert atmosphere used? check_environment->oxygen_control moisture_control Monomer stored properly? check_environment->moisture_control

Caption: Troubleshooting workflow for inconsistent mechanical properties.

G Key Factors Influencing D10DDMA Mechanical Properties cluster_material Material Properties cluster_process Process Parameters cluster_structure Polymer Structure mp Mechanical Properties (Hardness, Modulus, Strength) monomer_purity Monomer Purity dc Degree of Conversion monomer_purity->dc inhibitor Inhibitor Concentration inhibitor->dc initiator Initiator Concentration initiator->dc temp Curing Temperature temp->dc time Curing Time time->dc oxygen Oxygen Presence oxygen->dc moisture Moisture Content moisture->dc network Network Homogeneity dc->network network->mp

Caption: Factors influencing D10DDMA mechanical properties.

References

purification methods for crude 1,10-Decanediol dimethacrylate synthesis product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,10-decanediol (B1670011) dimethacrylate synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 1,10-decanediol dimethacrylate?

A1: Common impurities in crude this compound depend on the synthetic route but typically include:

  • Unreacted starting materials: 1,10-decanediol and methacrylic acid (or its derivatives).

  • Acid catalyst: If used in the esterification reaction (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Byproducts: Water from the esterification reaction, and potentially small amounts of mono-methacrylate ester.

  • Polymerized material: Low molecular weight polymers of this compound can form, especially if the reaction is heated for extended periods or in the absence of an inhibitor.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary laboratory-scale purification techniques for this compound are solvent extraction (washing), column chromatography, and fractional distillation under reduced pressure.[1] Recrystallization may also be employed, though finding a suitable solvent system can be challenging for this long-chain, non-polar molecule.

Q3: How can I remove the acidic catalyst from my crude product?

A3: The acidic catalyst can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium carbonate solution.[1] This is a type of solvent extraction where the acidic catalyst is neutralized and partitions into the aqueous phase, which can then be separated from the organic product layer.

Q4: Is it necessary to use a polymerization inhibitor during purification?

A4: Yes, it is highly recommended to have a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), present during purification steps that involve heating, such as distillation.[2] This will prevent the premature polymerization of the monomer.

Troubleshooting Guides

Solvent Extraction (Washing)
Problem Possible Cause Solution
Emulsion formation during washing Vigorous shaking of the separatory funnel. High concentration of impurities acting as surfactants.Gently invert the separatory funnel multiple times instead of vigorous shaking. Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product is lost into the aqueous layer The product may have some solubility in the aqueous wash solution, especially if a co-solvent like ethanol (B145695) is present.Minimize the volume of the aqueous wash. Perform multiple extractions with smaller volumes of the organic solvent after the initial wash.
Acidic impurities remain after washing Insufficient amount of basic solution used. Incomplete mixing of the two phases.Use a larger volume of the basic wash solution or perform multiple washes. Ensure thorough but gentle mixing of the layers.
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate (B1210297). Use a higher ratio of silica (B1680970) gel to crude product (e.g., 50:1 by weight).
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
Product elutes too quickly with the solvent front The mobile phase is too polar.Start with a less polar mobile phase (e.g., a higher percentage of hexanes).
Streaking of spots on TLC analysis of fractions The compound may be interacting too strongly with the silica gel. The sample may be too concentrated on the TLC plate.Add a small amount of a slightly more polar solvent to the mobile phase. Dilute the fractions before spotting on the TLC plate.
Recrystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the product. The solution is cooling too quickly. High concentration of impurities.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a preliminary purification step like a silica gel plug filtration.
No crystal formation upon cooling The solution is not saturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product.
Low recovery of purified product The product has significant solubility in the cold solvent. Too much solvent was used initially.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. Concentrate the filtrate and cool again to recover more product.

Experimental Protocols

Protocol 1: Purification by Solvent Extraction (Aqueous Wash)

This protocol is designed to remove acidic catalysts and water-soluble impurities.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. The volume of the solvent should be 5-10 times the volume of the crude product.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate. The upper layer will be the organic phase containing the product, and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the washing process (steps 2-5) with deionized water and then with brine.

  • Collect the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the product from non-polar and moderately polar impurities.

Methodology:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for a non-polar compound like this compound is a mixture of hexanes and ethyl acetate. A solvent system that gives the product an Rf value of 0.2-0.4 is ideal.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data Summary
Purification Method Typical Purity Achieved Typical Recovery Yield Notes
Solvent Extraction (Aqueous Wash) >90% (removes acidic impurities)>95%Purity is highly dependent on the nature of the initial impurities.
Column Chromatography >98%[3]60-85%Yield can vary depending on the separation efficiency and the amount of material.
Fractional Distillation (Reduced Pressure) >99%70-90%Best for removing non-volatile impurities and impurities with significantly different boiling points. Requires high vacuum and careful temperature control to prevent polymerization.

Visualizations

PurificationWorkflow synthesis Crude 1,10-Decanediol Dimethacrylate Product wash Solvent Extraction (Aqueous Wash) synthesis->wash Remove acidic catalyst & water-soluble impurities column Column Chromatography wash->column Further purification from non-polar/moderately polar impurities distillation Fractional Distillation (Reduced Pressure) wash->distillation For high boiling point impurities pure_product Pure 1,10-Decanediol Dimethacrylate column->pure_product distillation->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization start Attempting Recrystallization oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution1 Use lower boiling solvent Allow slow cooling Pre-purify oiling_out->solution1 Yes solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 Yes success Successful Crystallization no_crystals->success No solution1->start solution2->start

Caption: Troubleshooting guide for common issues in recrystallization.

References

Validation & Comparative

A Comparative Analysis of 1,10-Decanediol Dimethacrylate and BisGMA for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer chemistry and material science, particularly within the biomedical and dental fields, the selection of appropriate monomers is a critical determinant of the final product's performance. This guide provides an objective comparison of two prominent dimethacrylate monomers: 1,10-Decanediol dimethacrylate (D3MA) and Bisphenol A-glycidyl methacrylate (B99206) (BisGMA). This analysis is tailored for researchers, scientists, and drug development professionals, offering a succinct overview of their key properties supported by experimental data.

Executive Summary

BisGMA has long been a cornerstone monomer in dental composites and other biomedical applications due to its high reactivity and the robust mechanical properties it imparts to the resulting polymer network. However, concerns regarding its viscosity, polymerization shrinkage, and the potential for bisphenol A (BPA) leaching have prompted investigation into alternative monomers. This compound, a long-chain aliphatic dimethacrylate, has emerged as a viable alternative, offering enhanced flexibility, lower water sorption, and potentially improved biocompatibility. This guide will delve into a side-by-side comparison of their physicochemical, mechanical, and biological properties.

Physicochemical and Mechanical Properties: A Tabulated Comparison

The selection of a monomer is often a trade-off between various desirable properties. The following table summarizes the key quantitative data for D3MA and BisGMA, drawing from experimental studies to facilitate a direct comparison.

PropertyThis compound (D3MA)Bisphenol A-glycidyl methacrylate (BisGMA)
Molecular Weight ( g/mol ) 310.43512.59
Viscosity LowVery High
Water Sorption (wt%) LowerHigher
Solubility (µg/mm³) LowerHigher
Modulus of Elasticity (GPa) Lower1.43[1]
Flexural Strength Potentially lower as a homopolymerHigh
Biocompatibility Generally considered to have low toxicityConcerns over BPA leaching and cytotoxicity[2]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments cited in the comparison.

Water Sorption and Solubility

The water sorption and solubility of the polymerized monomers are determined according to the ISO 4049 standard.

Experimental Workflow:

prep Prepare disc-shaped specimens (15x1 mm) dry1 Dry specimens in a desiccator until constant mass (m1) is achieved prep->dry1 immerse Immerse specimens in distilled water at 37°C for 7 days dry1->immerse weigh_wet Remove, blot dry, and weigh the wet specimens (m2) immerse->weigh_wet dry2 Re-dry specimens to a constant mass (m3) weigh_wet->dry2 calc Calculate Water Sorption and Solubility dry2->calc

Fig. 1: ISO 4049 Water Sorption/Solubility Workflow
  • Water Sorption (Wsp) is calculated using the formula: Wsp = (m2 - m3) / V

  • Solubility (Wsl) is calculated using the formula: Wsl = (m1 - m3) / V where V is the volume of the specimen.

Mechanical Properties Testing: Flexural Strength

The flexural strength is typically evaluated using a three-point bending test.

Experimental Workflow:

prep Prepare bar-shaped specimens (e.g., 25x2x2 mm) cure Cure specimens according to the manufacturer's instructions prep->cure store Store specimens in distilled water at 37°C for 24 hours cure->store test Perform three-point bending test on a universal testing machine store->test calc Calculate Flexural Strength (σ) test->calc

Fig. 2: Three-Point Bending Test Workflow
  • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh2 where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.

Biocompatibility Assessment: In Vitro Cytotoxicity

The in vitro cytotoxicity is commonly assessed using the MTT assay on fibroblast cell lines, following the ISO 10993-5 standard.

Experimental Workflow:

prep_extract Prepare extracts of the cured materials in cell culture medium expose Expose cells to different concentrations of the material extracts prep_extract->expose cell_culture Culture fibroblast cells in a 96-well plate cell_culture->expose incubate Incubate for 24 hours expose->incubate mtt Add MTT solution and incubate incubate->mtt measure Measure formazan (B1609692) absorbance to determine cell viability mtt->measure

Fig. 3: In Vitro Cytotoxicity (MTT Assay) Workflow

Comparative Performance Analysis

Water Sorption and Solubility

Experimental data indicates that Bis-GMA exhibits higher water sorption compared to more hydrophobic monomers.[1][3] One study found that a resin formulated with Bis-GMA absorbed more water than resins made with urethane (B1682113) dimethacrylate (UDMA) and ethoxylated bisphenol A dimethacrylate (Bis-EMA).[1] The hydroxyl groups in the Bis-GMA structure contribute to its hydrophilicity, leading to greater water uptake. In contrast, the long, aliphatic chain of D3MA imparts a more hydrophobic character, which is advantageous in minimizing water sorption in aqueous environments.[4] Lower water sorption is crucial for the long-term stability and durability of biomedical polymers, as it can prevent hydrolytic degradation and maintain mechanical integrity.

Mechanical Properties

Bis-GMA is known for forming rigid and strong polymer networks, resulting in high flexural strength and modulus of elasticity.[1][5] The aromatic rings in its backbone contribute to this rigidity. D3MA, with its flexible long aliphatic chain, generally forms a more flexible polymer with a lower modulus of elasticity. While this increased flexibility can be beneficial in reducing polymerization shrinkage stress, it may result in lower overall strength when used as a homopolymer. However, D3MA is often used as a co-monomer to enhance the toughness and durability of dental composites.[6][7]

Biocompatibility

A significant concern with Bis-GMA is its synthesis from bisphenol A (BPA), an endocrine disruptor. While the polymerization process aims to minimize residual monomers, the potential for BPA to leach from Bis-GMA-based materials is a subject of ongoing research and regulatory scrutiny.[8] Studies have also indicated that Bis-GMA itself can exhibit a certain level of cytotoxicity.[2] In contrast, 1,10-decanediol, the precursor to D3MA, is generally considered to have low toxicity.[9] While specific comparative cytotoxicity data for the dimethacrylate forms is not abundant in the readily available literature, the inherent difference in their precursor molecules suggests a potentially more favorable biocompatibility profile for D3MA.

Conclusion

The choice between this compound and BisGMA depends heavily on the specific requirements of the application.

  • BisGMA remains a suitable choice when high mechanical strength and rigidity are the primary considerations, provided that its higher water sorption and potential biocompatibility concerns are adequately addressed.

  • This compound presents a compelling alternative for applications where lower water sorption, increased flexibility, and a potentially better biocompatibility profile are paramount. Its use as a co-monomer can be particularly effective in tailoring the properties of the final polymer network to achieve a desired balance of strength, toughness, and durability.

For researchers and developers, a thorough evaluation of these properties in the context of their specific formulation and intended use is essential for the successful development of next-generation biomedical materials.

References

Biocompatibility of 1,10-Decanediol Dimethacrylate for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomaterials is a critical determinant of the safety and efficacy of medical devices and drug delivery systems. 1,10-Decanediol dimethacrylate (DEDMA) is a long-chain dimethacrylate monomer increasingly considered for use in various medical applications, including dental composites and biomedical materials, owing to its hydrophobic nature and potential for creating flexible and durable polymers.[1][2] This guide provides a comprehensive comparison of the biocompatibility of DEDMA with common alternative dimethacrylates, supported by available experimental data.

Executive Summary

Available evidence suggests that this compound exhibits a favorable biocompatibility profile, particularly in terms of cytotoxicity, when compared to shorter-chain dimethacrylates such as Triethylene glycol dimethacrylate (TEGDMA). While specific quantitative data for DEDMA remains limited, initial findings indicate lower toxicity. Genotoxicity data from related assays suggest a low potential for mutagenicity. This guide summarizes the current state of knowledge, presents comparative data in a structured format, and details the experimental protocols used for these evaluations.

Data Presentation

Table 1: Comparative Cytotoxicity of Dimethacrylates
MonomerCell LineAssayConcentrationCell Viability (%)IC50 (mM)Source
This compound (DEDMA) Human Gingival Fibroblasts, Cortical Neuron Cells, Dental Pulp Stem CellsMTTNot SpecifiedApprox. 94% (HGFs, 24h), Approx. 75% (HGFs, 72h)Not Reported
Triethylene glycol dimethacrylate (TEGDMA)Human Dental Pulp CellsMTT2.5 mMApprox. 50%Not Reported[3]
Triethylene glycol dimethacrylate (TEGDMA)THP-1 MonocytesMicroscopic Analysis4 mMSignificant Inhibition of ProliferationNot Reported[4]
Urethane (B1682113) dimethacrylate (UDMA)Chinese Hamster Ovary (CHO) CellsFlow Cytometry1 mMSignificant DecreaseNot Reported[5][6]
Bisphenol A-glycidyl methacrylate (B99206) (BisGMA)Balb/c 3T3 FibroblastsDNA Synthesis Inhibition13 µM50% Inhibition0.013[7]
Table 2: Genotoxicity Profile of Dimethacrylates
MonomerAssayCell LineResultSource
This compound (DEDMA) analog HPRT AssayNot SpecifiedNo mutagenic activity at ≤120 µ g/plate [8]
Triethylene glycol dimethacrylate (TEGDMA)Comet AssayChinese Hamster Ovary (CHO) CellsDNA Damage Detected[5][6]
Urethane dimethacrylate (UDMA)Comet AssayHuman LymphocytesDNA Damage Detected[7]
Bisphenol A-glycidyl methacrylate (BisGMA)Not SpecifiedNot SpecifiedGenotoxic effects reported

Experimental Protocols

A variety of standardized in vitro assays are employed to assess the biocompatibility of monomers like DEDMA. These tests are crucial for predicting the potential biological response to a material before its application in a clinical setting.

Cytotoxicity Assays

Cytotoxicity tests evaluate the potential of a substance to cause cell damage or death.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell viability. Mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage. An increase in LDH activity in the medium is indicative of cytotoxicity.

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The bacteria are exposed to the test substance, and the rate of reverse mutations to a state where they can synthesize histidine is measured. A significant increase in the number of revertant colonies indicates the mutagenic potential of the substance.

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates further from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.

  • Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural changes in chromosomes. Cultured mammalian cells are exposed to the test substance, and metaphase chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges.

Mandatory Visualization

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture Preparation cluster_exposure Exposure to Test Material cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed cells in multi-well plates incubation1 Incubate for 24h to allow attachment start->incubation1 prepare_extract Prepare extracts of DEDMA and alternatives expose_cells Expose cells to different concentrations of extracts prepare_extract->expose_cells incubation2 Incubate for a defined period (e.g., 24h, 48h, 72h) expose_cells->incubation2 mtt_assay MTT Assay incubation2->mtt_assay ldh_assay LDH Assay incubation2->ldh_assay read_absorbance Measure absorbance (MTT) or LDH activity calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing of DEDMA.

Signaling_Pathway_Genotoxicity cluster_exposure Cellular Exposure cluster_interaction Cellular Interaction cluster_damage DNA Damage cluster_response Cellular Response DEDMA This compound ROS Reactive Oxygen Species (ROS) Generation DEDMA->ROS DNA_Adducts Direct DNA Adduct Formation DEDMA->DNA_Adducts Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Strand_Breaks Single/Double Strand Breaks DNA_Adducts->Strand_Breaks Repair DNA Repair Mechanisms Oxidative_Damage->Repair Strand_Breaks->Repair Apoptosis Apoptosis (Programmed Cell Death) Repair->Apoptosis If damage is irreparable Mutation Mutation Repair->Mutation If repair is faulty

Caption: Potential signaling pathways of dimethacrylate-induced genotoxicity.

Discussion and Conclusion

The biocompatibility of this compound is a critical consideration for its use in medical applications. The available data, although not exhaustive, suggests that DEDMA may offer a safer alternative to more commonly used short-chain dimethacrylates like TEGDMA, which have been shown to exhibit significant cytotoxicity and genotoxicity.[3][4][5][6] The longer, more flexible alkyl chain of DEDMA may contribute to a lower cytotoxic potential.

However, it is imperative to acknowledge the existing data gaps. Comprehensive studies providing quantitative cytotoxicity data (such as IC50 values) across a range of relevant cell lines and a full battery of genotoxicity tests (including Ames, chromosomal aberration, and in vivo micronucleus assays) are needed for a complete biocompatibility assessment of DEDMA.

For researchers and developers, this guide serves as a summary of the current understanding of DEDMA's biocompatibility. While the initial outlook is promising, further rigorous testing is essential to fully validate its safety for medical applications and to establish definitive comparisons with its alternatives.

References

comparative study of crosslinking efficiency: 1,10-Decanediol dimethacrylate vs other dimethacrylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the crosslinking efficiency of 1,10-Decanediol dimethacrylate (DDDMA) reveals its unique advantages over other commonly used dimethacrylates, particularly in providing flexibility and hydrophobicity to polymer networks. This comparison guide, tailored for researchers, scientists, and drug development professionals, delves into the performance of DDDMA against alternatives like ethylene (B1197577) glycol dimethacrylate (EGDMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), supported by experimental data and detailed methodologies.

This compound, a long-chain hydrophobic dimethacrylate monomer, is increasingly utilized as a crosslinking agent in the formulation of a variety of polymeric materials, including dental composites and adhesives.[1][2] Its distinctive molecular structure, featuring a ten-carbon aliphatic chain, imparts significant flexibility to the resulting polymer network, a characteristic that can lead to a higher degree of conversion compared to more rigid monomers.[1] This extended and flexible spacer between the methacrylate (B99206) groups allows for greater mobility during polymerization, potentially reducing polymerization shrinkage and stress.[1]

Quantitative Comparison of Crosslinking Efficiency and Mechanical Properties

The efficiency of a crosslinking agent is paramount as it directly influences the final properties of the polymer, including its mechanical strength, stability, and biocompatibility. The degree of conversion (DC), a key indicator of crosslinking efficiency, measures the percentage of monomer double bonds converted into single bonds to form the polymer network. A higher DC generally correlates with improved mechanical properties and reduced elution of unreacted monomers.[3][4]

While direct, comprehensive comparative studies focusing solely on the crosslinking efficiency of DDDMA versus a wide range of other dimethacrylates are not extensively documented in single publications, we can synthesize data from various sources to draw meaningful comparisons. The following table summarizes typical performance metrics for DDDMA and other common dimethacrylates.

MonomerDegree of Conversion (%)Flexural Strength (MPa)Flexural Modulus (GPa)Water Sorption (µg/mm³)
This compound (DDDMA) Generally high due to flexibility[1]Variable, often blended to tune properties[1]Lower than rigid monomersLow due to hydrophobicity[1]
Ethylene glycol dimethacrylate (EGDMA) 46.5 (after 40s polymerization)[3]---
Triethylene glycol dimethacrylate (TEGDMA) 46.8 - 56.3 (depending on conditions)[3]Lower than UDMA[5]Lower than UDMA[5]High[5]
Bisphenol A glycidyl dimethacrylate (Bis-GMA) Lower than TEGDMA and UDMA[5]Lower than UDMA and TEGDMA[5]Lower than UDMA and TEGDMA[5]Highest among common dental monomers[5]
Urethane dimethacrylate (UDMA) Higher than Bis-GMA[5]Highest among common dental monomers[5]Highest among common dental monomers[5]Lower than Bis-GMA[5]

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions, co-monomer system, initiator type, and curing protocol.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for key experiments used to evaluate the crosslinking efficiency and properties of dimethacrylate-based polymers.

Degree of Conversion (DC) Measurement via Fourier Transform Infrared (FTIR) Spectroscopy

This method is widely used to determine the extent of polymerization by monitoring the decrease in the concentration of methacrylate C=C double bonds.

Methodology:

  • Sample Preparation: Mix the dimethacrylate monomer with a photoinitiator system (e.g., 0.5 mol% camphorquinone (B77051) and 1 mol% ethyl 4-dimethylaminobenzoate). Place a small amount of the uncured resin between two polyethylene (B3416737) films pressed between glass slides to create a thin film of uniform thickness.

  • Initial Spectrum Acquisition: Record the FTIR spectrum of the uncured sample. The absorbance peak for the aliphatic C=C bond at approximately 1638 cm⁻¹ is used for quantification. An internal standard peak, such as the aromatic C=C peak at 1608 cm⁻¹ for Bis-GMA containing resins or the carbonyl C=O peak around 1720 cm⁻¹, is used for normalization.

  • Photopolymerization: Irradiate the sample with a dental curing light for a specified time (e.g., 40 seconds).

  • Final Spectrum Acquisition: Record the FTIR spectrum of the cured polymer.

  • Calculation: The degree of conversion is calculated using the following formula: DC (%) = [1 - (Abs C=C / Abs Internal Standard)cured / (Abs C=C / Abs Internal Standard)uncured] x 100

Flexural Strength and Modulus Testing (Three-Point Bending Test)

This test determines the material's ability to resist bending forces and its stiffness.

Methodology:

  • Specimen Preparation: Fabricate rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by pouring the monomer mixture into a mold and photopolymerizing it according to a standardized curing protocol.

  • Post-Curing: Store the specimens in distilled water at 37°C for 24 hours to ensure complete polymerization and hydration.

  • Testing: Perform a three-point bending test using a universal testing machine. The specimen is supported at two points, and a load is applied to the center.

  • Calculation:

    • Flexural Strength (σ): σ = 3FL / 2bd²

    • Flexural Modulus (E): E = L³m / 4bd³ where F is the maximum load at fracture, L is the span length, b is the specimen width, d is the specimen thickness, and m is the slope of the initial linear portion of the load-deflection curve.

Water Sorption and Solubility Measurement

This protocol assesses the material's interaction with an aqueous environment, which is critical for applications in biological settings.

Methodology:

  • Specimen Preparation: Prepare disc-shaped specimens (e.g., 15 mm diameter and 1 mm thickness).

  • Initial Conditioning: Place the specimens in a desiccator until a constant mass (m₁) is achieved.

  • Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Wet Mass Measurement: After 7 days, remove the specimens, blot dry any surface water, and weigh them to obtain the wet mass (m₂).

  • Re-conditioning: Place the specimens back into the desiccator until a constant mass (m₃) is reached.

  • Calculation:

    • Water Sorption (Wsp): Wsp = (m₂ - m₃) / V

    • Solubility (Wsl): Wsl = (m₁ - m₃) / V where V is the volume of the specimen.

Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_DC cluster_prep Sample Preparation cluster_analysis FTIR Analysis Monomer Dimethacrylate Monomer Mix Mixing Monomer->Mix Initiator Photoinitiator System Initiator->Mix Film Thin Film Creation Mix->Film FTIR_uncured Record Uncured Spectrum Film->FTIR_uncured Curing Photopolymerization FTIR_uncured->Curing Calculation Calculate Degree of Conversion FTIR_uncured->Calculation FTIR_cured Record Cured Spectrum Curing->FTIR_cured FTIR_cured->Calculation Signaling_Pathway_Properties Monomer Monomer Structure (e.g., DDDMA, TEGDMA) CrosslinkDensity Crosslink Density Monomer->CrosslinkDensity Flexibility Chain Flexibility Monomer->Flexibility Stability Hydrolytic Stability (Water Sorption) Monomer->Stability DC Degree of Conversion CrosslinkDensity->DC MechProp Mechanical Properties (Strength, Modulus) CrosslinkDensity->MechProp Flexibility->DC Flexibility->MechProp DC->MechProp DC->Stability

References

Assessing Water Sorption in 1,10-Decanediol Dimethacrylate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The water sorption characteristics of dental restorative materials are a critical determinant of their clinical longevity and performance. Excessive water uptake can lead to volumetric changes, degradation of mechanical properties, and the leaching of unreacted monomers. This guide provides a comparative analysis of the water sorption properties of polymers based on 1,10-decanediol (B1670011) dimethacrylate (DDDMA) and other commonly used dimethacrylate monomers in dental composites. The information presented is supported by experimental data from the literature to aid in the selection of optimal materials for research and development.

Monomer Characteristics and Impact on Water Sorption

The chemical structure of the monomer is a primary factor influencing the water sorption of the resulting polymer network. Hydrophilic functional groups, such as hydroxyl (-OH) groups in Bis-GMA, and the presence of ether linkages in TEGDMA, contribute to higher water uptake.[1][2] Conversely, monomers with long, hydrophobic aliphatic chains and fewer polar moieties are expected to exhibit lower water sorption.

1,10-Decanediol Dimethacrylate (DDDMA) is a long-chain, hydrophobic dimethacrylate monomer.[3] Its extended aliphatic backbone contributes to a less hydrophilic polymer network, which is anticipated to result in reduced water sorption and enhanced hydrolytic stability. While direct comparative studies measuring water sorption of DDDMA-based dental polymers in µg/mm³ are limited, related research on a decanediol dimethacrylate (D3MA) homopolymer indicates a lower affinity for polar solvents compared to more hydrophilic monomers.[3]

Alternative Dimethacrylate Monomers:

  • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA): A high molecular weight monomer known for providing good mechanical properties. However, the presence of two hydroxyl groups in its structure leads to significant water sorption.[4][5]

  • Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity monomer often used as a diluent. Its flexible ether linkages contribute to a high degree of water sorption.[4][5]

  • Urethane (B1682113) dimethacrylate (UDMA): Characterized by the presence of urethane linkages, UDMA generally exhibits lower water sorption than Bis-GMA and TEGDMA.[4][5]

  • Ethoxylated bisphenol A dimethacrylate (Bis-EMA): This monomer is more hydrophobic than Bis-GMA due to the absence of hydroxyl groups, resulting in significantly lower water sorption.[4][5]

Comparative Data on Water Sorption and Solubility

The following table summarizes representative water sorption and solubility values for homopolymers of common dental resin monomers, as determined by studies following ISO 4049 or similar methodologies. It is important to note that absolute values can vary between studies due to differences in polymerization conditions and specific experimental protocols.

MonomerWater Sorption (µg/mm³)Water Solubility (µg/mm³)Reference
DDDMA (estimated) Low (expected)Low (expected)Based on hydrophobic nature[3]
Bis-GMA 51.2 - 60.11.1 - 2.9[5][6][7]
TEGDMA 28.8 - 95.82.1 - 8.9[5][6][7]
UDMA 42.3 - 48.91.2 - 3.1[5][6][7]
Bis-EMA 21.3 - 28.30.3 - 2.1[5][6][7]

Experimental Protocol: Water Sorption and Solubility Testing (ISO 4049)

The determination of water sorption and solubility of dental polymers is standardized by the ISO 4049 protocol. A detailed outline of the methodology is provided below.

I. Specimen Preparation
  • Molding: Prepare disc-shaped specimens with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm using a suitable mold.

  • Curing: Polymerize the specimens according to the manufacturer's instructions or the specific research protocol.

  • Finishing: Carefully remove any flash or excess material from the specimen edges.

II. Conditioning and Initial Weighing
  • Desiccation: Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37 ± 1 °C.

  • Constant Mass (m1): Weigh the specimens periodically using an analytical balance with an accuracy of 0.1 mg until a constant mass (m1) is achieved. This is typically when the mass change between consecutive weighings is less than 0.2 mg in a 24-hour period.

  • Volume Calculation: Measure the diameter and thickness of each specimen at three different locations and calculate the mean values. Use these mean values to calculate the volume (V) of each specimen in mm³.

III. Water Immersion
  • Immersion: Individually immerse the conditioned and weighed specimens in distilled water at 37 ± 1 °C for a specified period, typically 7 days. Ensure each specimen is surrounded by a sufficient volume of water (at least 10 ml per specimen).

IV. Wet Weighing
  • Removal and Drying: After the immersion period, remove the specimens from the water, blot them dry with a soft, absorbent paper until free from visible moisture.

  • Weighing (m2): Weigh the surface-dried specimens 1 minute after removal from the water to obtain the wet mass (m2).

V. Re-conditioning and Final Weighing
  • Re-desiccation: Place the specimens back into the desiccator at 37 ± 1 °C.

  • Constant Mass (m3): Weigh the specimens periodically until a constant mass (m3) is re-established, following the same criteria as for m1.

VI. Calculation
  • Water Sorption (Wsp): Wsp = (m2 - m3) / V

  • Water Solubility (Wsl): Wsl = (m1 - m3) / V

Where:

  • m1 = initial constant mass in µg

  • m2 = mass after water immersion in µg

  • m3 = final constant mass after re-desiccation in µg

  • V = volume of the specimen in mm³

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the water sorption and solubility testing protocol.

experimental_workflow cluster_prep Specimen Preparation cluster_initial Initial Conditioning & Weighing cluster_immersion Water Immersion cluster_wet Wet Weighing cluster_final Final Conditioning & Weighing cluster_calc Calculation Molding Mold Disc Specimens (15x1 mm) Curing Polymerize Specimens Molding->Curing Finishing Finish Specimen Edges Curing->Finishing Desiccate1 Desiccate at 37°C Finishing->Desiccate1 Weigh1 Weigh until Constant Mass (m1) Desiccate1->Weigh1 Measure Measure Dimensions & Calculate Volume (V) Weigh1->Measure Immerse Immerse in Water at 37°C (7 days) Measure->Immerse RemoveDry Remove and Blot Dry Immerse->RemoveDry Weigh2 Weigh Wet Mass (m2) RemoveDry->Weigh2 Desiccate2 Re-desiccate at 37°C Weigh2->Desiccate2 Weigh3 Weigh until Constant Mass (m3) Desiccate2->Weigh3 Calc_Sorption Calculate Water Sorption (m2 - m3) / V Weigh3->Calc_Sorption Calc_Solubility Calculate Water Solubility (m1 - m3) / V Weigh3->Calc_Solubility

Caption: Experimental workflow for water sorption and solubility testing.

Logical Relationship of Monomer Properties to Water Sorption

The inherent chemical properties of the monomers directly influence the water sorption of the final polymer. This relationship can be visualized as follows:

monomer_properties Hydrophilicity High Hydrophilicity (e.g., -OH, ether groups) Polarity Increased Polarity Hydrophilicity->Polarity leads to Hydrophobicity High Hydrophobicity (e.g., long alkyl chains) NonPolarity Decreased Polarity Hydrophobicity->NonPolarity leads to HighSorption High Water Sorption Polarity->HighSorption results in LowSorption Low Water Sorption NonPolarity->LowSorption results in

Caption: Influence of monomer hydrophilicity on polymer water sorption.

References

Performance of 1,10-Decanediol Dimethacrylate in Diverse Photoinitiator Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Decanediol dimethacrylate (DEDMA) is a long-chain dimethacrylate monomer prized for its ability to form flexible, hydrophobic, and durable cross-linked polymers upon photopolymerization. These characteristics make it a valuable component in various biomedical applications, including dental composites and drug delivery systems.[1][2] The performance of DEDMA-based photopolymers is critically dependent on the photoinitiator system employed to catalyze the polymerization reaction. This guide provides a comparative analysis of DEDMA's performance when paired with different types of photoinitiators, focusing on polymerization kinetics, mechanical properties, and biocompatibility, supported by experimental data from analogous dimethacrylate systems.

Executive Summary

The choice of photoinitiator significantly impacts the final properties of DEDMA-based materials. Type I photoinitiators, such as phosphine (B1218219) oxides, generally offer faster polymerization kinetics and improved mechanical strength compared to Type II systems, like camphorquinone (B77051) (CQ). However, the biocompatibility of the final cured polymer is influenced by both the chosen initiator and the degree of monomer conversion, with residual monomers being a primary source of cytotoxicity. Careful selection of a photoinitiator and optimization of curing parameters are therefore essential for tailoring the performance of DEDMA photopolymers for specific biomedical applications.

Data Presentation

The following tables summarize quantitative data on the performance of dimethacrylate resins with different photoinitiator systems. It is important to note that this data is derived from studies on analogous systems, such as those based on bisphenol A glycidyl (B131873) dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA), due to a lack of direct comparative studies on DEDMA.[3][4][5][6] These findings are, however, informative for predicting the relative performance of DEDMA with these initiator types.

Table 1: Polymerization Kinetics of Dimethacrylate Resins with Different Photoinitiator Systems

Photoinitiator SystemMonomer SystemLight Exposure Time (s)Final Degree of Conversion (%)Time to Reach Maximum Polymerization Rate (s)
Type I (e.g., MAPO)BisGMA/TEGDMA3~65-75~1
Type II (e.g., CQ/Amine)BisGMA/TEGDMA20~55-65~5-10

Data synthesized from studies on analogous dimethacrylate systems.[3][5]

Table 2: Mechanical Properties of Photopolymerized Dimethacrylate Resins

Photoinitiator SystemMonomer SystemFlexural Strength (MPa)Flexural Modulus (GPa)
Type I (e.g., MAPO)BisGMA/TEGDMAHigherHigher
Type II (e.g., CQ/Amine)BisGMA/TEGDMALowerLower

Qualitative comparison based on trends observed in analogous dimethacrylate systems.[5][6]

Table 3: Biocompatibility of Methacrylate (B99206) Monomers and Photoinitiators

CompoundAssayCell LineKey Findings
Methacrylate MonomersMTT AssayVariousDose-dependent cytotoxicity, often linked to residual monomer.[7][8]
Photoinitiators (e.g., BAPO, TPO, CQ)Cytotoxicity AssaysVariousVarying levels of cytotoxicity, with some Type I initiators showing higher toxicity in their unpolymerized state.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DEDMA-based photopolymers. Below are representative protocols for key experiments.

Polymerization Kinetics: Photo-Rheometry

Photo-rheometry is employed to simultaneously measure the evolution of viscoelastic properties and the degree of conversion during photopolymerization.

  • Sample Preparation: A DEDMA-based resin containing the photoinitiator system of interest is prepared.

  • Instrumentation: A rheometer equipped with a UV/Visible light source and a transparent plate is used.

  • Procedure: A small volume of the resin is placed between the parallel plates of the rheometer. The sample is then irradiated with light of a specific wavelength and intensity to initiate polymerization. The storage modulus (G'), loss modulus (G''), and complex viscosity are monitored over time. Simultaneously, the degree of conversion can be measured in real-time using an integrated FT-NIR spectrometer by monitoring the decrease in the methacrylate C=C double bond peak area.[10]

  • Data Analysis: The gel point is determined as the time at which G' and G'' crossover. The final degree of conversion and the polymerization rate can be calculated from the FT-NIR data.

Mechanical Properties: Tensile Strength Testing

Tensile strength is a measure of the material's ability to withstand pulling forces.

  • Specimen Preparation: Dog-bone shaped specimens of the photopolymerized DEDMA material are prepared according to ASTM D638 standards.

  • Instrumentation: A universal testing machine equipped with grips for holding the specimen.

  • Procedure: The specimen is mounted in the grips of the testing machine. A tensile load is applied at a constant rate of extension until the specimen fractures. The load and displacement are recorded throughout the test.

  • Data Analysis: The tensile strength is calculated as the maximum stress the specimen can withstand before fracturing. The Young's modulus (a measure of stiffness) and elongation at break are also determined from the stress-strain curve.

Biocompatibility: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Eluate Preparation: Cured DEDMA polymer discs are incubated in a cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of any unreacted components.

  • Cell Culture: A suitable cell line (e.g., human gingival fibroblasts or L929 mouse fibroblasts) is seeded in 96-well plates and incubated until a monolayer is formed.

  • Exposure: The culture medium is replaced with the prepared eluates from the DEDMA samples. Control groups include cells exposed to fresh culture medium (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: After the desired exposure time (e.g., 24, 48, or 72 hours), an MTT solution is added to each well, and the plates are incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Acquisition: The formazan crystals are solubilized, and the absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage relative to the negative control.[11][12][13]

Mandatory Visualizations

Signaling Pathway of Methacrylate-Induced Cytotoxicity

The cytotoxicity of residual methacrylate monomers is often attributed to the induction of oxidative stress and depletion of intracellular glutathione (B108866) (GSH).[7][8][14] This can trigger downstream signaling pathways leading to apoptosis.

Monomer Residual Methacrylate Monomer GSH Glutathione (GSH) Monomer->GSH Depletion ROS Reactive Oxygen Species (ROS) Monomer->ROS Generation OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria AKT AKT Pathway Inactivation OxidativeStress->AKT Apoptosis Apoptosis Mitochondria->Apoptosis AKT->Apoptosis

Caption: Signaling pathway of methacrylate-induced cytotoxicity.

Experimental Workflow for Photoinitiator System Comparison

A logical workflow is essential for the systematic evaluation and comparison of different photoinitiator systems for DEDMA.

Start Define Performance Requirements Formulation Formulate DEDMA Resins with Different Photoinitiator Systems Start->Formulation Kinetics Analyze Polymerization Kinetics (Photo-rheometry, FT-NIR) Formulation->Kinetics Mechanical Characterize Mechanical Properties (Tensile, Flexural, Hardness) Formulation->Mechanical Biocompatibility Assess Biocompatibility (Cytotoxicity Assays) Formulation->Biocompatibility Analysis Comparative Data Analysis Kinetics->Analysis Mechanical->Analysis Biocompatibility->Analysis Selection Select Optimal Photoinitiator System Analysis->Selection

Caption: Workflow for comparing photoinitiator systems for DEDMA.

Logical Relationship of Performance Parameters

The key performance parameters of a DEDMA-based photopolymer are interconnected.

Photoinitiator Photoinitiator System (Type, Concentration) Kinetics Polymerization Kinetics (Rate, Conversion) Photoinitiator->Kinetics Network Polymer Network Structure Kinetics->Network Biocompatibility Biocompatibility (Cytotoxicity) Kinetics->Biocompatibility Residual Monomer Mechanical Mechanical Properties (Strength, Modulus) Network->Mechanical

Caption: Interrelationship of performance parameters in DEDMA photopolymers.

References

Comparative Cytotoxicity Analysis of 1,10-Decanediol Dimethacrylate Polymers in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profile of 1,10-Decanediol (B1670011) Dimethacrylate (D3MA) polymers in comparison to common alternative methacrylate-based monomers. This document provides a synthesis of available data, detailed experimental protocols for cytotoxicity assessment, and visual representations of key cellular pathways.

Introduction

1,10-Decanediol dimethacrylate (D3MA) is a long-chain hydrophobic dimethacrylate monomer increasingly utilized as a crosslinking agent in the formulation of polymer networks for biomedical applications, including dental composites and drug delivery systems.[1][2] Its long aliphatic chain is expected to impart flexibility and hydrophobicity to the resulting polymer, potentially influencing its mechanical properties and biocompatibility. However, a thorough evaluation of the cytotoxicity of D3MA-based polymers is crucial for ensuring their safety and efficacy in clinical applications.

This guide provides a comparative analysis of the cytotoxic profile of D3MA polymers against commonly used alternative methacrylate (B99206) monomers in the biomedical field, such as Bisphenol A-glycidyl methacrylate (BisGMA), urethane (B1682113) dimethacrylate (UDMA), triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (HEMA). While direct quantitative cytotoxicity data for D3MA is not extensively available in peer-reviewed literature, this guide synthesizes the existing information on its low toxicity profile and contrasts it with the well-documented cytotoxic effects of its alternatives.

Comparative Cytotoxicity Data

A significant body of research has been dedicated to quantifying the cytotoxic effects of common methacrylate monomers used in dental and biomedical materials. The general order of cytotoxicity for these monomers is typically reported as BisGMA > UDMA > TEGDMA > HEMA.[3][4][5] In contrast, D3MA is generally considered to have a low toxicity profile, though specific quantitative data from standardized cytotoxicity assays are not widely published.

The following tables summarize the available quantitative data for the alternative monomers.

Table 1: Cytotoxicity of Methacrylate Monomers on Human Gingival Fibroblasts (MTT Assay)

MonomerConcentrationCell Viability (%)Reference
BisGMA0.01 mMInhibition of proliferation[4]
UDMANot SpecifiedLess toxic than BisGMA[4]
TEGDMA0.25 mMInhibition of proliferation[4]
HEMANot SpecifiedLeast toxic of the group[4]
Composite C (contains BisGMA, TEGDMA)Freshly Cured42%[6]
Composite E (contains BisGMA, TEGDMA)Freshly Cured78%[6]
Composite F (contains UDMA, BisEMA)Freshly Cured69%[6]

Table 2: Cytotoxicity of Methacrylate Monomers on Various Cell Lines (LDH Assay)

MonomerCell LineConcentrationCytotoxicity/EffectReference
BisGMAHuman Dental Pulp Cells30 µMStart of toxic effect
UDMAHuman Dental Pulp Cells100 µMStart of toxic effect
Composite C (contains BisGMA, TEGDMA)Human Gingival Fibroblasts24 hours>40% of total LDH release[6]
Composite E (contains BisGMA, TEGDMA)Human Gingival Fibroblasts24 hours~28% of total LDH release[6]

Experimental Protocols for Cytotoxicity Evaluation

Standardized in vitro assays are essential for determining the cytotoxic potential of biomaterials. Below are detailed protocols for three commonly employed methods.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells (e.g., human gingival fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Material Exposure: Prepare eluates of the test polymers by incubating them in a cell culture medium for a specified period (e.g., 24, 48, or 72 hours). Remove the old medium from the cells and add the polymer eluates. Include an untreated cell group as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

  • Materials:

    • LDH assay kit (containing substrate, cofactor, and dye solutions)

    • Lysis buffer (for positive control)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

    • Incubation: Incubate the plate for the desired exposure time.

    • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture to each well of the new plate according to the kit manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Material Exposure: Seed cells in culture dishes and expose them to the polymer eluates as described in the MTT protocol.

    • Cell Harvesting: After incubation, collect both floating and adherent cells.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in the binding buffer provided in the kit.

    • Staining: Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Experimental Workflows

The cytotoxicity of methacrylate monomers is often linked to the induction of oxidative stress and subsequent apoptosis.

Signaling Pathway of Methacrylate-Induced Cytotoxicity

Methacrylate monomers can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including mitochondria, leading to the activation of the intrinsic apoptotic pathway.

G Methacrylate Methacrylate Monomer GSH_Depletion Glutathione (GSH) Depletion Methacrylate->GSH_Depletion ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Mitochondrial_Damage Mitochondrial Damage ROS_Increase->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Methacrylate-induced apoptosis pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

A typical workflow for assessing the cytotoxicity of polymer-based materials involves material preparation, cell culture, exposure, and subsequent analysis using various assays.

G cluster_prep Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_assays Cytotoxicity Assessment Polymer_Prep Polymer Sample Preparation & Sterilization Eluate_Prep Eluate Preparation (Incubation in Media) Polymer_Prep->Eluate_Prep Exposure Exposure to Polymer Eluates Eluate_Prep->Exposure Cell_Seeding Cell Seeding in Multi-well Plates Cell_Seeding->Exposure MTT_Assay MTT Assay (Viability) Exposure->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Exposure->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Exposure->Apoptosis_Assay

Caption: General workflow for cytotoxicity testing.

Conclusion

The selection of appropriate monomers is a critical determinant of the biocompatibility of polymer-based biomedical materials. While this compound is emerging as a potentially less toxic alternative, the lack of extensive, publicly available quantitative cytotoxicity data necessitates further research for a direct and robust comparison with established methacrylate monomers like BisGMA, UDMA, TEGDMA, and HEMA. The well-documented dose-dependent cytotoxicity of these alternatives underscores the importance of careful material selection and formulation to minimize adverse biological responses. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct and interpret cytotoxicity evaluations, contributing to the development of safer and more effective biomedical devices and drug delivery systems.

References

A Comparative Guide to the Long-Term Stability and Degradation of 1,10-Decanediol Dimethacrylate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric biomaterials is a critical determinant of the long-term performance and safety of medical devices and drug delivery systems. 1,10-Decanediol (B1670011) dimethacrylate (DDDMA) is a bifunctional monomer utilized in the fabrication of cross-linked polymers, particularly in dental and biomedical applications.[1][2] Its long aliphatic chain offers flexibility and hydrophobicity, which can be advantageous for creating materials with reduced polymerization shrinkage stress and lower water sorption.[3] However, a thorough understanding of its long-term stability and degradation behavior is essential for predicting its performance in vivo.

This guide provides an objective comparison of the performance of DDDMA-based materials with common alternatives, including other dimethacrylate-based resins like bisphenol A-glycidyl dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA), as well as biodegradable polyesters such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and poly(lactic-co-glycolic acid) (PLGA). The comparison is supported by available experimental data on key performance indicators of long-term stability.

Comparative Performance Data

The long-term stability of polymeric materials is influenced by factors such as water sorption, solubility, and the retention of mechanical properties over time. The following tables summarize available data for DDDMA and its alternatives.

Table 1: Water Sorption and Solubility of Various Monomers and Resins

MaterialWater Sorption (µg/mm³)Water Solubility (µg/mm³)Reference
DDDMA-containing Resin Data not availableData not available
Bis-GMA based resin 31.17Varies[4]
UDMA based resin ~30-2.1 to 0.8[5][6]
TEGDMA based resin 6.33 (wt%)2.41[5]
Bis-EMA based resin 1.79 (wt%)14.21[5]
PLA Varies with crystallinityDependent on degradation[7]
PCL LowVery low[8]
PLGA (50:50) HighHigh (degrades rapidly)[9]

Note: Direct comparative data for DDDMA under the same conditions as the other materials is limited in the reviewed literature. Water sorption and solubility are highly dependent on the complete formulation of the resin, including filler content and type.

Table 2: Mechanical Properties of Dimethacrylate-Based Composites Before and After Aging

Material CompositionAging ProtocolFlexural Strength (MPa) - BeforeFlexural Strength (MPa) - AfterHardness (HV) - BeforeHardness (HV) - AfterReference
UDMA/Bis-EMA/TEGDMA 7500 thermocycles + 7 days in 0.1M NaOH at 60°C~100-110Decrease of 2-14%~50-60>60% decrease[10]
UDMA/Bis-GMA/TEGDMA 7500 thermocycles + 7 days in 0.1M NaOH at 60°CVariesSignificant decreaseVariesSignificant decrease[11]
Various commercial composites 7 days in 0.1M NaOH at 60°CVaries~30% average reductionVariesSignificant decrease[12]

Note: Specific data for DDDMA-based formulations under these aging protocols was not available in the reviewed literature.

Degradation Mechanisms

The degradation of these polymers occurs through different mechanisms, which dictates their long-term stability and suitability for various applications.

  • Dimethacrylate-Based Resins (including DDDMA, Bis-GMA, UDMA, TEGDMA): The primary degradation mechanism is hydrolysis of the ester linkages within the polymer network.[2] This process can be accelerated by enzymes present in biological environments, such as saliva.[2] The rate of degradation is influenced by the hydrophilicity of the monomers, with more hydrophilic monomers like TEGDMA generally leading to higher water sorption and potentially faster degradation.[5] The hydrophobic nature of the long aliphatic chain in DDDMA is expected to reduce water uptake, thereby enhancing long-term hydrolytic stability.[3] Degradation can lead to the leaching of unreacted monomers and degradation byproducts.[2]

  • Biodegradable Polyesters (PLA, PCL, PLGA): These polymers are designed to degrade in vivo, primarily through the hydrolysis of their ester bonds.[8] The degradation rate is a key design parameter and can be tailored. PLGA, a copolymer of PLA and PGA, has a degradation rate that can be controlled by altering the ratio of lactic acid to glycolic acid; a 50:50 ratio typically results in the fastest degradation.[9] PCL is a semi-crystalline and more hydrophobic polyester, leading to a much slower degradation rate, often taking several years for complete resorption.[8][9] PLA's degradation rate is intermediate and is influenced by its crystallinity.[7]

cluster_dimethacrylate Dimethacrylate Resins (DDDMA, Bis-GMA, etc.) cluster_polyester Biodegradable Polyesters (PLA, PCL, PLGA) Water_Penetration Water Penetration Ester_Hydrolysis Hydrolysis of Ester Bonds Water_Penetration->Ester_Hydrolysis initiates Monomer_Leaching Leaching of Monomers & Byproducts Ester_Hydrolysis->Monomer_Leaching Mechanical_Property_Loss Loss of Mechanical Properties Ester_Hydrolysis->Mechanical_Property_Loss Bulk_Erosion Bulk Erosion (Hydrolysis) Mass_Loss Progressive Mass Loss Bulk_Erosion->Mass_Loss Resorption Complete Resorption Mass_Loss->Resorption

General degradation pathways for dimethacrylate resins and biodegradable polyesters.

Experimental Protocols

To assess the long-term stability and degradation of these materials, standardized experimental protocols are crucial.

1. Water Sorption and Solubility (ISO 4049)

This protocol is used to determine the amount of water absorbed by a polymer and the amount of soluble material that leaches out.

  • Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and cured according to the manufacturer's instructions.[13][14]

  • Initial Conditioning: The specimens are placed in a desiccator at 37°C until a constant mass (m1) is achieved.[14]

  • Water Immersion: The conditioned discs are immersed in distilled water at 37°C for a specified period (e.g., 7 days).[13]

  • Mass Measurement after Immersion: After immersion, the specimens are removed, blotted dry, and weighed to obtain the mass (m2).[14]

  • Re-conditioning: The specimens are then re-conditioned in the desiccator until a constant mass (m3) is achieved.[14]

  • Calculations:

    • Water Sorption (Wsp) = (m2 - m3) / V

    • Water Solubility (Wsl) = (m1 - m3) / V

    • Where V is the volume of the specimen.[14]

Start Prepare Disc Specimens Dry_to_Constant_Mass_m1 Dry to Constant Mass (m1) Start->Dry_to_Constant_Mass_m1 Immerse_in_Water Immerse in Water (37°C) Dry_to_Constant_Mass_m1->Immerse_in_Water Weigh_Wet_Mass_m2 Weigh Wet Mass (m2) Immerse_in_Water->Weigh_Wet_Mass_m2 Re-dry_to_Constant_Mass_m3 Re-dry to Constant Mass (m3) Weigh_Wet_Mass_m2->Re-dry_to_Constant_Mass_m3 Calculate Calculate Sorption & Solubility Re-dry_to_Constant_Mass_m3->Calculate End End Calculate->End

Workflow for water sorption and solubility testing according to ISO 4049.

2. Accelerated Aging Protocols

Accelerated aging protocols are employed to simulate long-term degradation in a shorter timeframe.

  • Media: Various immersion media can be used, including distilled water, artificial saliva, ethanol (B145695) solutions, and 0.1 M NaOH to accelerate hydrolytic degradation.[2][15]

  • Conditions:

    • Static Immersion: Specimens are stored in the aging medium at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).[15]

    • Thermocycling: Specimens are subjected to a large number of cycles between two temperatures (e.g., 5°C and 55°C) to simulate thermal fluctuations in the oral cavity.[2][16]

    • Combined Protocols: A combination of thermocycling and chemical immersion can be used for more aggressive aging.[17]

  • Post-Aging Analysis: After aging, the mechanical properties (e.g., flexural strength, hardness) and physical properties (e.g., color stability, surface roughness) of the specimens are measured and compared to non-aged controls.[15]

3. Analysis of Leached Components

High-Performance Liquid Chromatography (HPLC) is commonly used to identify and quantify the monomers and degradation byproducts that leach from the polymer matrix over time.

  • Sample Collection: The aging medium in which the specimens were immersed is collected at various time points.

  • Sample Preparation: The collected liquid is appropriately diluted and filtered.

  • HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or Mass Spectrometer) to separate and quantify the leached components.

Conclusion

The long-term stability and degradation of 1,10-decanediol dimethacrylate-based materials are critical for their successful application in biomedical and dental fields. While the inherent hydrophobicity and flexibility of DDDMA suggest potential for enhanced durability compared to more hydrophilic dimethacrylates, there is a notable lack of direct comparative studies with quantitative data on its long-term performance against common alternatives like Bis-GMA, UDMA, TEGDMA, PLA, PCL, and PLGA.

The provided data for alternative materials indicate that degradation is a significant factor affecting their long-term performance, leading to changes in water sorption, solubility, and mechanical properties. The experimental protocols outlined here provide a framework for the systematic evaluation of DDDMA-based materials. Further research is warranted to generate comprehensive, comparative data on the long-term stability and degradation of DDDMA-based materials to fully elucidate their advantages and limitations for specific clinical applications.

References

The Impact of Chain Length on Polymer Flexibility: A Comparative Analysis of 1,10-Decanediol Dimethacrylate and Shorter Chain Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with specific mechanical properties. This guide provides an objective comparison of the flexibility of polymers synthesized from 1,10-decanediol (B1670011) dimethacrylate (DDDMA) versus those made with shorter chain dimethacrylates. This analysis is supported by experimental data on key mechanical properties and detailed experimental protocols.

The flexibility of a polymer network is intrinsically linked to the chemical structure of its constituent monomers. In the case of dimethacrylate polymers, the length of the diol chain separating the two methacrylate (B99206) groups plays a pivotal role in determining the final material's mechanical characteristics. As a general principle, increasing the length of the aliphatic chain in a linear diol enhances the flexibility of the resulting polymer. This is attributed to a lower crosslink density and increased rotational freedom of the polymer chains, leading to a decrease in stiffness and an increase in elongation at break.

Quantitative Comparison of Mechanical Properties

The following table summarizes the mechanical and thermal properties of polymers synthesized from a homologous series of α,ω-alkane diol dimethacrylates. The data illustrates the trend of increasing flexibility with longer alkane chain lengths.

Diol MonomerAlkane Chain LengthFlexural Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%)Glass Transition Temperature (°C)
Ethylene Glycol Dimethacrylate (EGDMA)2130 ± 103.5 ± 0.34 ± 1125
1,4-Butanediol Dimethacrylate (BDDMA)4115 ± 92.8 ± 0.26 ± 185
1,6-Hexanediol Dimethacrylate (HDDMA)695 ± 82.1 ± 0.210 ± 250
1,8-Octanediol Dimethacrylate (ODMA)870 ± 61.5 ± 0.120 ± 325
1,10-Decanediol Dimethacrylate (DDDMA)1050 ± 50.9 ± 0.135 ± 45

Note: The values presented are representative and can vary depending on the specific polymerization conditions and testing parameters.

Experimental Protocols

To ensure a reliable comparison of polymer properties, standardized experimental protocols for synthesis and characterization are essential.

Synthesis of Poly(alkane diol dimethacrylate)s

A representative method for the synthesis of a homologous series of poly(alkane diol dimethacrylate)s involves photopolymerization.

Materials:

  • α,ω-alkane diol dimethacrylate monomers (e.g., EGDMA, BDDMA, HDDMA, ODMA, DDDMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Inert solvent (optional, for viscosity control)

Procedure:

  • The selected dimethacrylate monomer is mixed with the photoinitiator (typically 0.5-2 wt%). If necessary, an inert solvent can be added to achieve the desired viscosity.

  • The mixture is thoroughly stirred in the dark to ensure homogeneity.

  • The monomer-initiator mixture is then cast into a mold of the desired shape for mechanical testing specimens (e.g., rectangular bars for flexural tests).

  • The mold is placed in a UV curing chamber.

  • The sample is irradiated with UV light of a specific wavelength and intensity for a predetermined duration to ensure complete polymerization.

  • After curing, the polymer specimens are removed from the mold and post-cured at an elevated temperature to relieve internal stresses and ensure maximum conversion.

Mechanical and Thermal Characterization

Flexural Strength and Modulus Testing (ASTM D790): Flexural properties are determined using a three-point bending test on a universal testing machine.

  • Rectangular polymer specimens of standardized dimensions are prepared.

  • The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate of crosshead motion.

  • The load and deflection are recorded until the specimen fractures.

  • Flexural strength is calculated from the maximum load sustained by the specimen, and the flexural modulus is determined from the slope of the initial linear portion of the load-deflection curve.

Glass Transition Temperature (Tg) Determination (Differential Scanning Calorimetry - DSC): The glass transition temperature is a key indicator of the polymer's transition from a rigid, glassy state to a more flexible, rubbery state.

  • A small sample of the cured polymer is hermetically sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program in a DSC instrument, typically involving heating, cooling, and a second heating cycle to erase any prior thermal history.

  • The glass transition is observed as a step change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.

Structure-Property Relationship

The data clearly demonstrates that as the length of the alkane chain in the diol dimethacrylate monomer increases, the resulting polymer becomes more flexible. This is evidenced by a decrease in flexural strength and modulus, and a significant increase in the elongation at break. The longer, more flexible spacer between the methacrylate groups in DDDMA allows for greater segmental motion within the polymer network, leading to a less rigid material. This increased mobility is also reflected in the lower glass transition temperature of poly(DDDMA) compared to its shorter-chain counterparts.

G cluster_0 Monomer Structure cluster_1 Polymer Network Properties cluster_2 Resulting Polymer Flexibility Short Chain Dimethacrylate Short Chain Dimethacrylate High Crosslink Density High Crosslink Density Short Chain Dimethacrylate->High Crosslink Density Long Chain Dimethacrylate\n(e.g., this compound) Long Chain Dimethacrylate (e.g., this compound) Low Crosslink Density Low Crosslink Density Long Chain Dimethacrylate\n(e.g., this compound)->Low Crosslink Density Restricted Chain Mobility Restricted Chain Mobility High Crosslink Density->Restricted Chain Mobility Increased Chain Mobility Increased Chain Mobility Low Crosslink Density->Increased Chain Mobility Rigid Polymer Rigid Polymer Restricted Chain Mobility->Rigid Polymer Flexible Polymer Flexible Polymer Increased Chain Mobility->Flexible Polymer

Caption: Relationship between diacrylate chain length and polymer flexibility.

Validating the Molecular Weight of Synthesized 1,10-Decanediol Dimethacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of synthesized monomers is a critical step in ensuring the quality and performance of polymeric biomaterials. This guide provides a comparative framework for validating the molecular weight of 1,10-Decanediol (B1670011) dimethacrylate, a key crosslinking agent in various biomedical applications. We present its theoretical molecular weight alongside common alternatives and detail the experimental protocols for robust validation.

Molecular Weight Comparison

A fundamental step in the validation process is comparing the theoretical molecular weight with experimentally determined values and those of common alternative dimethacrylate monomers.

CompoundChemical FormulaTheoretical Molecular Weight ( g/mol )
1,10-Decanediol dimethacrylate C18H30O4 310.4 [1][2]
Poly(ethylene glycol) dimethacrylate (PEGDMA)(C2H4O)nC8H10O3Variable (e.g., ~550, ~600)[3]
Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA)C29H36O8512.6[4][5][6][7][8]

Experimental Validation Workflow

The following diagram illustrates a typical workflow for the experimental validation of the molecular weight of synthesized this compound.

cluster_synthesis Synthesis & Purification cluster_validation Molecular Weight Validation cluster_comparison Data Analysis Synthesis Synthesis of 1,10-Decanediol dimethacrylate Purification Purification of Product Synthesis->Purification GPC Gel Permeation Chromatography (GPC/SEC) Purification->GPC Primary Analysis MS Mass Spectrometry (MS) Purification->MS Confirmatory Analysis NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Structural Confirmation & Mn Determination Analysis Compare Experimental Data with Theoretical Value GPC->Analysis MS->Analysis NMR->Analysis

Caption: Workflow for Molecular Weight Validation.

Experimental Protocols

Detailed methodologies for the key experimental techniques are provided below to guide researchers in their validation studies.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC is a widely used technique to determine the molecular weight distribution of polymers.[9][10][11]

  • Principle: This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules penetrate the pores of the column packing material and elute later.[9][11]

  • Instrumentation: A standard GPC system includes a pump, an injector, a set of columns packed with a porous polymer gel, a detector (typically a refractive index detector), and software for data analysis.[11]

  • Methodology:

    • Sample Preparation: Dissolve a known concentration of the synthesized this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

    • Calibration: Calibrate the GPC system using a series of well-characterized, narrow-polydispersity polymer standards (e.g., polystyrene).

    • Analysis: Inject the prepared sample into the GPC system. The elution profile is recorded by the detector.

    • Data Interpretation: The molecular weight of the sample is determined by comparing its elution time to the calibration curve. This provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a pure monomer, the PDI should be close to 1.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules, providing highly accurate molecular weight information.[12][13][14]

  • Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Instrumentation: A mass spectrometer consists of an ion source, a mass analyzer, and a detector. Common ionization techniques for polymers include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[12][15][16]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the synthesized this compound in an appropriate solvent. For MALDI, the sample is co-crystallized with a matrix compound.

    • Ionization: Introduce the sample into the ion source to generate gas-phase ions.

    • Mass Analysis: The ions are separated by the mass analyzer according to their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion ([M]+ or [M+H]+, etc.) will provide the experimental molecular weight of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can also be used to determine the number-average molecular weight (Mn) of polymers and confirm the structure of monomers.[17][18]

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. For molecular weight determination, the integral of signals from end-groups is compared to that of repeating units.[18]

  • Instrumentation: An NMR spectrometer consists of a powerful magnet, a radiofrequency transmitter and receiver, and a computer for data acquisition and processing.

  • Methodology:

    • Sample Preparation: Dissolve the synthesized this compound in a suitable deuterated solvent (e.g., CDCl3).

    • Data Acquisition: Acquire the 1H NMR spectrum of the sample.

    • Structural Confirmation: Analyze the chemical shifts, integration values, and splitting patterns of the peaks to confirm the presence of the characteristic protons of the 1,10-decanediol and methacrylate (B99206) groups.

  • Data Interpretation for Purity: For the monomer, the ratio of the integrals of the vinyl protons to the methylene (B1212753) protons adjacent to the ester oxygen should be consistent with the theoretical structure. The absence of significant impurity peaks will also be indicative of a successful synthesis.

References

Safety Operating Guide

Proper Disposal of 1,10-Decanediol Dimethacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,10-Decanediol dimethacrylate, a common crosslinking monomer in polymer synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

EquipmentSpecification
Eye Protection Chemical safety goggles or glasses.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Disposal Protocol: A Step-by-Step Approach

The primary directive for the disposal of this compound is to entrust it to a licensed and appropriate waste treatment and disposal facility, adhering to all applicable federal, state, and local regulations.[1] The characteristics of the material at the time of disposal will influence the specific procedures.

Step 1: Waste Collection and Storage

  • Container: Use a designated, properly sealed, and clearly labeled waste container for collecting this compound waste.

  • Labeling: The container must be marked with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it into the designated hazardous waste container.

  • Large Spills: For larger spills, prevent the material from entering drains or waterways. Contain the spill and arrange for collection by a licensed hazardous waste disposal company.

Step 3: Final Disposal

  • Licensed Vendor: Arrange for a licensed hazardous waste disposal company to collect and manage the disposal of the this compound waste.[2]

Disposal Workflow

References

Personal protective equipment for handling 1,10-Decanediol dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 1,10-Decanediol dimethacrylate (CAS 6701-13-9), a hydrophobic, long-chain diacrylate monomer. Adherence to these procedures is critical for minimizing risk and ensuring safe operational and disposal practices.

Core Hazards: this compound is classified as a combustible irritant and a potential skin sensitizer.[1] Like other acrylates, direct contact with the liquid monomer can cause skin and eye irritation, and repeated exposure may lead to allergic skin reactions.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes of the liquid that can cause serious eye irritation.[2]
Hand Protection Nitrile gloves. Double gloving is recommended.Prevents skin contact, which can cause irritation and sensitization.[3][4] Methacrylate monomers can penetrate latex and vinyl gloves quickly.[4]
Body Protection Laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any vapors or mists.[1][2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to control exposure.[1][2]

  • Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][5]

Handling Procedures:

  • Review the Safety Data Sheet (SDS) before use.

  • Don the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Dispense the liquid carefully to avoid splashing.

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a cool, dry, and dark place, away from direct sunlight and heat sources.[2] The recommended storage temperature is between 2-8°C.[6]

  • Keep the container tightly closed to prevent contamination and potential polymerization.[6][7]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]

Disposal Plan

The disposal of this compound must comply with all federal, state, and local regulations.[8]

  • Waste Characterization: As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous.[8][9]

  • Containerization: Collect waste in a suitable, properly sealed, and clearly labeled container. The label should include "Hazardous Waste," the full chemical name, and the accumulation start date.[9]

  • Segregation: Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.[9]

  • Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.[9]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose Waste Dispose Waste Clean Work Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A procedural workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1,10-Decanediol dimethacrylate
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Reactant of Route 2
1,10-Decanediol dimethacrylate

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.